2-Bromo-1-(4-Pentylphenyl)Ethan-1-One
Description
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Properties
IUPAC Name |
2-bromo-1-(4-pentylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO/c1-2-3-4-5-11-6-8-12(9-7-11)13(15)10-14/h6-9H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYNDJWQMUOSJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379649 | |
| Record name | 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64328-68-3 | |
| Record name | 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-1-(4-Pentylphenyl)Ethan-1-One chemical properties
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-1-(4-pentylphenyl)ethan-1-one
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No: 64328-68-3), a key α-bromo ketone intermediate in synthetic organic chemistry. The document delineates its core physicochemical properties, details robust methodologies for its synthesis and purification, and offers an in-depth exploration of its reactivity profile. As a versatile electrophilic building block, this compound is of significant interest to researchers in drug discovery and materials science. The guide explains the mechanistic rationale behind its primary transformations, including nucleophilic substitutions and eliminations, and provides validated experimental protocols. This document is intended to serve as an authoritative resource for scientists and development professionals, enabling them to effectively and safely utilize this compound in their research endeavors.
Introduction and Overview
Alpha-bromo ketones are a cornerstone class of reagents in organic synthesis, prized for their dual functionality which imparts a high degree of reactivity.[1][2] The presence of a bromine atom on the carbon adjacent (the α-position) to a carbonyl group creates a potent electrophilic center, making these compounds exceptionally valuable for constructing complex molecular architectures.[1]
This compound, also known as 4-pentylphenacyl bromide, embodies this reactivity within a structure tailored for producing derivatives with significant lipophilicity, conferred by the C5 alkyl chain on the phenyl ring. This structural feature is often sought in pharmaceutical development to modulate properties such as membrane permeability and protein binding. The compound is a critical precursor for a wide array of more complex molecules, including bioactive heterocycles, analgesics, and anti-inflammatory agents.[3] Its utility extends to specialty chemical production, where it can serve as a precursor for novel polymer additives.[3] This guide will provide the foundational knowledge required to harness the synthetic potential of this versatile intermediate.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. Its identity is confirmed by its unique CAS number, 64328-68-3.[4][5][6] The molecule's structure, featuring a long alkyl chain, results in a low melting point and a high octanol-water partition coefficient (XLogP3), indicating significant non-polar character.
| Property | Value | Source(s) |
| CAS Number | 64328-68-3 | [4][5][6] |
| Molecular Formula | C₁₃H₁₇BrO | [5][6] |
| Molecular Weight | 269.18 g/mol | [5][6] |
| IUPAC Name | 2-bromo-1-(4-pentylphenyl)ethanone | [5] |
| Appearance | Light yellow, low melting solid | [4] |
| Melting Point | <30 °C | [4][7] |
| Computed XLogP3 | 4.5 | [5] |
Synthesis and Purification
The most common and direct method for synthesizing this compound is the α-bromination of its parent ketone, 1-(4-pentylphenyl)ethan-1-one. This reaction proceeds via an enol or enolate intermediate, a foundational concept in carbonyl chemistry.
Mechanistic Principle: Acid-Catalyzed α-Bromination
Under acidic conditions, the carbonyl oxygen is protonated, which enhances the acidity of the α-protons. A weak base (such as the solvent or the bromide ion) can then deprotonate the α-carbon to form a nucleophilic enol intermediate. This enol then attacks molecular bromine (Br₂) in an electrophilic addition, followed by deprotonation of the carbonyl oxygen to regenerate the catalyst and yield the final α-brominated product.[8] This mechanism is favored because it prevents polybromination, as the electron-withdrawing effect of the first bromine atom disfavors the formation of a second enol at that position.
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An In-Depth Technical Guide to 2-Bromo-1-(4-pentylphenyl)ethan-1-one: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of α-Bromoacetophenones
In the landscape of modern medicinal chemistry, the α-bromoacetophenone scaffold represents a pivotal class of organic intermediates. Their inherent reactivity, characterized by the electrophilic carbonyl carbon and the labile carbon-bromine bond, renders them exceptionally versatile building blocks for the synthesis of a diverse array of heterocyclic and carbocyclic compounds. Among these, 2-Bromo-1-(4-pentylphenyl)ethan-1-one (CAS 64328-68-3) has emerged as a compound of significant interest, particularly as a precursor in the development of novel psychoactive substances and other therapeutic agents. This guide provides a comprehensive technical overview of its synthesis, reactivity, applications, and analytical characterization, offering field-proven insights for professionals in drug development.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe handling and effective use in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 64328-68-3 | [1][2] |
| Molecular Formula | C₁₃H₁₇BrO | [2] |
| Molecular Weight | 269.18 g/mol | [2] |
| Appearance | Light yellow, low melting solid | [1] |
| Melting Point | <30°C | [1] |
| XLogP3 | 4.5 | [2] |
Safety Profile:
Synthesis and Mechanistic Insights
The synthesis of this compound typically proceeds via the α-bromination of its corresponding ketone, 4-pentylacetophenone. This reaction is a classic example of an acid-catalyzed α-substitution reaction.[3]
Reaction Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Representative)
While a specific protocol for this compound is not available in the searched literature, the following is a representative procedure adapted from the synthesis of analogous α-bromoacetophenones.[4][5]
Materials:
-
4-Pentylacetophenone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
50% Ethyl Alcohol (for washing)
-
95% Ethyl Alcohol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-pentylacetophenone in glacial acetic acid.
-
Cool the flask in an ice bath to maintain a temperature below 20°C.
-
Slowly add an equimolar amount of bromine dropwise to the stirred solution. Vigorous shaking or stirring is crucial during this addition.
-
After the addition is complete, continue to stir the mixture in the ice bath for a designated period to ensure the reaction goes to completion.
-
The crude product may precipitate out of the solution. If so, collect the crystals by suction filtration.
-
Wash the crude product with cold 50% ethyl alcohol until the filtrate is colorless.
-
Recrystallize the air-dried product from 95% ethyl alcohol to obtain purified this compound.
Causality Behind Experimental Choices
-
Acid Catalyst (Acetic Acid): The acid catalyzes the tautomerization of the ketone to its enol form. The enol is the nucleophilic species that attacks the bromine. The rate of halogenation is dependent on the concentration of the ketone and the acid, but independent of the halogen concentration, indicating that enol formation is the rate-determining step.[3]
-
Low Temperature: The bromination reaction is exothermic. Maintaining a low temperature is crucial to control the reaction rate and prevent the formation of polybrominated byproducts.
-
Slow Addition of Bromine: This also helps to control the reaction and minimize side reactions.
-
Recrystallization: This is a standard purification technique for solid organic compounds, allowing for the removal of impurities and the isolation of a highly pure product.
Reaction Mechanism Diagram
Caption: Logical flow from the intermediate to the evaluation of pharmacological properties.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. While experimental spectra for this specific compound were not found in the searched literature, the expected spectral data can be predicted based on its structure and data from analogous compounds.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show the following characteristic signals:
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons on the 1,4-disubstituted benzene ring.
-
Bromomethyl Protons: A singlet at approximately δ 4.4 ppm, corresponding to the two protons of the -CH₂Br group.
-
Pentyl Group Protons: A series of multiplets in the aliphatic region (typically δ 0.8-2.7 ppm), corresponding to the protons of the pentyl chain. The terminal methyl group will appear as a triplet.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum is expected to show distinct signals for each of the unique carbon atoms in the molecule:
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 190-200 ppm. [6]* Aromatic Carbons: Several signals in the aromatic region (δ 120-150 ppm).
-
Bromomethyl Carbon: A signal for the -CH₂Br carbon, typically in the range of δ 30-40 ppm.
-
Pentyl Group Carbons: Signals in the aliphatic region (δ 10-40 ppm).
Expected Mass Spectrometry Data
In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 268 and 270, with approximately equal intensity, due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the pentyl chain.
Conclusion
This compound stands as a valuable and versatile intermediate in the field of drug discovery. Its straightforward synthesis and well-defined reactivity make it an ideal starting material for the construction of more complex molecules, particularly synthetic cathinones. The 4-pentylphenyl moiety it carries is a key determinant of the pharmacological properties of its derivatives, offering a handle for medicinal chemists to modulate potency and selectivity. This technical guide has provided a comprehensive overview of its synthesis, mechanistic underpinnings, and application in SAR-driven drug design, underscoring its continued importance in the development of novel therapeutic agents.
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The Indispensable Role of 2-Bromo-1-[4-Hydroxy-3-(Hydroxymethyl)Phenyl]Ethan-1-One (CAS 62932-94-9) in Modern Drug Discovery. Available at: [Link]
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An In-depth Technical Guide to the Molecular Weight of 2-Bromo-1-(4-pentylphenyl)ethan-1-one
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1-(4-pentylphenyl)ethan-1-one is an organic compound belonging to the class of α-bromoketones. Structurally, it features a pentyl group attached to a phenyl ring, which is in turn bonded to a bromoacetyl group. This molecule serves as a valuable intermediate in organic synthesis, primarily utilized for the alkylation of various nucleophiles, making it a key building block in the construction of more complex molecular architectures. Its precise molecular weight is a fundamental physical constant, critical for stoichiometric calculations in chemical reactions, characterization, and for the verification of its synthesis and purity. This guide provides a detailed analysis of its molecular weight, from theoretical calculation to experimental verification.
Core Physicochemical Properties
A summary of the key identifiers and properties of this compound is presented below. These data are foundational for laboratory use, regulatory documentation, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | 2-Bromo-1-(4-pentylphenyl)ethanone | [PubChem][1] |
| CAS Number | 64328-68-3 | [Matrix Fine Chemicals][2], [ChemBK][3] |
| Molecular Formula | C₁₃H₁₇BrO | [PubChem][1], [Matrix Fine Chemicals][2] |
| Molecular Weight | 269.18 g/mol | [PubChem][1], [Cenmed][4] |
| Melting Point | <30°C | [ChemBK][3] |
| InChIKey | AVYNDJWQMUOSJZ-UHFFFAOYSA-N | [Matrix Fine Chemicals][2] |
Theoretical Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula, C₁₃H₁₇BrO, indicates that one molecule of this compound contains 13 carbon atoms, 17 hydrogen atoms, 1 bromine atom, and 1 oxygen atom.
The calculation relies on the standard atomic weights of these elements as provided by the International Union of Pure and Applied Chemistry (IUPAC).[5]
Step-by-Step Calculation Protocol
-
Identify the number of atoms of each element from the molecular formula (C₁₃H₁₇BrO).
-
Obtain the standard atomic weight for each element.
-
Multiply the atom count by the respective atomic weight to get the total mass for each element.
-
Sum the total masses of all elements to determine the molecular weight of the compound.
The atomic weights used for this calculation are as follows:
The detailed calculation is summarized in the table below:
| Element | Symbol | Atom Count | Standard Atomic Weight (amu) | Total Mass (amu) |
| Carbon | C | 13 | 12.011 | 156.143 |
| Hydrogen | H | 17 | 1.008 | 17.136 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 269.182 |
The calculated molecular weight is 269.182 amu , which is typically expressed as 269.18 g/mol in a laboratory context.[2]
Workflow for Theoretical Molecular Weight Calculation
Caption: Workflow for calculating the theoretical molecular weight.
Experimental Verification by Mass Spectrometry
While theoretical calculation provides a precise value, experimental verification is a cornerstone of scientific integrity. The primary technique for determining the molecular weight of a synthesized compound is Mass Spectrometry (MS) .
Principle of Mass Spectrometry
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). For a compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed to generate the molecular ion ([M]⁺ or [M+H]⁺) with minimal fragmentation.
The Isotopic Signature of Bromine
A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 51% and 49%, respectively).[10][18] This results in two major peaks in the mass spectrum for the molecular ion:
-
M peak: Corresponding to the molecule containing the ⁷⁹Br isotope.
-
M+2 peak: Corresponding to the molecule containing the ⁸¹Br isotope, appearing two mass units higher.
The relative intensity of the M and M+2 peaks is approximately 1:1, providing a definitive signature for the presence of a single bromine atom in the molecule. For this compound, the expected monoisotopic mass is approximately 268.046 Da.[1] Therefore, the mass spectrum would show two prominent peaks at m/z values of approximately 268 and 270, confirming both the molecular weight and the presence of bromine.
Experimental Workflow for MS Analysis
Caption: A generalized workflow for molecular weight determination via mass spectrometry.
Conclusion
The molecular weight of this compound is a critical parameter, established theoretically as 269.18 g/mol . This value is derived from its molecular formula, C₁₃H₁₇BrO, and the standard atomic weights of its constituent elements. For drug development and synthetic chemistry professionals, the robust verification of this value using techniques like mass spectrometry is imperative. The characteristic M and M+2 isotopic pattern observed in the mass spectrum serves as a self-validating system, confirming the compound's identity and elemental composition with high confidence.
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An In-depth Technical Guide to 2-Bromo-1-(4-pentylphenyl)ethan-1-one: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 2-Bromo-1-(4-pentylphenyl)ethan-1-one, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structure, synthesis, structural elucidation, and applications, with a focus on the scientific principles and practical considerations that underpin its use.
Introduction: The Strategic Importance of α-Brominated Ketones
α-Brominated ketones are a highly valuable class of organic compounds, serving as versatile building blocks in the synthesis of more complex molecules. The presence of a bromine atom on the carbon adjacent to a carbonyl group imparts a unique reactivity profile, making this moiety a linchpin in various synthetic transformations. The electrophilic nature of the α-carbon, amplified by the electron-withdrawing effect of the adjacent carbonyl, renders it susceptible to nucleophilic attack, enabling the facile introduction of a wide array of functional groups.
This compound, with its characteristic phenacyl bromide structure and a lipophilic pentyl group on the phenyl ring, is a strategically important intermediate. Its applications span from the synthesis of pharmaceutical agents to the development of novel materials. This guide will provide an in-depth exploration of its chemical properties, synthesis, and utility.
Physicochemical and Structural Properties
The structural and physical properties of this compound are fundamental to its handling, reactivity, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | 2-bromo-1-(4-pentylphenyl)ethanone | PubChem[1] |
| CAS Number | 64328-68-3 | PubChem[1] |
| Molecular Formula | C₁₃H₁₇BrO | PubChem[1] |
| Molecular Weight | 269.18 g/mol | PubChem |
| Appearance | Light yellow low melting solid | - |
| SMILES | CCCCCC1=CC=C(C=C1)C(=O)CBr | PubChem[1] |
| InChI Key | AVYNDJWQMUOSJZ-UHFFFAOYSA-N | PubChem[1] |
Synthesis of this compound: A Mechanistic Approach
The most common and efficient method for the synthesis of this compound is the α-bromination of the corresponding ketone, 4'-pentylacetophenone. This reaction can be achieved using various brominating agents, each with its own advantages in terms of selectivity, reaction conditions, and safety.
General Reaction Scheme
Caption: General workflow for the synthesis of this compound.
Recommended Synthetic Protocol
This protocol describes a reliable method for the synthesis of this compound using N-Bromosuccinimide (NBS) as the brominating agent, which is often preferred for its selectivity and ease of handling compared to elemental bromine.
Materials:
-
4'-Pentylacetophenone
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-pentylacetophenone (1 equivalent) in carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Mechanistic Insights and Causality
The choice of a radical initiator like AIBN or benzoyl peroxide is crucial for reactions involving NBS. The reaction proceeds via a free radical mechanism. The initiator generates radicals that abstract a hydrogen atom from HBr (present in trace amounts or generated in situ), forming a bromine radical. This bromine radical then selectively abstracts a hydrogen atom from the α-carbon of the ketone, which is activated by the adjacent carbonyl group. The resulting enol radical reacts with Br₂ (generated from NBS) to form the α-brominated product and another bromine radical, propagating the chain reaction. The use of a non-polar solvent like carbon tetrachloride is preferred to minimize side reactions.
Structural Elucidation: Spectroscopic Analysis
Confirming the structure of this compound is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals. The two protons of the -CH₂Br group will appear as a singlet at approximately 4.4-4.7 ppm due to the deshielding effect of the adjacent bromine atom and carbonyl group. The aromatic protons will appear in the range of 7.2-8.0 ppm. The protons of the pentyl group will be observed in the upfield region (0.8-2.7 ppm).
-
¹³C NMR: The carbon NMR spectrum will show a distinctive signal for the carbonyl carbon at around 190-200 ppm. The carbon of the -CH₂Br group will appear at approximately 30-35 ppm. The carbons of the aromatic ring will resonate in the 128-145 ppm region, and the carbons of the pentyl group will be found in the 14-36 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1690-1710 cm⁻¹. The presence of the bromine atom on the α-carbon can slightly increase the frequency of this absorption compared to the parent ketone. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C-C stretching vibrations within the aromatic ring will be observed in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns will likely involve the loss of a bromine radical and cleavage at the α-position to the carbonyl group.
Applications in Synthesis
This compound is a valuable intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and materials science sectors.[2][3] Its utility stems from the reactivity of the α-bromo ketone moiety.
Role in Drug Discovery and Development
This compound serves as a precursor for the synthesis of a variety of bioactive molecules.[2] For instance, similar α-bromo ketones are utilized in the synthesis of adrenaline-type drugs and the bronchodilator Salmeterol.[4][5] The general synthetic utility involves the reaction of the α-carbon with a nucleophile, leading to the formation of a new carbon-nucleophile bond.
Caption: Synthetic utility of this compound in drug discovery.
This reactivity allows for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). The pentyl group can also contribute to the desired lipophilicity of the final drug molecule, potentially improving its pharmacokinetic properties.
Applications in Materials Science
In materials science, α-bromo ketones can be used as initiators in atom transfer radical polymerization (ATRP), a controlled polymerization technique that allows for the synthesis of well-defined polymers with specific architectures and functionalities. The resulting polymers can have applications in areas such as coatings, adhesives, and biomedical devices.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the critical importance of safety when handling this compound. Based on the data for analogous α-bromo acetophenones, this compound should be considered corrosive and capable of causing severe skin burns and eye damage.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles. A face shield is recommended when handling larger quantities.
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of any vapors or dust.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and valuable synthetic intermediate with significant potential in both pharmaceutical and materials science research. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization. This guide provides a foundational framework for researchers and developers working with this important chemical entity, emphasizing the principles of scientific integrity and safety that must guide all laboratory practices.
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An In-depth Technical Guide to 2-Bromo-1-(4-pentylphenyl)ethan-1-one: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-bromo-1-(4-pentylphenyl)ethan-1-one, a key building block in organic synthesis and drug discovery. The IUPAC name for this compound is 2-bromo-1-(4-pentylphenyl)ethanone.[1] This document delves into its chemical properties, established synthesis protocols, purification methods, and characteristic spectral data. Furthermore, it explores the reactivity of the α-bromo ketone moiety and its strategic application in the development of novel therapeutic agents. Safety and handling precautions are also detailed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and scientists engaged in medicinal chemistry and synthetic organic chemistry.
Introduction: The Versatility of α-Bromo Ketones in Synthesis
α-Bromo ketones are a class of organic compounds characterized by a bromine atom attached to the carbon atom adjacent to a carbonyl group. This unique structural feature renders them highly reactive and versatile intermediates in a multitude of organic transformations. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. Simultaneously, the bromine atom serves as an excellent leaving group, facilitating substitution reactions.
This compound, with its lipophilic pentyl group, is of particular interest in drug discovery programs. The pentyl chain can enhance the compound's solubility in nonpolar environments and modulate its pharmacokinetic properties, making it a valuable synthon for creating derivatives with potential therapeutic applications. This guide will provide a detailed exploration of this specific α-bromo ketone, from its synthesis to its application.
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in research and development.
| Property | Value | Source |
| IUPAC Name | 2-bromo-1-(4-pentylphenyl)ethanone | PubChem[1] |
| Molecular Formula | C₁₃H₁₇BrO | PubChem[1] |
| Molecular Weight | 269.18 g/mol | PubChem[1] |
| CAS Number | 64328-68-3 | PubChem[1] |
| Appearance | Expected to be a solid or oil | General knowledge |
| Solubility | Expected to be soluble in organic solvents like chloroform, methanol, and toluene. Insoluble in water. | General knowledge based on similar compounds[2] |
Structural Representation:
Caption: 2D structure of this compound.
Synthesis and Purification
The synthesis of this compound is typically achieved through the α-bromination of its precursor, 4'-pentylacetophenone. Several effective methods have been reported for the α-bromination of acetophenone derivatives.[3] Below are two common and reliable protocols.
Synthesis Protocol 1: Bromination using Pyridine Hydrobromide Perbromide
This method is often favored for its solid, easy-to-handle reagent, which can be a safer alternative to liquid bromine.[3]
Workflow:
Caption: Experimental workflow for synthesis via pyridine hydrobromide perbromide.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4'-pentylacetophenone (1.0 eq), pyridine hydrobromide perbromide (1.1 eq), and glacial acetic acid.[3]
-
Reaction: Heat the reaction mixture to 90°C and stir for approximately 3 hours.[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature and then pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Synthesis Protocol 2: Bromination using Elemental Bromine
This classical method remains a robust and widely used approach for α-bromination.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 4'-pentylacetophenone (1.0 eq) in a suitable solvent such as chloroform or ethyl ether in a round-bottom flask.[4][5]
-
Addition of Bromine: Cool the solution in an ice bath and slowly add a solution of elemental bromine (1.0 eq) in the same solvent dropwise with stirring.[5]
-
Reaction: Allow the reaction to proceed at low temperature, monitoring by TLC.
-
Work-up: Once the reaction is complete, wash the organic phase with water and a saturated brine solution.[5]
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography.
Purification Considerations
α-Bromo ketones can be susceptible to degradation, so care should be taken during purification and storage. It is advisable to store the purified compound under an inert atmosphere at low temperatures and protected from light.
Spectral Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons adjacent to the bromine and carbonyl groups, and the aliphatic protons of the pentyl chain. The methylene protons adjacent to the carbonyl group will appear as a singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbon bearing the bromine atom, the aromatic carbons, and the carbons of the pentyl group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1690-1710 cm⁻¹.[6] Other characteristic peaks will include those for aromatic C-H and C=C stretching, as well as the C-Br stretching vibration.[6] An IR spectrum of the closely related 2-bromo-1-phenylethanone is available in the NIST Chemistry WebBook.[7]
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns will likely involve the loss of the bromine atom and cleavage of the pentyl chain. A mass spectrum of 2-bromo-1-phenylethanone is available in the NIST Chemistry WebBook.[8]
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the α-bromo ketone functionality. This moiety is a versatile precursor for a variety of synthetic transformations, making it a valuable tool in drug discovery.
Key Reactions:
-
Nucleophilic Substitution: The bromine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, and carboxylates, to introduce diverse functional groups.
-
Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo a Favorskii rearrangement to yield carboxylic acid derivatives.
-
Formation of Heterocycles: This compound is a key starting material for the synthesis of various heterocyclic systems, such as imidazoles, thiazoles, and oxazoles, which are common scaffolds in medicinal chemistry.
Logical Relationship of Reactivity:
Caption: Key reaction pathways of this compound.
Applications in Drug Development
α-Bromo ketones are important intermediates in the synthesis of active pharmaceutical ingredients (APIs). The ability to introduce a variety of functional groups via nucleophilic substitution allows for the rapid generation of compound libraries for screening and lead optimization. The 4-pentylphenyl moiety can contribute to favorable interactions with biological targets and improve the drug-like properties of the resulting molecules. For instance, similar brominated ketones are utilized in the synthesis of drugs for the central nervous system, anti-inflammatory agents, and cardiovascular medicines.
Safety and Handling
α-Bromo ketones are generally considered to be lachrymators and skin irritants. It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Precautions:
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly in the field of drug discovery. Its synthesis is readily achievable through established α-bromination protocols, and its reactivity allows for the introduction of a wide array of functional groups and the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory. This guide has provided a comprehensive overview to aid researchers in leveraging the full potential of this important synthetic intermediate.
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4-Pentylphenacyl bromide synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Pentylphenacyl Bromide
This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Pentylphenacyl bromide (2-bromo-1-(4-pentylphenyl)ethan-1-one), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the compound's preparation and analytical validation.
Introduction and Synthetic Strategy
4-Pentylphenacyl bromide is an α-bromoketone derivative of acetophenone. The presence of the α-bromo group makes it a potent alkylating agent and a versatile precursor for constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds like thiazoles and imidazoles, which are common motifs in pharmacologically active molecules.[1][2] The 4-pentyl substituent provides lipophilicity, a property often modulated in drug design to influence pharmacokinetic profiles.
The synthesis of 4-Pentylphenacyl bromide is most effectively approached via a two-step sequence starting from pentylbenzene. This strategy ensures high regioselectivity and avoids issues associated with direct Friedel-Crafts alkylation.
The core synthetic pathway involves:
-
Friedel-Crafts Acylation: Reaction of pentylbenzene with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst to form 4-pentylacetophenone. The para-substituted product is favored due to the steric bulk of the pentyl group.[3][4]
-
α-Bromination: Selective bromination of the methyl group of 4-pentylacetophenone using molecular bromine under acidic conditions to yield the final product, 4-Pentylphenacyl bromide.[5][6]
Reaction Mechanisms
Friedel-Crafts Acylation
This reaction proceeds via electrophilic aromatic substitution. The Lewis acid catalyst (e.g., AlCl₃) activates the acetyl chloride, forming a highly electrophilic acylium ion. The electron-rich pentylbenzene ring then attacks this electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex). Finally, deprotonation of this intermediate restores aromaticity and yields the 4-pentylacetophenone product.[7]
Acid-Catalyzed α-Bromination
The selective bromination at the α-carbon occurs via an enol intermediate.[1][5] The reaction rate is dependent on the concentration of the ketone and the acid catalyst but is independent of the bromine concentration, indicating that the rate-determining step is the formation of the enol.[5]
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst (e.g., acetic acid), which increases the acidity of the α-protons.
-
Enol Formation (Rate-Determining Step): A base (e.g., the solvent or the conjugate base of the acid) removes an α-proton, leading to the formation of an enol.[5][8]
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of bromine (Br₂). This step is fast.[9]
-
Deprotonation: The resulting intermediate is deprotonated to yield the final α-bromoketone product and HBr.
Detailed Experimental Protocols
Safety Note: This procedure involves hazardous materials. 4-Pentylphenacyl bromide is a lachrymator and a potential alkylating agent.[10] Bromine is highly corrosive and toxic. All steps should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[11][12]
Step 1: Synthesis of 4-Pentylacetophenone
-
Setup: Equip a dry three-necked flask with a dropping funnel, a mechanical stirrer, and a reflux condenser connected to a gas trap (to neutralize evolved HCl).
-
Reagents: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and a dry, inert solvent such as dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Addition: Add pentylbenzene (1.0 eq.) to the stirred suspension.
-
Acylation: Add acetyl chloride (1.05 eq.) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 4-pentylacetophenone can be purified by vacuum distillation.
Step 2: Synthesis of 4-Pentylphenacyl Bromide
-
Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the purified 4-pentylacetophenone (1.0 eq.) in glacial acetic acid.[13]
-
Bromination: Add a solution of bromine (Br₂, 1.0 eq.) in glacial acetic acid dropwise to the ketone solution with vigorous stirring. Maintain the temperature below 20 °C using a water bath if necessary.[13] The disappearance of the bromine color indicates its consumption.
-
Reaction: Stir the mixture at room temperature for 1-2 hours after the addition is complete. The product may begin to crystallize out of the solution.
-
Work-up: Pour the reaction mixture into a large volume of ice-cold water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove acetic acid and HBr, followed by a wash with a cold 50% ethanol/water solution to remove any unreacted starting material.[10][13]
Purification: Recrystallization
The crude 4-Pentylphenacyl bromide can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.[10]
-
Dissolve the crude solid in a minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum. The product should be a white to off-white crystalline solid. Note that phenacyl bromides can discolor over time and should be stored in a cool, dark place.[10]
Characterization and Data Analysis
The identity and purity of the synthesized 4-Pentylphenacyl bromide must be confirmed using standard spectroscopic techniques.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides distinct signals for the different types of protons in the molecule. The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The methylene protons of the phenacyl group will appear as a sharp singlet, and the pentyl chain protons will have characteristic multiplets.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the brominated methylene carbon, the aromatic carbons (with the ipso-carbon attached to the pentyl group showing a smaller signal), and the five carbons of the pentyl chain.
| ¹H NMR Data (Predicted, CDCl₃, 400 MHz) | |||
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.90 | Doublet | 2H | Aromatic H (ortho to C=O) |
| ~7.30 | Doublet | 2H | Aromatic H (ortho to pentyl) |
| ~4.45 | Singlet | 2H | -C(=O)CH₂ Br |
| ~2.65 | Triplet | 2H | Ar-CH₂ -(CH₂)₃-CH₃ |
| ~1.60 | Multiplet | 2H | Ar-CH₂-CH₂ -(CH₂)₂-CH₃ |
| ~1.30 | Multiplet | 4H | Ar-(CH₂)₂-(CH₂ )₂-CH₃ |
| ~0.90 | Triplet | 3H | Ar-(CH₂)₄-CH₃ |
| ¹³C NMR Data (Predicted, CDCl₃, 100 MHz) | |
| Chemical Shift (δ) ppm | Assignment |
| ~190.5 | Carbonyl (C =O) |
| ~150.0 | Aromatic C (ipso to pentyl) |
| ~131.0 | Aromatic C (ipso to C=O) |
| ~129.5 | Aromatic C H (ortho to C=O) |
| ~128.8 | Aromatic C H (ortho to pentyl) |
| ~36.0 | Ar-C H₂- |
| ~31.5 | Pentyl Chain |
| ~31.0 | -C(=O)C H₂Br |
| ~30.5 | Pentyl Chain |
| ~22.5 | Pentyl Chain |
| ~14.0 | -C H₃ |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify key functional groups.
| IR Data (Predicted, KBr Pellet) | |
| Absorption Band (cm⁻¹) | Assignment |
| ~3050 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (pentyl group) |
| ~1690 | C=O stretch (aryl ketone) |
| ~1605 | C=C aromatic stretch |
| ~1200 | C-C(=O)-C stretch |
| ~650 | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[15] The expected peaks will be at m/z corresponding to C₁₃H₁₇BrO.
-
Key Fragments: Common fragmentation patterns include the loss of •Br and the formation of the 4-pentylbenzoyl cation (m/z = 175). Another significant fragment would be the tropylium ion resulting from benzylic cleavage.
Conclusion
The two-step synthesis of 4-Pentylphenacyl bromide from pentylbenzene is a reliable and efficient method for producing this valuable synthetic intermediate. The process involves a regioselective Friedel-Crafts acylation followed by a selective α-bromination. Careful control of reaction conditions, particularly temperature during bromination, is crucial to minimize side-product formation.[1] The final product's identity and purity can be rigorously confirmed through a combination of NMR, IR, and Mass Spectrometry, ensuring its suitability for subsequent applications in pharmaceutical and chemical research. Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents and the lachrymatory properties of the product.
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Spectroscopic data of 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One
This guide provides a comprehensive analysis of the expected spectroscopic signature of this compound (IUPAC Name: 2-bromo-1-(4-pentylphenyl)ethanone).[1] As a key intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical and materials science compounds, its unambiguous structural confirmation is paramount.[2][3][4] This document moves beyond a simple data sheet, offering a deep dive into the principles and expected outcomes of multi-modal spectroscopic analysis, grounded in foundational theory and field experience.
The core structure of the molecule, an α-bromo aryl ketone, presents a rich tapestry of spectroscopic features. Our analysis will proceed systematically through Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will detail the theoretical underpinnings, predicted data based on analogous structures, a robust experimental protocol for data acquisition, and interpretive guidance.
Before delving into individual techniques, a foundational analysis of the molecule's structure is essential. We can dissect the compound into four key regions, each contributing distinct signals to the overall spectroscopic profile.
-
p-Disubstituted Aromatic Ring: A benzene ring with two substituents in a 1,4 (para) arrangement. This symmetry will simplify the aromatic region in NMR spectra.
-
n-Pentyl Chain: A saturated five-carbon aliphatic chain (-CH₂CH₂CH₂CH₂CH₃). This will produce characteristic upfield signals in NMR.
-
α-Brominated Carbonyl Group: A ketone (C=O) functional group with a bromine atom on the adjacent (alpha) carbon (-C(=O)CH₂Br). This is the most electronically active part of the molecule, strongly influencing both NMR chemical shifts and the primary IR absorption band.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
// Define nodes with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0.5!"]; C3 [label="C", pos="1,1.5!"]; C4 [label="C",- pos="0,2!"]; C5 [label="C", pos="-1,1.5!"]; C6 [label="C", pos="-1,0.5!"]; C_pentyl [label="C", pos="-2.2,0.5!"]; C_keto [label="C", pos="2.2,0.5!"]; O_keto [label="O", pos="2.7,1.1!"]; C_bromo [label="C", pos="2.8,-0.3!"]; Br [label="Br", pos="3.8,-0.3!"];
// Pentyl Chain C_p1 [label="CH₂", pos="-3.2,0.8!"]; C_p2 [label="CH₂", pos="-4.2,0.5!"]; C_p3 [label="CH₂", pos="-5.2,0.8!"]; C_p4 [label="CH₃", pos="-6.2,0.5!"];
// Aromatic Hydrogens H2 [label="H", pos="1.8,0.2!"]; H3 [label="H", pos="1.8,1.8!"]; H5 [label="H", pos="-1.8,1.8!"]; H6 [label="H", pos="-1.8,0.2!"];
// Bromomethylene Hydrogens H_br1 [label="H", pos="2.5,-0.9!"]; H_br2 [label="H", pos="3.5,-0.9!"];
// Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C_pentyl; C2 -- C_keto; C_keto -- O_keto [style=double]; C_keto -- C_bromo; C_bromo -- Br;
// Pentyl chain edges C_pentyl -- C_p1; C_p1 -- C_p2; C_p2 -- C_p3; C_p3 -- C_p4;
// Hydrogen edges C3 -- H3; C5 -- H5; C1 -- H6; C4 -- H2; C_bromo -- H_br1; C_bromo -- H_br2;
// Annotations labelloc="t"; label="this compound"; fontsize=14; } Figure 1: Structure of this compound.
Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of distinct proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling (multiplicity).
Foundational Principles and Predicted Data
The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups (like carbonyls and halogens) "deshield" nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating alkyl groups provide shielding, moving signals upfield.[5]
Based on this, we can predict the following signals for our target molecule:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Ar-H (ortho to C=O) | ~7.9 | Doublet (d) | 2H | Deshielded by the anisotropic effect of the adjacent carbonyl group. Coupled to the meta protons. |
| Ar-H (meta to C=O) | ~7.3 | Doublet (d) | 2H | Less deshielded than the ortho protons. Coupled to the ortho protons. The para-substitution pattern typically results in two distinct doublets.[6] |
| -C(=O)CH₂Br | ~4.4 | Singlet (s) | 2H | Strongly deshielded by both the adjacent carbonyl and the electronegative bromine atom. No adjacent protons to couple with. |
| Ar-CH₂- (benzylic) | ~2.6 | Triplet (t) | 2H | Deshielded by the aromatic ring. Coupled to the adjacent CH₂ group in the pentyl chain. |
| -CH₂- (pentyl chain) | ~1.6 | Multiplet (m) | 2H | Standard aliphatic region. |
| -CH₂- (pentyl chain) | ~1.3 | Multiplet (m) | 4H | Overlapping signals from the two central CH₂ groups in the pentyl chain. |
| -CH₃ (terminal methyl) | ~0.9 | Triplet (t) | 3H | Most shielded protons, located at the end of the alkyl chain. Coupled to the adjacent CH₂ group. |
Experimental Protocol for ¹H NMR Data Acquisition
This protocol ensures high-quality, reproducible data.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice for its excellent solubilizing power for moderately polar organic compounds.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point.[5]
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.
-
Shim the magnetic field to achieve maximum homogeneity, which is critical for sharp, well-resolved peaks.
-
Set acquisition parameters: spectral width (~16 ppm), acquisition time (~4 seconds), relaxation delay (1-2 seconds), and number of scans (typically 8 or 16 for a sample of this concentration).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Data Interpretation Workflow
The interpretation of an NMR spectrum is a logical, self-validating process.
Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
While ¹H NMR maps the proton framework, ¹³C NMR elucidates the carbon backbone of the molecule. Standard acquisition involves proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[7]
Foundational Principles and Predicted Data
Similar to ¹H NMR, ¹³C chemical shifts are highly dependent on the carbon's local environment. Carbonyl carbons are exceptionally deshielded and appear far downfield.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C =O (Ketone) | ~195-200 | Carbonyl carbons in conjugated ketones are highly deshielded.[8][9] |
| C -ipso (Aromatic, attached to C=O) | ~135 | Quaternary aromatic carbon, deshielded by the attached carbonyl. |
| C -ipso (Aromatic, attached to pentyl) | ~148 | Quaternary aromatic carbon, deshielded by alkyl substitution. |
| C -ortho (Aromatic) | ~129 | Aromatic CH carbons ortho to the carbonyl group. |
| C -meta (Aromatic) | ~128 | Aromatic CH carbons meta to the carbonyl group. |
| -C(=O)C H₂Br | ~35-45 | Aliphatic carbon attached to an electronegative bromine atom.[8] |
| Ar-C H₂- (benzylic) | ~36 | Benzylic carbon of the pentyl chain. |
| -C H₂- (pentyl chain) | ~31 | |
| -C H₂- (pentyl chain) | ~31.5 | |
| -C H₂- (pentyl chain) | ~22.5 | |
| -C H₃ (terminal methyl) | ~14 | Most shielded carbon at the end of the alkyl chain. |
Note: Specific assignments for the pentyl chain and aromatic carbons may require advanced 2D NMR techniques (like HSQC/HMBC) for unambiguous confirmation.
Experimental Protocol for ¹³C NMR Data Acquisition
The protocol is similar to that for ¹H NMR, with key differences in acquisition parameters due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.
-
Sample Preparation: A more concentrated sample is often required (20-50 mg in ~0.7 mL of solvent).
-
Instrument Setup:
-
Tune the probe for the ¹³C frequency.
-
Use a broadband proton-decoupling pulse sequence.
-
Set acquisition parameters: wider spectral width (~220 ppm), longer relaxation delay (2-5 seconds), and a significantly higher number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups, which absorb infrared radiation at characteristic frequencies, causing molecular vibrations (stretching, bending).[10]
Foundational Principles and Predicted Data
The most diagnostic absorption for this molecule will be the carbonyl (C=O) stretch. For simple ketones, this appears around 1715 cm⁻¹. Conjugation with an aromatic ring lowers this frequency, while the presence of an electronegative halogen on the alpha-carbon increases it (inductive effect).[11][12][13] The balance of these effects in an α-bromo aryl ketone typically places the C=O stretch near 1700 cm⁻¹.[13]
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 3000 - 2850 | Strong |
| Carbonyl (C=O) Stretch | ~1700 | Strong, Sharp |
| Aromatic C=C Stretch | 1600 - 1450 | Medium (often multiple bands) |
| C-Br Stretch | 700 - 500 | Medium-Weak |
Experimental Protocol for ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium). This is crucial as it is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Analysis:
-
Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum (typically co-adding 16-32 scans for a good signal-to-noise ratio).
-
-
Data Processing: The software automatically performs the background subtraction, yielding the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For this compound, Electron Ionization (EI) is a suitable technique.
Foundational Principles and Predicted Data
In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize into a radical cation known as the molecular ion (M⁺•). This ion can then fragment into smaller, charged daughter ions. A key diagnostic feature for brominated compounds is the isotopic signature of bromine. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[14] Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by 2 mass-to-charge units (m/z).
-
Molecular Formula: C₁₃H₁₇BrO[1]
-
Molecular Weight: ~268 g/mol (for ⁷⁹Br) and ~270 g/mol (for ⁸¹Br)
-
Predicted Molecular Ion: A pair of peaks of nearly equal intensity at m/z 268 and 270.
The most likely fragmentation pathway is α-cleavage, the breaking of the bond between the carbonyl carbon and the α-carbon, which is a common pathway for ketones.[15]
Another significant fragmentation would be the cleavage of the bond between the aromatic ring and the pentyl chain (benzylic cleavage), leading to a fragment with the loss of a C₄H₉ radical, resulting in a cation at m/z 211/213.
Experimental Protocol for EI-MS Data Acquisition
-
Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). The sample is typically introduced via a direct insertion probe or gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a 70 eV electron beam to generate the molecular ions.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and the resulting signal is processed to generate the mass spectrum.
Conclusion
The multi-modal spectroscopic analysis of this compound provides a self-validating system for its structural confirmation. The predicted data—from the distinct pattern of a para-substituted aromatic ring in ¹H NMR to the characteristic isotopic doublet of the molecular ion in mass spectrometry—creates a unique fingerprint. Any deviation from this expected signature would signal the presence of impurities, isomers, or an incorrect structure, underscoring the necessity of this comprehensive approach in a regulated research and development environment.
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An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Bromo-1-(4-pentylphenyl)ethan-1-one
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Bromo-1-(4-pentylphenyl)ethan-1-one. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, rooted in fundamental principles of NMR spectroscopy and supported by established empirical data. We will explore the causal relationships between the molecular structure and the observed spectral features, providing a robust framework for the structural elucidation of this and similar α-bromoketone compounds.
Molecular Structure and Rationale for NMR Analysis
This compound is a substituted aromatic ketone with the chemical formula C₁₃H₁₇BrO. Its structure comprises a 4-pentylphenyl group attached to a bromoacetyl moiety. The presence of various distinct chemical environments—an aromatic ring, an aliphatic chain, and an α-haloketone functional group—makes NMR spectroscopy an invaluable tool for its structural characterization. Understanding the precise chemical shifts and coupling patterns is crucial for confirming its identity, assessing its purity, and studying its reactivity in synthetic transformations.
Figure 1. Molecular structure of this compound.
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the bromoacetyl group, and the protons of the pentyl chain. The spectrum would typically be recorded in a deuterated solvent such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard (0 ppm).
Aromatic Region (δ 7.0 - 8.0 ppm)
The para-substituted benzene ring will give rise to a characteristic AA'BB' system, which often appears as two distinct doublets, especially at higher field strengths.
-
H-2' and H-6' (ortho to carbonyl): These protons are expected to resonate downfield due to the deshielding effect of the adjacent electron-withdrawing carbonyl group. Their predicted chemical shift is approximately δ 7.90 ppm . The signal will appear as a doublet due to coupling with the neighboring H-3' and H-5' protons, with a typical ortho coupling constant (³J) of around 8.0 Hz.[1][2]
-
H-3' and H-5' (meta to carbonyl): These protons are shielded relative to H-2' and H-6' and are predicted to resonate at approximately δ 7.30 ppm . This signal will also be a doublet due to coupling with H-2' and H-6', with the same coupling constant of about 8.0 Hz.[1][2]
α-Methylene Protons (δ 4.4 - 4.5 ppm)
The two protons of the methylene group adjacent to both the carbonyl group and the bromine atom (-COCH₂Br) are highly deshielded. The combined electron-withdrawing effects of the carbonyl oxygen and the electronegative bromine atom shift this signal significantly downfield.
-
H-2: This signal is predicted to appear as a singlet at approximately δ 4.43 ppm . Since there are no adjacent protons, no splitting is expected.[3]
Aliphatic Region - Pentyl Group (δ 0.9 - 2.7 ppm)
The pentyl group will show a series of signals corresponding to the five different carbon environments.
-
H-1'' (Benzylic): The methylene group directly attached to the aromatic ring is deshielded by the ring current and is expected to resonate at around δ 2.65 ppm . This signal will appear as a triplet due to coupling with the two protons of the adjacent methylene group (H-2''), with a typical vicinal coupling constant (³J) of approximately 7.5 Hz.[2]
-
H-2'' and H-3'': The two central methylene groups of the pentyl chain are in a more shielded environment. They are predicted to appear as a multiplet in the range of δ 1.60-1.70 ppm .
-
H-4'': This methylene group will be a multiplet, likely overlapping with the other methylene signals, around δ 1.30-1.40 ppm .
-
H-5'' (Terminal Methyl): The terminal methyl group is the most shielded and will appear as a triplet at approximately δ 0.90 ppm , with a coupling constant of about 7.3 Hz due to coupling with the adjacent methylene protons (H-4'').[4]
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.
Carbonyl and Aromatic Carbons (δ 120 - 200 ppm)
-
C-1 (Carbonyl): The carbonyl carbon is the most deshielded carbon in the molecule and is predicted to have a chemical shift of approximately δ 191.0 ppm .[5][6]
-
Aromatic C-1': The quaternary carbon of the benzene ring attached to the carbonyl group is expected at around δ 135.0 ppm .[2]
-
Aromatic C-4': The quaternary carbon of the benzene ring attached to the pentyl group is predicted to be around δ 145.0 ppm .
-
Aromatic C-2' and C-6': These carbons, ortho to the carbonyl group, are expected to resonate at approximately δ 129.0 ppm .[2]
-
Aromatic C-3' and C-5': These carbons, meta to the carbonyl group, are predicted to be at a similar chemical shift of around δ 128.8 ppm .[2]
Aliphatic Carbons (δ 14 - 40 ppm)
-
C-2 (α-Carbon): The carbon atom bonded to the bromine is significantly deshielded and is predicted to have a chemical shift of approximately δ 31.0 ppm .
-
Pentyl Chain Carbons:
-
C-1'' (Benzylic): Around δ 35.5 ppm .
-
C-2'': Around δ 31.0 ppm .
-
C-3'': Around δ 30.5 ppm .
-
C-4'': Around δ 22.5 ppm .
-
C-5'' (Terminal Methyl): The most shielded carbon, at approximately δ 14.0 ppm .[7]
-
Summary of Predicted NMR Data
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |
| H-2', H-6' | 7.90 | Doublet (d) | 2H | 129.0 |
| H-3', H-5' | 7.30 | Doublet (d) | 2H | 128.8 |
| H-2 | 4.43 | Singlet (s) | 2H | 31.0 |
| H-1'' | 2.65 | Triplet (t) | 2H | 35.5 |
| H-2'', H-3'' | 1.60-1.70 | Multiplet (m) | 4H | 31.0, 30.5 |
| H-4'' | 1.30-1.40 | Multiplet (m) | 2H | 22.5 |
| H-5'' | 0.90 | Triplet (t) | 3H | 14.0 |
| C-1 | - | - | - | 191.0 |
| C-1' | - | - | - | 135.0 |
| C-4' | - | - | - | 145.0 |
Experimental Protocol for NMR Data Acquisition
To acquire high-quality NMR spectra of this compound, the following protocol is recommended:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference standard.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, especially in the aromatic region.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Optimize the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.
-
Use a wider spectral width (e.g., 0-220 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Figure 2. A generalized workflow for acquiring and processing NMR data.
Causality of Spectral Features: A Deeper Dive
The predicted chemical shifts and coupling patterns are a direct consequence of the electronic environment of each nucleus.
-
Deshielding by the Carbonyl Group: The electron-withdrawing nature of the carbonyl group significantly deshields the adjacent aromatic protons (H-2', H-6') and the α-methylene protons (H-2), causing their signals to appear at higher chemical shifts (downfield).[8] This effect is also prominent for the carbonyl carbon (C-1) in the ¹³C NMR spectrum.
-
Aromatic Ring Current: The delocalized π-electrons of the benzene ring generate a ring current in the presence of an external magnetic field. This current induces a secondary magnetic field that deshields the protons on the periphery of the ring, leading to their characteristic downfield chemical shifts (typically > 7 ppm).[9]
-
Electronegativity of Bromine: The high electronegativity of the bromine atom further contributes to the deshielding of the α-methylene protons (H-2) and the α-carbon (C-2).
-
Spin-Spin Coupling: The splitting of signals into doublets, triplets, and multiplets is due to the interaction of the magnetic moments of non-equivalent neighboring protons through the covalent bonds (J-coupling). The magnitude of the coupling constant (J) provides information about the number of bonds separating the coupled nuclei and their dihedral angle. For instance, the observed triplet for the benzylic protons (H-1'') is a result of coupling to the two adjacent methylene protons, following the n+1 rule.[10]
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the underlying principles of chemical shift, spin-spin coupling, and the influence of various functional groups on the electronic environment of the nuclei, researchers can confidently utilize NMR spectroscopy for the structural verification and analysis of this and related compounds. The presented data and interpretations serve as a valuable reference for scientists engaged in organic synthesis and medicinal chemistry.
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An In-Depth Technical Guide to 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 2-Bromo-1-(4-pentylphenyl)ethan-1-one (CAS No. 64328-68-3), a key α-bromo ketone intermediate. We will explore its fundamental physical and chemical properties, detail a robust synthetic protocol, analyze its chemical reactivity, and discuss its significant utility in the fields of organic synthesis and pharmaceutical development. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile chemical building block.
Molecular Identity and Physicochemical Properties
This compound is an aromatic ketone characterized by a bromine atom on the alpha-carbon relative to the carbonyl group. This structural feature is the primary driver of its synthetic utility.
Nomenclature and Chemical Identifiers
A consistent and accurate identification is paramount for regulatory compliance and scientific communication. The compound is recognized by several identifiers across chemical databases and suppliers.
| Identifier | Value | Source |
| CAS Number | 64328-68-3 | [1][2][3] |
| IUPAC Name | 2-bromo-1-(4-pentylphenyl)ethanone | [2][3] |
| Synonyms | 4-Pentylphenacyl bromide, 2-bromo-1-(4-pentylphenyl)ethanone | [1][2] |
| Molecular Formula | C₁₃H₁₇BrO | [2][3][4] |
| InChIKey | AVYNDJWQMUOSJZ-UHFFFAOYSA-N | [2][4] |
| SMILES | CCCCCC1=CC=C(C=C1)C(=O)CBr | [3][4] |
Core Physical and Chemical Properties
The physical state and solubility profile are critical for determining appropriate handling, storage, and reaction conditions.
| Property | Value | Notes | Source |
| Molecular Weight | 269.18 g/mol | [2][3] | |
| Appearance | Light yellow, low melting solid | The compound exists as a solid that melts near room temperature. | [1] |
| Melting Point | <30°C | [1][5] | |
| Solubility | Insoluble in water | Inferred from related structures and high LogP value. | [6][7] |
Computed Physicochemical Properties
Computational models provide further insight into the molecule's behavior, particularly its lipophilicity, which is a key parameter in drug design and development.
| Property | Value | Notes | Source |
| XLogP3 | 4.5 | This high value indicates significant lipophilicity and predicts low water solubility. | [2] |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | [2] |
Synthesis and Purification
The primary route to this compound is through the regioselective α-bromination of its precursor, 1-(4-pentylphenyl)ethanone. This reaction leverages the acidic nature of the α-protons, which are activated by the adjacent carbonyl group.
Mechanistic Considerations
The α-bromination of ketones is a well-established transformation. The reaction typically proceeds via an enol or enolate intermediate. Under acidic conditions, as detailed in the protocol below, the ketone tautomerizes to its enol form. This enol then acts as a nucleophile, attacking molecular bromine to yield the α-brominated product and hydrogen bromide. The presence of the pentyl group on the phenyl ring is electronically donating but does not interfere with the α-bromination pathway.
Detailed Experimental Protocol: α-Bromination of 1-(4-Pentylphenyl)ethanone
This protocol is adapted from established methods for the synthesis of analogous α-bromo ketones and is designed for high yield and purity.[8]
Reagents:
-
1-(4-pentylphenyl)ethanone
-
Sodium Bromide (NaBr)
-
30% Hydrochloric Acid (HCl)
-
30% Hydrogen Peroxide (H₂O₂)
-
Saturated Sodium Carbonate Solution (Na₂CO₃)
-
Saturated Brine Solution (NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (or other suitable organic solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add 1-(4-pentylphenyl)ethanone (1.0 eq) and sodium bromide (3.0 eq).
-
Acidification: With vigorous stirring, add 30% hydrochloric acid (2.0 eq).
-
Brominating Agent Generation: Slowly add 30% hydrogen peroxide (1.5 eq) dropwise to the mixture. H₂O₂ oxidizes the bromide from NaBr in situ to generate the active brominating species. This method avoids the direct handling of corrosive liquid bromine.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: Once the starting material is consumed, stop the stirring and allow the layers to separate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium carbonate solution and saturated brine.[8]
-
Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting crude product, a yellow oily liquid or low-melting solid, can be purified further by crystallization from a suitable solvent system like ethanol or an ethyl acetate/petroleum ether mixture if necessary.[9]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from the high reactivity of the C-Br bond, which is activated by the adjacent carbonyl group.
The α-Bromo Ketone Moiety: A Hub of Reactivity
The electron-withdrawing effect of the carbonyl group polarizes the adjacent carbon-bromine bond. This polarization renders the α-carbon highly electrophilic and thus susceptible to attack by a wide range of nucleophiles.[10] This predictable reactivity makes it an exceptionally valuable intermediate in multi-step organic synthesis.[10]
Key Transformation Pathways
-
Nucleophilic Substitution: The bromide is an excellent leaving group, readily displaced by various nucleophiles. This is a cornerstone reaction for introducing new functional groups at the α-position, which is a critical step in building molecular complexity for active pharmaceutical ingredients (APIs).
-
Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo rearrangement to form carboxylic acid derivatives.
-
Elimination Reactions: Treatment with a non-nucleophilic base can lead to dehydrobromination, forming the corresponding α,β-unsaturated ketone. This product is a valuable Michael acceptor for conjugate addition reactions.[10]
-
Heterocycle Synthesis: α-Bromo ketones are classic precursors for the synthesis of numerous heterocyclic systems, such as thiazoles (Hantzsch synthesis), indoles, and quinoxalines, which are common scaffolds in medicinal chemistry.[10]
Role in API Synthesis
While specific applications for this exact molecule are proprietary or in early-stage research, the α-bromo-acetophenone scaffold is a well-established building block in drug discovery. Analogous structures are fundamental intermediates in the synthesis of a variety of therapeutics.[11] These include agents targeting the central nervous system (CNS) like antidepressants and anxiolytics, as well as anti-inflammatory drugs and analgesics.[12][13] For instance, related compounds are widely used in the synthesis of adrenaline-type drugs.[14] Its role is to serve as an electrophilic building block, enabling the covalent attachment of more complex, pharmacologically active moieties.
Reactivity Pathways Diagram
Caption: Key synthetic transformations of the title compound.
Safety, Handling, and Storage
As with all α-halo ketones, this compound must be handled with appropriate care due to its potential as a lachrymator and irritant. Safety data for structurally similar compounds provide a strong basis for hazard assessment.
Hazard Identification
Based on analogous compounds, this chemical should be treated as hazardous.
-
Skin Contact: Causes skin irritation, and potentially severe burns with prolonged contact.[15][16]
-
Eye Contact: Causes serious eye irritation and may cause severe damage.[15][16]
-
Inhalation: May cause respiratory irritation.[15]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and/or a face shield.
-
Lab Coat: A standard lab coat is required to prevent skin contact.[15]
-
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture ingress and potential degradation.[15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its well-defined physical properties and, most importantly, the predictable reactivity of its α-bromo ketone moiety make it a powerful tool for synthetic chemists. Its utility as a precursor for introducing complex functionality and constructing heterocyclic systems firmly establishes its importance in the pipeline of modern drug discovery and development. Proper understanding of its synthesis, handling, and reactivity is essential for leveraging its full potential in a safe and effective manner.
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An In-depth Technical Guide to 2-Bromo-1-(4-pentylphenyl)ethan-1-one: Synthesis, History, and Applications
This guide provides a comprehensive overview of 2-Bromo-1-(4-pentylphenyl)ethan-1-one, a valuable intermediate in organic synthesis. We will delve into its discovery and historical context, detail its synthetic pathway with step-by-step protocols, and explore its applications for researchers, scientists, and professionals in drug development.
Introduction
This compound, with the chemical formula C13H17BrO, is an α-bromo ketone that serves as a versatile building block in the synthesis of more complex molecules.[1] While a specific documented moment of "discovery" for this particular molecule is not prominent in the scientific literature, its existence and utility are a direct consequence of the development of fundamental organic reactions, namely Friedel-Crafts acylation and α-halogenation of ketones. Its history is therefore intertwined with the broader history of these powerful synthetic transformations.
The importance of α-bromo ketones lies in their high reactivity, making them excellent precursors for a variety of organic compounds.[2] The bromine atom, being a good leaving group, is readily displaced by nucleophiles, allowing for the introduction of diverse functional groups. This reactivity is central to its application in medicinal chemistry and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C13H17BrO |
| Molecular Weight | 269.18 g/mol |
| CAS Number | 64328-68-3 |
| IUPAC Name | 2-bromo-1-(4-pentylphenyl)ethanone |
Data sourced from PubChem.[1]
A Rational Approach to the Synthesis of this compound
The synthesis of this compound is a two-step process that begins with commercially available starting materials. The overall synthetic scheme is as follows:
Caption: Overall synthetic scheme for this compound.
Step 1: Synthesis of 4-Pentylacetophenone via Friedel-Crafts Acylation
The first step involves the synthesis of the precursor, 4-pentylacetophenone. The most efficient and widely used method for this transformation is the Friedel-Crafts acylation of pentylbenzene.
Historical Context and Rationale: The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of aromatic chemistry.[3] It allows for the formation of carbon-carbon bonds to an aromatic ring. For the synthesis of 4-pentylacetophenone, an acylation reaction is preferred over an alkylation reaction to avoid potential carbocation rearrangements that can occur with longer alkyl chains.[4] Acylation introduces a deactivating acyl group, which also prevents polysubstitution.
Reaction Mechanism: The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with the pentylbenzene ring.
Caption: Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas) is charged with anhydrous aluminum chloride (AlCl3) and a dry, inert solvent such as dichloromethane or carbon disulfide.
-
Addition of Reactants: Pentylbenzene is added to the stirred suspension. The mixture is cooled in an ice bath.
-
Acylation: Acetyl chloride is added dropwise from the dropping funnel at a rate that maintains the reaction temperature below 10 °C.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the evolution of HCl gas ceases.
-
Work-up: The reaction mixture is carefully poured onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude 4-pentylacetophenone is purified by vacuum distillation or column chromatography.
Step 2: α-Bromination of 4-Pentylacetophenone
The second and final step is the selective bromination of the methyl group adjacent to the carbonyl group (the α-position) of 4-pentylacetophenone.
Rationale for Reagent Choice: The α-position of a ketone is acidic and can be enolized. The bromination of ketones is typically carried out using elemental bromine in an acidic or basic medium.[2] Acetic acid is a common solvent as it can act as both a solvent and a catalyst. The use of an acidic medium helps to control the reaction and prevent polybromination, which can be an issue under basic conditions.
Reaction Mechanism: The reaction proceeds through an enol intermediate, which then attacks the bromine molecule.
Caption: Mechanism of α-Bromination of a Ketone.
Detailed Experimental Protocol:
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with 4-pentylacetophenone and glacial acetic acid.
-
Bromination: A solution of bromine in acetic acid is added dropwise to the stirred solution at room temperature. The disappearance of the bromine color indicates its consumption.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into a large volume of cold water. The precipitated product is collected by filtration, washed with water to remove acetic acid and any remaining bromine, and then washed with a dilute solution of sodium bisulfite to destroy any excess bromine.
-
Purification: The crude product is recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of a wide range of organic compounds. Its utility stems from the presence of the reactive α-bromo ketone moiety.
-
Pharmaceutical Synthesis: This compound can be used as a starting material for the synthesis of various heterocyclic compounds, which are common scaffolds in drug molecules. The bromine atom can be readily displaced by nitrogen, sulfur, or oxygen nucleophiles to form substituted heterocycles.
-
Agrochemicals: Similar to its use in pharmaceuticals, it can serve as a precursor for the synthesis of novel pesticides and herbicides.[5]
-
Materials Science: The ability to introduce new functional groups allows for the synthesis of specialty chemicals, such as liquid crystals and polymers with specific properties.[5] The pentyl chain can impart liquid crystalline properties to the final molecule.
Conclusion
While the specific history of this compound is not extensively documented, its synthesis is a classic example of the application of fundamental and powerful organic reactions. The two-step synthesis, involving a Friedel-Crafts acylation followed by an α-bromination, is a robust and well-understood pathway. The resulting α-bromo ketone is a highly versatile intermediate with significant potential in the development of new pharmaceuticals, agrochemicals, and advanced materials. This guide provides the necessary theoretical and practical knowledge for researchers and scientists to effectively synthesize and utilize this valuable chemical building block.
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Methodological & Application
Application Note: Synthesis of Novel α-Bromo Chalcones Using 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One as a Key Precursor
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Application Notes & Protocols: 2-Bromo-1-(4-pentylphenyl)ethan-1-one as a Key Intermediate in Organic Synthesis
Introduction: The Strategic Importance of α-Halogenated Ketones
In the landscape of modern organic synthesis, α-halogenated ketones stand out as exceptionally versatile intermediates. Their value lies in a bifunctional chemical architecture: a carbonyl group that can direct reactions and a highly reactive carbon-halogen bond that serves as a prime site for nucleophilic substitution. Among these, 2-Bromo-1-(4-pentylphenyl)ethan-1-one (also known as 4-pentylphenacyl bromide) is a significant building block, particularly in the synthesis of complex molecules for the pharmaceutical and specialty chemical industries.[1][2]
The presence of the 4-pentyl group imparts lipophilicity, a crucial property in drug design for modulating a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed exploration of the synthesis, characterization, and application of this intermediate, offering field-proven protocols and mechanistic insights for researchers in drug development and chemical synthesis.
Physicochemical & Spectroscopic Profile
Accurate characterization is the bedrock of reproducible synthesis. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-bromo-1-(4-pentylphenyl)ethanone | [3] |
| CAS Number | 64328-68-3 | [3] |
| Molecular Formula | C₁₃H₁₇BrO | [3] |
| Molecular Weight | 269.18 g/mol | [3] |
| Appearance | Typically an off-white to pale yellow solid | Inferred |
| XLogP3 | 4.5 |[3] |
Spectroscopic Characterization:
While a dedicated public spectrum for this specific molecule is not available, its structure can be unequivocally confirmed by standard spectroscopic methods. The expected spectral features are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would clearly show signals for the aliphatic pentyl chain (a triplet for the terminal CH₃, multiplets for the internal CH₂ groups), aromatic protons on the benzene ring (two doublets characteristic of a 1,4-disubstituted pattern), and a key singlet for the methylene (CH₂) protons adjacent to the bromine and carbonyl group.[4] This CH₂ singlet, typically found around δ 4.3-4.5 ppm, is highly diagnostic due to the deshielding effects of the adjacent electronegative bromine atom and the carbonyl group.[4]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the carbonyl carbon (δ ~190-195 ppm), the carbons of the aromatic ring, the α-brominated methylene carbon (δ ~30-35 ppm), and the five carbons of the pentyl group.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): A strong, sharp absorption band characteristic of the carbonyl (C=O) stretch is expected around 1700-1705 cm⁻¹.[5] The presence of the α-bromine atom inductively withdraws electron density, increasing the frequency of the C=O stretch compared to its non-brominated precursor (4-pentylacetophenone).[5] Other key peaks include aromatic C=C stretching (~1600 cm⁻¹) and C-H stretching bands.[5]
-
MS (Mass Spectrometry): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks [M]⁺ and [M+2]⁺ would be observed at m/z 268 and 270, respectively.
Synthesis of this compound
The most direct and common method for synthesizing this compound is through the α-bromination of its corresponding ketone, 4-pentylacetophenone. This reaction proceeds via an acid- or base-catalyzed enol or enolate intermediate, which then acts as a nucleophile to attack an electrophilic bromine source.[6][7][8]
Core Mechanism: Acid-Catalyzed α-Bromination
The reaction is typically performed under acidic conditions to control the formation of the enol and prevent polybromination. The mechanism involves three key steps:
-
Protonation: The carbonyl oxygen is protonated by the acid catalyst (e.g., HBr), making the carbonyl carbon more electrophilic.
-
Enolization: A proton is abstracted from the α-carbon (the methyl group) to form the enol tautomer. This is the rate-determining step.
-
Electrophilic Attack: The electron-rich double bond of the enol attacks a molecule of elemental bromine (Br₂), adding a bromine atom to the α-carbon and regenerating the protonated carbonyl, which is then deprotonated.
Caption: General workflow for the synthesis of this compound.
Protocol 1: Direct Bromination with Br₂ and AlCl₃ Catalyst
This protocol is adapted from established methods for the α-bromination of substituted acetophenones.[9][10] The use of a Lewis acid catalyst like AlCl₃ facilitates the reaction.
Materials:
-
4-Pentylacetophenone
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Liquid Bromine (Br₂)
-
Diethyl ether (anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-pentylacetophenone (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the flask in an ice bath to 0 °C.
-
Carefully and slowly add anhydrous aluminum chloride (approx. 0.1 eq) to the solution.
-
Slowly add liquid bromine (1.0 eq) dropwise to the stirred solution over 10-15 minutes. Caution: Bromine is highly corrosive and toxic; handle it in a fume hood with appropriate personal protective equipment (PPE).
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol or hexanes) or silica gel column chromatography to obtain pure this compound.
Protocol 2: Bromination with N-Bromosuccinimide (NBS)
NBS is a safer and easier-to-handle alternative to liquid bromine.[11] The reaction is often catalyzed by a radical initiator or an acid.
Materials:
-
4-Pentylacetophenone
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (PTSA) or Acetic Acid
-
Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)
-
Water
Procedure:
-
To a round-bottom flask, add 4-pentylacetophenone (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Add the solvent (e.g., CCl₄) and reflux the mixture for 2-6 hours. The reaction can also be accelerated using microwave irradiation.[11]
-
Monitor the reaction by TLC. The succinimide byproduct will float to the surface upon completion.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography as described in Protocol 1.
Applications as a Synthetic Intermediate
The synthetic utility of this compound stems from the high reactivity of the C-Br bond, which is susceptible to nucleophilic attack. This allows for the facile introduction of various functional groups at the α-position.
Caption: Versatility of this compound in synthesizing diverse molecular scaffolds.
Mechanism Insight: Sₙ1 vs. Sₙ2 Pathways
The substitution at the α-carbon can proceed via either an Sₙ1 or Sₙ2 mechanism.
-
Sₙ2 Reaction: This is the more common pathway. It involves a backside attack by the nucleophile, displacing the bromide ion in a single, concerted step. Strong, unhindered nucleophiles and polar aprotic solvents favor this mechanism.
-
Sₙ1 Reaction: This pathway involves a two-step process where the bromide ion first leaves to form a carbocation intermediate, which is then attacked by the nucleophile.[12] While less common for α-haloketones than for tertiary alkyl halides, it can occur with weak nucleophiles in protic solvents. The adjacent carbonyl group can stabilize the carbocation through resonance.[12]
Protocol 3: Synthesis of an α-Amino Ketone Derivative
α-Amino ketones are important precursors for many biologically active molecules. This protocol describes a typical Sₙ2 reaction with a secondary amine.
Materials:
-
This compound
-
A secondary amine (e.g., Piperidine, Morpholine) (2.2 eq)
-
Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)
-
Potassium Carbonate (K₂CO₃) (optional, as a base)
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.
-
Add the secondary amine (2.2 eq). One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HBr byproduct. Alternatively, use 1.1 eq of the amine and 1.5 eq of a non-nucleophilic base like K₂CO₃.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the amine hydrobromide salt and any excess base.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude α-amino ketone.
-
Purify the product via column chromatography on silica gel.
Safety, Handling, and Storage
Hazard Profile: this compound, like other α-bromo ketones, should be handled with extreme care.[13][14]
-
Toxicity: It is expected to be harmful if swallowed and toxic in contact with skin or if inhaled.
-
Corrosivity: These compounds are often lachrymators and can cause severe skin burns and eye damage.[14][15]
-
Target Organs: May cause damage to organs through prolonged or repeated exposure.
Table 2: Handling and Safety Precautions
| Precaution | Guideline |
|---|---|
| Engineering Controls | Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.[13] |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[13][14] |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[13] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] Keep away from incompatible materials such as strong bases and oxidizing agents. Some related compounds are light-sensitive. |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13] |
Conclusion
This compound is a powerful and versatile intermediate whose value is defined by its predictable reactivity and its strategic incorporation of a lipophilic side chain. The protocols and mechanistic discussions provided herein serve as a robust guide for researchers aiming to leverage this building block for the synthesis of novel compounds in pharmaceuticals and materials science. Adherence to rigorous safety protocols is paramount when working with this and related α-haloketones.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Master Organic Chemistry. Reactions and Mechanisms.[Link]
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Application Note: Synthesis of Novel α-Bromo Chalcones via Claisen-Schmidt Condensation with 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One
Abstract
This document provides a comprehensive guide for the synthesis of α-bromo chalcone derivatives through the base-catalyzed Claisen-Schmidt condensation. It details a robust protocol using 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One as the ketone component, reacting with various aromatic aldehydes. Chalcones are a class of organic compounds recognized for their significant and diverse pharmacological activities, serving as precursors in flavonoid biosynthesis and as privileged scaffolds in medicinal chemistry.[1][2] The introduction of an α-bromo substituent on the enone bridge offers a unique synthetic handle for further molecular elaboration, potentially enhancing biological efficacy or enabling the development of novel covalent inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, troubleshooting advice, and a discussion of the therapeutic relevance of the synthesized compounds.
Principle and Mechanistic Insights
The Claisen-Schmidt condensation is a reliable carbon-carbon bond-forming reaction between an enolizable ketone and a non-enolizable aldehyde or ketone.[3][4] The reaction proceeds under basic or acidic conditions, though base catalysis is more common and is the focus of this protocol.[5][6] The selectivity of this crossed-aldol reaction is achieved by using an aromatic aldehyde (lacking α-hydrogens), which can only act as the electrophilic acceptor, preventing self-condensation.[7][8]
The ketone, this compound, possesses acidic α-hydrogens, which are rendered more acidic by the inductive effect of both the adjacent carbonyl group and the bromine atom. This facilitates the initial deprotonation step by the base (e.g., hydroxide) to form a reactive enolate nucleophile.[9]
The core mechanism involves three key stages:
-
Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an α-hydrogen from the this compound to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral alkoxide intermediate.
-
Dehydration: The alkoxide is protonated (by solvent, e.g., ethanol or water) to yield a β-hydroxy ketone (aldol addition product). This intermediate readily undergoes base-catalyzed dehydration (E1cB mechanism) to form the highly stable, conjugated α,β-unsaturated ketone, known as a chalcone.[8][9] The formation of this conjugated system is the thermodynamic driving force for the reaction.[6]
Caption: Figure 1: Mechanism of the Base-Catalyzed Claisen-Schmidt Condensation.
Key Consideration for α-Bromo Ketones: While facilitating enolate formation, the α-bromo substituent introduces potential side reactions. Under strongly basic conditions, side reactions such as nucleophilic substitution of the bromide by hydroxide or Favorskii rearrangement can occur. The protocol below utilizes controlled temperature and dropwise addition of the base to minimize these competing pathways.[7]
Experimental Protocol
This protocol provides a generalized procedure. Molar equivalents and reaction times may require optimization depending on the specific aromatic aldehyde used.
Materials and Reagents
-
This compound (CAS 64328-68-3)[10]
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Anisaldehyde)
-
Ethanol (95% or absolute)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), 1M solution
-
Distilled or Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Ethyl Acetate and Hexane (for TLC)
Equipment
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate with heating capability
-
Condenser
-
Dropping funnel or syringe pump
-
Ice bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
General Synthesis Workflow
Caption: Figure 2: General experimental workflow for chalcone synthesis.
Step-by-Step Procedure
-
Reactant Solution Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the selected aromatic aldehyde (1.0-1.1 eq.) in a minimal amount of ethanol (approx. 4-5 mL per gram of ketone). Stir at room temperature until all solids are dissolved.
-
Base Addition: Prepare a 40-50% aqueous solution of NaOH or KOH. Cool the flask containing the reactant solution in an ice-water bath. Slowly add the basic solution (2.0-3.0 eq.) dropwise to the stirred mixture over 15-20 minutes, ensuring the internal temperature remains between 20-25°C.[11] A color change and the formation of a precipitate are often observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-6 hours, as indicated by the consumption of the limiting reagent (ketone).[6][7]
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water. Stir for 15 minutes. Carefully acidify the mixture to a pH of ~5-6 with a 1M HCl solution. This neutralizes the excess base and fully precipitates the crude product.[11]
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral (check with pH paper).
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, typically ethanol.[12][13] Dissolve the crude product in a minimum amount of boiling ethanol. If colored impurities are present, a small amount of activated charcoal can be added and the solution hot-filtered.[12] Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum. Determine the yield, melting point, and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).
Data Presentation: Exemplary Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of α-bromo chalcones from this compound.
| Aldehyde (Ar-CHO) | Ar Substituent | Reaction Time (h) | Typical Yield (%) | Appearance |
| Benzaldehyde | -H | 3-5 | 80-90% | Pale yellow solid |
| 4-Chlorobenzaldehyde | -Cl | 2-4 | 85-95% | Off-white solid |
| 4-Methoxybenzaldehyde | -OCH₃ | 4-6 | 75-85% | Yellow solid |
| 4-Nitrobenzaldehyde | -NO₂ | 1-3 | 90-98% | Bright yellow solid |
Note: Yields are highly dependent on reaction scale and purification efficiency. Reaction times are approximate and should be confirmed by TLC monitoring.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (base degradation).2. Insufficient reaction time.3. Reaction temperature too low. | 1. Prepare a fresh solution of NaOH or KOH.2. Continue stirring and monitor via TLC until the limiting reagent is consumed.[7]3. Allow the reaction to proceed at room temperature or warm gently to 30-40°C if necessary. |
| Formation of Side Products | 1. Base concentration too high or addition too fast.2. Reaction temperature too high. | 1. Add the base solution slowly and dropwise while maintaining temperature control.2. Use an ice bath during base addition to dissipate heat. |
| Product "Oils Out" During Recrystallization | 1. Solution is supersaturated.2. Impurities are present, causing melting point depression.3. Solvent boiling point is higher than the product's melting point. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.2. Use a seed crystal to induce proper crystallization.[12]3. Consider a different solvent or solvent system with a lower boiling point. |
| Incomplete Reaction | 1. Stoichiometry of reactants is incorrect.2. Catalyst deactivation by acidic impurities. | 1. Verify the molar equivalents of all reactants.2. Ensure all reagents and glassware are dry and pure. Consider adding a slight excess of the base if stalling is observed.[7] |
Applications in Drug Development
Chalcones represent a "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast range of biological activities.[1] Their therapeutic potential stems from the reactive α,β-unsaturated keto functional group, which can act as a Michael acceptor, covalently binding to nucleophilic residues (like cysteine) in target proteins.[14]
-
Anticancer Agents: Many chalcone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[2][11][15]
-
Anti-inflammatory Activity: Chalcones can modulate inflammatory pathways, showing potential for treating inflammatory disorders.[16]
-
Antimicrobial and Antifungal Properties: The chalcone scaffold is a promising starting point for developing new agents to combat drug-resistant bacteria and fungi.[2][14]
-
Fluorescent Probes: The conjugated system in chalcones can impart fluorescent properties, making them useful as probes for imaging and diagnostics.[1]
The α-bromo chalcones synthesized via this protocol are particularly interesting. The bromine atom can serve as a leaving group in subsequent nucleophilic substitution reactions, allowing for the creation of diverse libraries of compounds from a common intermediate.
Safety Precautions
-
This compound is an α-bromo ketone and should be considered a lachrymator and skin irritant. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH) are corrosive. Avoid contact with skin and eyes.
-
Organic solvents (Ethanol, Ethyl Acetate, Hexane) are flammable. Keep away from ignition sources.
-
Hydrochloric Acid (HCl) is corrosive and can cause severe burns. Handle with care.
References
-
Saleh, N. B., & Al-Sammarrae, K. W. (2020). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Research Journal of Pharmacy and Technology, 13(10), 4964-4973. [Link]
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Tukur, A., et al. (2022). Pharmacological Applications of Chalcones and Their Derivatives-A Mini Review. Bayero Journal of Pure and Applied Sciences, 13(1), 320-331. [Link]
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Yadav, P., et al. (2023). The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Journal of Drug Delivery and Therapeutics, 13(1), 124-131. [Link]
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Zhuang, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 117(12), 7762-7810. [Link]
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Al-Azawi, A. M. S., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules, 27(20), 7058. [Link]
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Pearson+. (n.d.). Under what conditions does a Claisen-Schmidt condensation occur. Pearson. [Link]
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AIP Publishing. (2023). Development of chalcone synthesis: Optimization of synthetic method. AIP Conference Proceedings. [Link]
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StudySmarter. (2023). Claisen Condensation: Mechanism & Reaction. StudySmarter. [Link]
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Jetir.org. (n.d.). SYNTHESIS OF CHALCONES. JETIR. [Link]
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BYJU'S. (n.d.). Claisen Condensation Mechanism. BYJU'S. [Link]
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The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. RSC Education. [Link]
-
GSC Online Press. (2022). Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. GSC Biological and Pharmaceutical Sciences. [Link]
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PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. [Link]
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University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation. UMSL. [Link]
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ResearchGate. (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions. ResearchGate. [Link]
-
Pearson+. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. Pearson. [Link]
-
Nevolab. (n.d.). Reaction Note 2201: Claisen-Schmidt Condensation. Nevolab. [Link]
-
SciSpace. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal for Research in Applied Science & Engineering Technology. [Link]
-
MDPI. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules. [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Wikipedia. [Link]
-
Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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YouTube. (2016). Haloform Reaction Base Catalyzed Bromination of Aldehyde or Ketone. The Organic Chemistry Tutor. [Link]
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Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Aldol condensation. Wikipedia. [Link]
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Applications of 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One in Medicinal Chemistry: A Technical Guide
This technical guide provides an in-depth exploration of the applications of 2-Bromo-1-(4-pentylphenyl)ethan-1-one in medicinal chemistry. This versatile α-bromo ketone serves as a pivotal intermediate in the synthesis of a variety of heterocyclic compounds, which are foundational scaffolds in drug discovery. The presence of the reactive bromoacetyl group, coupled with the lipophilic pentylphenyl moiety, makes this compound a valuable building block for creating novel therapeutic agents.
Introduction: The Strategic Importance of α-Bromo Ketones in Drug Discovery
α-Bromo ketones, also known as phenacyl bromides, are a class of organic compounds characterized by a ketone functional group with a bromine atom on the adjacent carbon. This arrangement of functional groups imparts a high degree of reactivity, making them exceptionally useful synthons in medicinal chemistry. The carbon atom bearing the bromine is highly electrophilic and susceptible to nucleophilic attack, providing a straightforward route for the construction of carbon-carbon and carbon-heteroatom bonds.
The true power of α-bromo ketones lies in their ability to participate in cyclization reactions to form a diverse array of heterocyclic systems.[1][2] Heterocyclic compounds are at the core of medicinal chemistry, with a significant number of FDA-approved drugs featuring these scaffolds.[3] The ability of this compound to serve as a precursor to these privileged structures underscores its importance for researchers and scientists in the field of drug development.
Synthesis of this compound
The synthesis of the title compound typically proceeds via the α-bromination of the corresponding ketone, 1-(4-pentylphenyl)ethan-1-one. This reaction can be achieved using various brominating agents. A general and reliable method involves the use of bromine in a suitable solvent, often with a catalytic amount of acid.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from 1-(4-pentylphenyl)ethan-1-one.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 1-(4-pentylphenyl)ethan-1-one | 37624-65-0 | 190.28 g/mol | 10.0 g (52.5 mmol) |
| Bromine | 7726-95-6 | 159.81 g/mol | 8.4 g (52.5 mmol) |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | 100 mL |
| Dichloromethane | 75-09-2 | 84.93 g/mol | 200 mL |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | 150 mL |
| Brine | N/A | N/A | 100 mL |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | q.s. |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (52.5 mmol) of 1-(4-pentylphenyl)ethan-1-one in 100 mL of glacial acetic acid.
-
Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of 8.4 g (52.5 mmol) of bromine in 20 mL of glacial acetic acid from the dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into 200 mL of ice-cold water. Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with 100 mL of water, 150 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Applications in the Synthesis of Heterocyclic Scaffolds
The primary application of this compound in medicinal chemistry is as a versatile precursor for the synthesis of various heterocyclic compounds. The following protocols outline the synthesis of two medicinally relevant heterocyclic systems: imidazoles and thiazoles.
Application 1: Synthesis of Substituted Imidazoles
Imidazole derivatives are known to possess a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[4][5] The Hantzsch imidazole synthesis provides a direct route to substituted imidazoles from α-halo ketones.
This protocol describes the synthesis of a 2-aminoimidazole derivative from this compound and guanidine.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| This compound | 64328-68-3 | 269.18 g/mol | 2.69 g (10 mmol) |
| Guanidine Hydrochloride | 50-01-1 | 95.53 g/mol | 1.43 g (15 mmol) |
| Sodium Ethoxide | 141-52-6 | 68.05 g/mol | 1.02 g (15 mmol) |
| Ethanol | 64-17-5 | 46.07 g/mol | 50 mL |
Procedure:
-
Preparation of Guanidine Free Base: In a 100 mL round-bottom flask, dissolve 1.43 g (15 mmol) of guanidine hydrochloride in 30 mL of absolute ethanol. Add 1.02 g (15 mmol) of sodium ethoxide and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: Filter the precipitated sodium chloride and add the filtrate containing the guanidine free base to a solution of 2.69 g (10 mmol) of this compound in 20 mL of ethanol.
-
Cyclization: Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Add water to the residue and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the desired 2-amino-4-(4-pentylphenyl)imidazole derivative.
Application 2: Synthesis of Substituted Thiazoles
Thiazole is another privileged scaffold in medicinal chemistry, found in numerous drugs with diverse therapeutic applications, including antibacterial, antifungal, and anticancer agents.[6][7] The Hantzsch thiazole synthesis is a classical method for the preparation of thiazoles from α-halo ketones and a thioamide.[8]
This protocol outlines the synthesis of a 2-aminothiazole derivative from this compound and thiourea.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| This compound | 64328-68-3 | 269.18 g/mol | 2.69 g (10 mmol) |
| Thiourea | 62-56-6 | 76.12 g/mol | 0.76 g (10 mmol) |
| Ethanol | 64-17-5 | 46.07 g/mol | 50 mL |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.69 g (10 mmol) of this compound and 0.76 g (10 mmol) of thiourea in 50 mL of ethanol.
-
Cyclization: Reflux the reaction mixture for 2-3 hours. A precipitate may form during the reaction.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid and wash with cold ethanol.
-
Neutralization and Extraction: If no precipitate forms, or to recover the product from the filtrate, concentrate the ethanol, add water, and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization from ethanol or by column chromatography to afford the 2-amino-4-(4-pentylphenyl)thiazole derivative.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the synthetic workflows described in the protocols.
Caption: Synthesis of the target compound.
Caption: Synthesis of heterocyclic scaffolds.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility stems from the reactive α-bromo ketone functionality, which allows for the efficient construction of diverse and medicinally relevant heterocyclic scaffolds. The protocols provided herein offer a practical guide for the synthesis of this key intermediate and its subsequent conversion into imidazole and thiazole derivatives. The lipophilic 4-pentylphenyl group can also be strategically utilized to modulate the pharmacokinetic properties of the final compounds, making this an attractive starting material for the development of new therapeutic agents. Further exploration of the reactions of this compound with other nucleophiles will undoubtedly lead to the discovery of novel bioactive molecules.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1786. [Link]
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Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6433. [Link]
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R Discovery. Phenacyl Bromide Research Articles - Page 1. (n.d.). [Link]
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Singh, R., Kaur, H., & Kumar, K. (2014). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Applied Pharmaceutical Science, 4(12), 071-075. [Link]
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Jangid, D. K., & Dhadda, S. (2019). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. In Heterocycles - Synthesis and Biological Activities. IntechOpen. [Link]
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PlumX. Synthesis of Imidazole-Thiazole Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activities. (n.d.). [Link]
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Wang, L., He, Y., & Liu, H. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1149. [Link]
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El-Newehy, M. H., Al-Deyab, S. S., & El-Hamid, M. A. (2018). Synthesis and Biological Evaluation of Thiazole Derivatives. In Thiazole and Its Derivatives. IntechOpen. [Link]
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El-Sayed, N. N. E., & Al-Ghorbani, M. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5489. [Link]
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Wang, Y., Chen, J., Wu, Q., Wang, Y., Li, J., & Zhang, W. (2019). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 24(21), 3848. [Link]
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PubChem. (n.d.). Substituted isoquinolin-1(2H)-ones, and methods of use thereof - Patent US-8193182-B2. [Link]
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Jangid, D. K., & Dhadda, S. (2020). Phenacyl Bromide: An Organic Intermediate for Synthesis of Five- and Six-Membered Bioactive Heterocycles. In Heterocycles - Synthesis and Biological Activities. IntechOpen. [Link]
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Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science, 23(3), 438-448. [Link]
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Hernández-Luis, F., & Hernández, E. R. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. Journal of Chemistry and Biochemistry, 2(2), 47-60. [Link]
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Javahershenas, R., & Zarei, M. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity, 27(6), 2315-2346. [Link]
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Topic: Protocol for the Synthesis of Derivatives from 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-1-(4-pentylphenyl)ethan-1-one is a highly versatile bifunctional molecule, serving as a cornerstone intermediate in synthetic organic and medicinal chemistry. Its structure, featuring a reactive α-bromo ketone and a lipophilic 4-pentylphenyl moiety, makes it an ideal precursor for a diverse array of molecular scaffolds. The electron-withdrawing carbonyl group activates the adjacent α-carbon, rendering it highly susceptible to nucleophilic attack, while the bromine atom acts as an excellent leaving group.[1] This application note provides a comprehensive guide to the synthesis of several key classes of derivatives from this starting material, including thiazoles, imidazoles, and esters. We offer detailed, step-by-step protocols, mechanistic insights, and expert commentary to empower researchers in drug discovery and materials science to leverage this valuable synthetic intermediate.
Chapter 1: Foundational Principles of α-Bromo Ketone Reactivity
The synthetic utility of this compound stems from the inherent reactivity of the α-bromo ketone functional group.[1] Understanding the underlying chemical principles is crucial for designing successful synthetic strategies and troubleshooting reactions.
1.1 Electrophilicity of the α-Carbon
The primary site of reactivity is the carbon atom bonded to the bromine. The adjacent carbonyl group is strongly electron-withdrawing, which polarizes the C-Br bond and imparts a significant partial positive charge on the α-carbon. This makes it a prime target for a wide range of nucleophiles in substitution reactions, which typically proceed via an Sₙ2 mechanism.[2][3][4]
1.2 Enolization and α,β-Unsaturation
Like other ketones, α-bromo ketones can form enol or enolate intermediates.[5][6][7] This property is key to two important transformations:
-
Acid-Catalyzed Halogenation: The synthesis of the starting material itself often relies on the acid-catalyzed formation of an enol, which then attacks an electrophilic bromine source.[6][7][8]
-
Dehydrobromination: In the presence of a non-nucleophilic base, elimination of HBr can occur to form a conjugated α,β-unsaturated ketone.[5][6][9] This product is a valuable intermediate for other reactions, such as Michael additions or Claisen-Schmidt condensations to form chalcones.[10][11]
1.3 Cyclocondensation Reactions
The bifunctional nature of this compound, possessing both an electrophilic carbon and a carbonyl group, makes it an ideal substrate for cyclocondensation reactions with binucleophilic reagents. This is one of its most powerful applications, providing direct access to important heterocyclic systems like thiazoles and imidazoles.[12][13][14]
Chapter 2: Synthesis of Heterocyclic Derivatives
The construction of heterocyclic rings is a cornerstone of medicinal chemistry. This compound is an exemplary starting material for creating substituted thiazole and imidazole cores.
Protocol 1: Synthesis of 2-Amino-4-(4-pentylphenyl)thiazole via Hantzsch Synthesis
The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing the thiazole ring by reacting an α-haloketone with a thioamide or thiourea.[12][13][15] The reaction proceeds via an initial Sₙ2 substitution, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[16]
Reaction Scheme: C₁₃H₁₇BrO + CH₄N₂S → C₁₄H₁₈N₂S + HBr + H₂O
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and thiourea (1.2 eq).
-
Solvent Addition: Add absolute ethanol (approx. 15 mL per gram of the α-bromo ketone) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 78°C) with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate).
-
Cooling and Neutralization: Once the reaction is complete, remove the heat source and allow the solution to cool to room temperature. Pour the reaction mixture into a beaker containing an equal volume of cold water.
-
Precipitation: Slowly add a 10% aqueous sodium carbonate (Na₂CO₃) solution dropwise while stirring until the mixture is basic (pH ~8-9). This step neutralizes the HBr salt formed during the reaction, precipitating the neutral 2-aminothiazole product.[16]
-
Isolation: Collect the solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold distilled water to remove any inorganic salts.
-
Purification: The crude product is often of high purity. For further purification, recrystallize the solid from an appropriate solvent such as ethanol or an ethanol/water mixture.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).
| Reagent | MW ( g/mol ) | Equivalents | Moles | Mass |
| This compound | 269.18 | 1.0 | 0.01 | 2.69 g |
| Thiourea | 76.12 | 1.2 | 0.012 | 0.91 g |
| Product | 246.38 | - | 0.01 | 2.46 g (Theoretical) |
| Typical Yield: | 85-95% |
-
Choice of Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants and is suitable for the required reflux temperature.
-
Excess Thiourea: A slight excess of thiourea is used to ensure the complete consumption of the more valuable α-bromo ketone.
-
Basification Step: The initial product formed is the hydrobromide salt of the aminothiazole, which is often soluble in the reaction medium.[16] Neutralization with a weak base like sodium carbonate deprotonates the thiazole nitrogen, causing the free base to precipitate out of the aqueous solution.
Protocol 2: Synthesis of 2,4(5)-Disubstituted Imidazoles
Imidazoles can be synthesized from α-bromo ketones using a multicomponent reaction, often involving an aldehyde and an ammonia source, such as ammonium acetate.[14][17] This protocol outlines a one-pot synthesis to create a 1,2,4-trisubstituted imidazole derivative.
Reaction Scheme: C₁₃H₁₇BrO + R-CHO + R'-NH₂ + NH₄OAc → Trisubstituted Imidazole
-
Reactant Combination: In a round-bottom flask, combine this compound (1.0 eq), a selected aromatic aldehyde (e.g., benzaldehyde, 1.0 eq), a primary amine (e.g., aniline, 1.0 eq), and ammonium acetate (2.0 eq).
-
Reaction Conditions: Heat the mixture under solvent-free conditions at 100-120°C for 1-2 hours. Alternatively, the reaction can be run in a solvent like acetic acid under reflux.
-
Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up: After cooling to room temperature, add water to the reaction mixture and extract the product with a suitable organic solvent like ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired imidazole derivative.
| Reagent | MW ( g/mol ) | Equivalents | Moles | Mass |
| This compound | 269.18 | 1.0 | 0.01 | 2.69 g |
| Benzaldehyde | 106.12 | 1.0 | 0.01 | 1.06 g |
| Aniline | 93.13 | 1.0 | 0.01 | 0.93 g |
| Ammonium Acetate | 77.08 | 2.0 | 0.02 | 1.54 g |
| Typical Yield: | 60-80% |
-
Ammonium Acetate Role: Ammonium acetate serves as both a catalyst and the source of nitrogen for the imidazole ring.
-
Solvent-Free Conditions: This approach can be environmentally advantageous and often leads to shorter reaction times and simpler work-up procedures.
-
Mechanism Complexity: The exact mechanism involves multiple steps, including the formation of an imine and subsequent condensation steps to build the heterocyclic ring.
Chapter 3: Synthesis via Nucleophilic Substitution
Direct nucleophilic substitution provides a straightforward pathway to introduce a variety of functional groups at the α-position.
Protocol 3: Synthesis of 2-Acetoxy-1-(4-pentylphenyl)ethan-1-one (Ester Derivative)
This protocol demonstrates the displacement of the bromide with a carboxylate nucleophile, in this case, acetate. This is a classic Sₙ2 reaction.
Reaction Scheme: C₁₃H₁₇BrO + CH₃COONa → C₁₅H₂₀O₃ + NaBr
-
Reactant Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone in a round-bottom flask.
-
Nucleophile Addition: Add an excess of sodium acetate (CH₃COONa) (1.5 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or gentle heat (50-60°C) for 6-12 hours until TLC indicates the consumption of the starting material.
-
Work-up: Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate or diethyl ether.
-
Washing: Wash the organic layer with water and brine to remove the DMF and residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
| Reagent | MW ( g/mol ) | Equivalents | Moles | Mass |
| This compound | 269.18 | 1.0 | 0.01 | 2.69 g |
| Sodium Acetate | 82.03 | 1.5 | 0.015 | 1.23 g |
| Product | 248.32 | - | 0.01 | 2.48 g (Theoretical) |
| Typical Yield: | 75-90% |
-
Solvent Choice: A polar aprotic solvent like DMF is used because it effectively solvates the cation (Na⁺) of the nucleophilic salt while leaving the anion (acetate) relatively "bare" and highly nucleophilic, thus accelerating the Sₙ2 reaction.
-
Excess Nucleophile: Using an excess of the acetate salt drives the reaction to completion according to Le Châtelier's principle.
Visualizations
General Synthetic Pathways
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
References
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The Strategic Utility of 2-Bromo-1-(4-pentylphenyl)ethan-1-one in the Synthesis of Bioactive Heterocyclic Scaffolds
Introduction: Beyond a Simple Building Block
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with tailored pharmacological profiles is paramount. Within this context, 2-Bromo-1-(4-pentylphenyl)ethan-1-one emerges as a highly versatile and strategic starting material for the synthesis of a diverse array of heterocyclic compounds. Its intrinsic reactivity, conferred by the α-bromo ketone functionality, coupled with the lipophilic character of the 4-pentylphenyl moiety, provides a unique synthetic handle for the construction of privileged scaffolds in drug discovery. The presence of the pentyl chain can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, often enhancing membrane permeability and interaction with hydrophobic binding pockets of biological targets.[1][2]
This comprehensive guide delineates the application of this compound in the synthesis of key heterocyclic systems, namely thiazoles and imidazoles. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and present data that underscores the strategic advantage of this particular building block for researchers, scientists, and drug development professionals.
I. Synthesis of 2-Amino-4-(4-pentylphenyl)thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, enabling the construction of the thiazole ring from an α-haloketone and a thioamide.[3] This reaction is particularly valuable for accessing 2-aminothiazoles, a scaffold present in numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[4][5][6][7][8]
Mechanistic Rationale
The reaction between this compound and a thioamide, such as thiourea, proceeds through a well-established mechanism. The nucleophilic sulfur of the thioamide displaces the bromide in an SN2 reaction, forming an isothiouronium salt intermediate. Subsequent intramolecular cyclization occurs via the attack of the nitrogen atom onto the electrophilic carbonyl carbon. The final step involves dehydration of the resulting tetrahedral intermediate to yield the aromatic 2-aminothiazole ring.
Caption: General workflow for Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-(4-pentylphenyl)thiazole
This protocol is adapted from established Hantzsch synthesis procedures for α-bromo ketones.[3]
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (or Methanol)
-
Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable volume of ethanol (approximately 5-10 mL per gram of the ketone).
-
Addition of Thiourea: To the stirred solution, add thiourea.
-
Reflux: Heat the reaction mixture to reflux (the temperature will depend on the alcohol used, typically around 80°C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 1-3 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate. This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven or by air drying to obtain the crude 2-amino-4-(4-pentylphenyl)thiazole. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.
Data and Expected Outcomes
The Hantzsch thiazole synthesis is generally a high-yielding reaction. The presence of the 4-pentylphenyl group is not expected to interfere with the reaction mechanism.
| Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Thiourea | Ethanol | 1-3 | >85 |
| This compound | Thioacetamide | Ethanol | 2-4 | >80 |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale.
The resulting 2-amino-4-(4-pentylphenyl)thiazole is a valuable intermediate for further functionalization, for example, through reactions at the amino group to generate libraries of potential therapeutic agents.[9]
II. Synthesis of 2,4-Disubstituted Imidazoles
The imidazole nucleus is another critical heterocyclic motif in medicinal chemistry, found in numerous natural products and synthetic drugs.[10][11] The reaction of α-haloketones with amidines provides a straightforward route to 2,4-disubstituted imidazoles.[12][13]
Mechanistic Rationale
The synthesis of a 2,4-disubstituted imidazole from this compound and an amidine begins with the N-alkylation of the amidine by the α-bromo ketone. This is followed by cyclization, where the other nitrogen atom of the amidine attacks the carbonyl carbon. Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic imidazole ring. The use of a mild base is often necessary to neutralize the HBr generated during the initial alkylation step.[12]
Caption: General workflow for Imidazole Synthesis from α-Bromo Ketone.
Experimental Protocol: Synthesis of 2-Aryl-4-(4-pentylphenyl)-1H-imidazole
This protocol is based on an optimized procedure for the synthesis of 2,4-disubstituted imidazoles that avoids the use of harsh solvents.[12]
Materials:
-
This compound (1.0 eq)
-
Amidine hydrochloride (e.g., benzamidine hydrochloride) (1.1 eq)
-
Potassium bicarbonate (K₂CO₃) (2.5 eq)
-
Tetrahydrofuran (THF)
-
Deionized water
Procedure:
-
Amidine Solution: In a round-bottom flask, dissolve the amidine hydrochloride and potassium bicarbonate in a mixture of THF and water (e.g., a 2:1 ratio).
-
α-Bromo Ketone Solution: In a separate flask, dissolve this compound in THF.
-
Reaction: Heat the amidine solution to a vigorous reflux. Slowly add the solution of the α-bromo ketone to the refluxing amidine solution over a period of 30-60 minutes.
-
Continued Reflux: Continue to reflux the reaction mixture for an additional 2-4 hours, monitoring the progress by TLC.
-
Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to the reaction mixture. Separate the organic layer.
-
Washing: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-aryl-4-(4-pentylphenyl)-1H-imidazole.
Data and Expected Outcomes
This method generally provides good to excellent yields of the desired imidazole product. The choice of amidine will determine the substituent at the 2-position of the imidazole ring.
| Reactant 1 | Reactant 2 (Amidine HCl) | Base | Solvent | Yield (%) |
| This compound | Benzamidine HCl | K₂CO₃ | THF/Water | >80 |
| This compound | Acetamidine HCl | K₂CO₃ | THF/Water | >75 |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale.
The presence of the long alkyl chain on the imidazole scaffold can enhance its lipophilicity, which has been shown to correlate with increased antibacterial activity in some series of imidazole-based compounds.[1][14]
III. Synthesis of 1,3,5-Trisubstituted Pyrazoles
Pyrazoles are another class of five-membered aromatic heterocycles with two adjacent nitrogen atoms that exhibit a wide range of pharmacological activities.[15][16] A common route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. While this compound is not a 1,3-dicarbonyl, it can be a precursor to such an intermediate or participate in alternative pathways. A visible-light-catalyzed tandem reaction of hydrazones and α-bromo ketones provides an efficient route to 1,3,5-trisubstituted pyrazoles.[17]
Mechanistic Rationale
This reaction proceeds via a radical pathway. Under visible light irradiation, a photocatalyst initiates the formation of a radical from the α-bromo ketone. This radical then adds to the hydrazone. The resulting radical intermediate undergoes intramolecular cyclization, followed by oxidation to yield the aromatic pyrazole ring.
Caption: General workflow for photocatalytic Pyrazole Synthesis.
Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol is a general representation of a visible-light-mediated pyrazole synthesis.[17]
Materials:
-
This compound (1.0 eq)
-
Hydrazone (e.g., benzaldehyde phenylhydrazone) (1.2 eq)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye) (1-5 mol%)
-
Base (e.g., diisopropylethylamine, DIPEA)
-
Solvent (e.g., acetonitrile or DMF)
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
Reaction Setup: In a reaction vessel suitable for photochemistry (e.g., a Schlenk tube or a vial with a screw cap), combine this compound, the hydrazone, the photocatalyst, and the base in the chosen solvent.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Irradiate the stirred reaction mixture with a visible light source at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the desired 1,3,5-trisubstituted pyrazole.
Data and Expected Outcomes
Photocatalytic methods often provide high yields under mild conditions with a broad substrate scope.
| Reactant 1 | Reactant 2 (Hydrazone) | Photocatalyst | Solvent | Yield (%) |
| This compound | Benzaldehyde phenylhydrazone | Ru(bpy)₃Cl₂ | Acetonitrile | >70 |
| This compound | Acetophenone phenylhydrazone | Eosin Y | DMF | >65 |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale.
Conclusion
This compound stands as a valuable and strategically designed precursor for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein for the synthesis of thiazoles, imidazoles, and pyrazoles demonstrate the utility of this building block in accessing diverse molecular scaffolds. The presence of the 4-pentylphenyl moiety offers a handle for tuning the lipophilicity and, consequently, the biological activity of the resulting molecules. The provided methodologies are robust and adaptable, offering a solid foundation for researchers engaged in the discovery and development of novel therapeutic agents.
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2‐Bromo‐1‐(1H‐pyrazol‐4‐yl)ethanone: Versatile Precursor for Novel Mono‐ and Bis[pyrazolylthiazoles]. Sci-Hub. [Link]
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Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents. PubMed. [Link]
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A review on thiazole based compounds and its pharmacological activities. GSC Biological and Pharmaceutical Sciences. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
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Application and synthesis of thiazole ring in clinically approved drugs. PubMed. [Link]
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Application Note and Protocol: Synthesis of Chalcones via Claisen-Schmidt Condensation of 2-Bromo-1-(4-pentylphenyl)ethan-1-one with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of chalcone derivatives through the reaction of 2-bromo-1-(4-pentylphenyl)ethan-1-one with various aromatic aldehydes. Chalcones, characterized by an α,β-unsaturated carbonyl system, are pivotal precursors in the biosynthesis of flavonoids and are of significant interest in medicinal chemistry due to their broad pharmacological activities.[1][2][3] The protocols and scientific rationale provided herein are intended to equip researchers with the necessary information to successfully synthesize and explore the potential of these valuable compounds.
Introduction: The Significance of Chalcones
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of organic compounds that serve as crucial intermediates in the synthesis of flavonoids and other heterocyclic compounds.[1][4] Their core structure, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a privileged scaffold in drug discovery.[2][5] This reactive enone moiety readily interacts with biological nucleophiles, underpinning the diverse pharmacological properties of chalcone derivatives, which include anti-inflammatory, anticancer, antioxidant, and antimicrobial activities.[1][3][6][7]
The specific starting material, this compound, introduces a bromo substituent on the alpha-carbon of the acetophenone derivative. While the primary reaction with aromatic aldehydes under basic conditions is the Claisen-Schmidt condensation to yield chalcones, the presence of the bromine atom offers potential for subsequent functionalization or alternative reaction pathways. The 4-pentylphenyl group enhances the lipophilicity of the resulting chalcone, which can be advantageous for its pharmacokinetic profile.
Underlying Scientific Principles: Reaction Mechanisms
The reaction between an α-halo ketone and an aldehyde can proceed through different pathways depending on the reaction conditions. The two most probable mechanisms are the Claisen-Schmidt condensation (leading to a chalcone) and the Darzens condensation (leading to an α,β-epoxy ketone).
The Claisen-Schmidt Condensation
The most common and expected reaction under basic conditions is the Claisen-Schmidt condensation.[4][8][9] This reaction involves the base-catalyzed reaction between a ketone (in this case, this compound) and an aromatic aldehyde that lacks α-hydrogens.[9][10]
The mechanism proceeds as follows:
-
Enolate Formation: A base, typically a hydroxide, abstracts an acidic α-hydrogen from the this compound to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral intermediate (an aldol).
-
Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone, which is the chalcone product.[10]
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Application Note: A Detailed Protocol for the Synthesis of 2-Bromo-1-(4-pentylphenyl)ethanone
Introduction
The α-bromination of ketones is a fundamental transformation in organic synthesis, yielding versatile α-bromo ketone intermediates. These compounds are valuable precursors for a wide range of pharmaceuticals and complex organic molecules due to the strategic introduction of a bromine atom at the α-position to the carbonyl group. This modification enhances the reactivity of the molecule, facilitating subsequent nucleophilic substitution and elimination reactions. This application note provides a comprehensive, field-proven protocol for the synthesis of 2-bromo-1-(4-pentylphenyl)ethanone, a potentially valuable building block in drug discovery and materials science. The procedure is based on the well-established acid-catalyzed halogenation of ketones.[1][2][3][4]
Causality of Experimental Choices: The Underlying Mechanism
The acid-catalyzed α-bromination of ketones proceeds through a well-defined mechanism involving the formation of an enol intermediate.[1][2][3][4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, typically acetic acid in this procedure. This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.
-
Enol Formation (Rate-Determining Step): A weak base, such as the acetate ion, removes an α-proton, leading to the formation of a nucleophilic enol intermediate. The formation of the enol is the slow, rate-determining step of the reaction.[3][4]
-
Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic molecular bromine (Br₂).
-
Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the final α-bromo ketone product and hydrobromic acid (HBr) as a byproduct.
This mechanistic understanding informs the choice of reagents and conditions outlined in the following protocol. Acetic acid serves as both the solvent and the acid catalyst, promoting the crucial enolization step.
Visualizing the Reaction Pathway
Caption: Mechanism of acid-catalyzed α-bromination.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification |
| 1-(4-pentylphenyl)ethanone | ≥98% purity |
| Glacial Acetic Acid | ACS reagent grade |
| Bromine (Br₂) | ≥99.5% purity |
| Dichloromethane (CH₂Cl₂) | ACS reagent grade |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in deionized water |
| Saturated Sodium Bisulfite (NaHSO₃) Solution | Prepared in deionized water |
| Brine (Saturated Sodium Chloride Solution) | Prepared in deionized water |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade |
| Round-bottom flask (100 mL) | with ground glass joint |
| Magnetic stirrer and stir bar | |
| Dropping funnel | |
| Ice bath | |
| Separatory funnel (250 mL) | |
| Rotary evaporator | |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Fume hood | |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, chemically resistant gloves |
Safety Precautions
Bromine is a highly toxic, corrosive, and volatile substance. [5][6] All manipulations involving bromine must be performed in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment, including safety goggles, a face shield, a lab coat, and heavy-duty, chemically resistant gloves (e.g., nitrile).[5][7][8] Have a solution of sodium thiosulfate readily available to neutralize any bromine spills.[5] In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention.[7]
Experimental Protocol
This protocol is adapted from established procedures for the bromination of acetophenone derivatives.[9][10][11][12]
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.90 g (10 mmol) of 1-(4-pentylphenyl)ethanone in 20 mL of glacial acetic acid.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Bromine Addition: In a dropping funnel, prepare a solution of 1.60 g (0.51 mL, 10 mmol) of bromine in 5 mL of glacial acetic acid. Add this solution dropwise to the stirred ketone solution over a period of 15-20 minutes. Maintain the reaction temperature below 10 °C during the addition. The characteristic reddish-brown color of bromine should disappear as it is consumed in the reaction.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 hexane:ethyl acetate). The product spot should be less polar than the starting material.
-
Work-up - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of cold water and 50 mL of dichloromethane.
-
Work-up - Neutralization: To remove any unreacted bromine, wash the organic layer with a saturated solution of sodium bisulfite until the color of the organic layer is no longer brown. Subsequently, wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acetic acid and any remaining HBr. Finally, wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Visualizing the Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-bromo-1-(4-pentylphenyl)ethanone.
Purification and Characterization
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Expected Characterization Data
-
¹H NMR:
-
The protons of the pentyl group will appear in the aliphatic region (δ ~0.9-2.7 ppm).
-
The methylene protons adjacent to the bromine atom (-COCH₂Br) are expected to be a singlet at approximately δ 4.4 ppm.
-
The aromatic protons will appear in the range of δ 7.2-7.9 ppm.
-
-
¹³C NMR:
-
The carbonyl carbon is expected to appear in the range of δ 190-200 ppm.
-
The carbon bearing the bromine atom (-CH₂Br) will be in the range of δ 30-40 ppm.
-
-
IR Spectroscopy:
-
A strong absorption band for the carbonyl (C=O) stretch is expected around 1690-1710 cm⁻¹. The presence of the α-bromo substituent typically shifts the carbonyl absorption to a higher wavenumber compared to the starting ketone.[13]
-
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 2-bromo-1-(4-pentylphenyl)ethanone. By adhering to the described procedure and safety precautions, researchers can confidently synthesize this valuable intermediate for further applications in drug development and chemical research. The provided mechanistic insights and workflow visualization serve to enhance the understanding and execution of this important organic transformation.
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ChemTube3D. Acid-Catalysed Bromination of Ketones. [Link]
-
Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]
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Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances, 14(9), 6023-6029. [Link]
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De Kimpe, N., & Verhé, R. (2019). Synthetic Access to Aromatic α-Haloketones. Molecules, 24(15), 2789. [Link]
-
LibreTexts Chemistry. 22.4: Alpha Halogenation of Aldehydes and Ketones. [Link]
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OpenStax. 22.3 Alpha Halogenation of Aldehydes and Ketones. [Link]
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Cowper, R. M., & Davidson, L. H. (1941). Phenacyl bromide. Organic Syntheses, Coll. Vol. 2, p.480; Vol. 11, p.84. [Link]
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Royal Society of Chemistry. Handling liquid bromine and preparing bromine water. [Link]
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ResearchGate. Continuous flow procedure for the α-bromination of acetophenone. [Link]
-
Zenodo. Selective bromination of acetophenone derivatives with bromine in methanol. [Link]
-
New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet. [Link]
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-
SlideShare. Bromine handling and safety. [Link]
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Standard Operating Procedure. Bromine Safety & Standard Operating Procedures. [Link]
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PubChem. 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One. [Link]
-
Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]
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Application Notes & Protocols: 2-Bromo-1-(4-pentylphenyl)ethan-1-one as a Versatile Building Block in Materials Science
Introduction
In the landscape of materials science and synthetic chemistry, the strategic design of molecular precursors is paramount to achieving novel materials with tailored functionalities. 2-Bromo-1-(4-pentylphenyl)ethan-1-one emerges as a highly valuable and versatile building block in this regard.[1][2] Structurally, it is an α-bromoketone, a class of compounds renowned for their utility as synthetic intermediates.[3] The molecule's architecture is distinguished by two key features: the reactive α-bromo ketone moiety and the lipophilic 4-pentylphenyl tail.
The presence of a bromine atom adjacent to the carbonyl group creates two proximate electrophilic centers, rendering the molecule susceptible to a variety of chemical transformations, including nucleophilic substitutions and eliminations.[3][4] This inherent reactivity allows for its use in constructing more complex molecular frameworks.[4] Simultaneously, the 4-pentylphenyl group imparts significant lipophilicity and can influence the self-assembly, solubility, and liquid crystalline properties of derivative materials. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of this compound, focusing on its role in the synthesis of functional organic materials, particularly chalcones and their derivatives. Detailed, field-proven protocols are provided to facilitate its effective use in the laboratory.
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties is essential for its safe handling and effective use in experimental design.
| Property | Value | Source |
| IUPAC Name | 2-bromo-1-(4-pentylphenyl)ethanone | [5] |
| Synonyms | 4-(Pent-1-yl)phenacyl bromide | [5] |
| CAS Number | 64328-68-3 | [5] |
| Molecular Formula | C₁₃H₁₇BrO | [5] |
| Molecular Weight | 269.18 g/mol | [5] |
| Appearance | White to brown powder or lump | [6][7] |
| Purity | Typically ≥95% | [7][8][9] |
Safety & Handling: this compound is a corrosive and lachrymatory substance. All handling should be performed inside a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
The Chemistry of an α-Bromoketone: Reactivity and Mechanistic Insights
The synthetic versatility of this compound stems from the unique reactivity of the α-bromoketone functional group.[3] The bromine atom is a good leaving group and polarizes the adjacent C-Br bond, making the α-carbon highly electrophilic and susceptible to attack by nucleophiles.[3] This facilitates a range of substitution reactions. Furthermore, the α-protons are acidified by the adjacent carbonyl group, allowing for base-mediated elimination reactions to form α,β-unsaturated ketones, which are themselves important synthetic intermediates.[10][11]
Caption: General reactivity pathways for this compound.
Core Application: Synthesis of Chalcone Derivatives
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a critical class of compounds in materials science and medicinal chemistry, serving as precursors to flavonoids and exhibiting a wide range of pharmacological activities.[12][13] The standard method for their synthesis is the base-catalyzed Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde.[14][15] In this context, 1-(4-pentylphenyl)ethanone (the debrominated analogue) serves as the direct precursor. The following protocol details this cornerstone reaction.
Protocol 3.1: Synthesis of 1-(4-Pentylphenyl)-3-(Aryl)prop-2-en-1-one (Chalcone)
This protocol outlines the Claisen-Schmidt condensation to synthesize a chalcone derivative, a foundational application for this class of acetophenones.
Workflow Diagram:
Caption: Workflow for Claisen-Schmidt chalcone synthesis.
Materials:
-
1-(4-pentylphenyl)ethanone (1.0 eq)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde) (1.0 eq)
-
Ethanol (Reagent Grade)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl), dilute (e.g., 1M)
-
Distilled water
-
Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 1-(4-pentylphenyl)ethanone and 1.0 equivalent of the desired aromatic aldehyde in a minimal amount of ethanol.
-
Catalyst Addition: While stirring the mixture at room temperature, slowly add a 40-50% aqueous solution of NaOH or KOH (2.0-3.0 equivalents) dropwise.[12]
-
Causality: The strong base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate ion. This is the rate-determining step. The enolate then attacks the electrophilic carbonyl carbon of the aldehyde.
-
-
Reaction Execution: Maintain the reaction temperature between 20-25°C, using an ice bath if necessary to control any exotherm. Continue stirring vigorously for 4-24 hours.[12][14]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker of cold water. Slowly neutralize the mixture by adding dilute HCl dropwise until the solution is acidic (pH ~5-6). This will cause the chalcone product to precipitate out of the solution.[14]
-
Causality: Acidification neutralizes the basic catalyst and the phenoxide intermediate (if any), protonating the final aldol product which then rapidly dehydrates to the stable, conjugated chalcone. The product, being organic, is insoluble in the aqueous medium and precipitates.
-
-
Purification: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold distilled water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, typically ethanol.
Self-Validation System:
-
Expected Outcome: The purified chalcone should be a crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques:
-
¹H NMR: To confirm the presence of aromatic and vinylic protons.
-
FTIR: To identify the characteristic α,β-unsaturated carbonyl stretch (~1650-1690 cm⁻¹).[13]
-
Mass Spectrometry: To confirm the molecular weight of the synthesized chalcone.
-
Advanced Applications: Leveraging the Bromo- Functionality
The true potential of this compound as a building block is realized in reactions that exploit the reactive C-Br bond.
Protocol 4.1: Synthesis of α,β-Unsaturated Ketones via Dehydrobromination
This protocol allows for the introduction of a carbon-carbon double bond, creating a conjugated system.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as pyridine or THF.
-
Add a sterically hindered base, such as pyridine (used as both solvent and base) or lithium carbonate, to the solution.[10]
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture, dilute with a solvent like ethyl acetate, and wash with dilute acid (e.g., 1M HCl) to remove the base, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the α,β-unsaturated ketone.
-
Mechanistic Insight: This reaction proceeds via an E2 elimination mechanism.[10] The hindered base selectively removes a proton from the methyl group, and the resulting electron pair displaces the bromide ion, forming the double bond in conjugation with the carbonyl group.
Protocol 4.2: Nucleophilic Substitution for Novel Material Synthesis
The bromine atom can be readily displaced by a wide range of nucleophiles to introduce new functional groups at the α-position, creating precursors for pharmaceuticals, polymers, or other functional materials.[16][17]
General Protocol Template:
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF, Acetonitrile).
-
Add the desired nucleophile (1.0-1.2 eq). Examples include sodium azide (for azides), potassium thioacetate (for thiols), or a primary/secondary amine.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) until TLC indicates the consumption of the starting material.
-
Perform an aqueous work-up by diluting the reaction mixture with water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.
Caption: Synthesis of diverse functional materials from the core building block.
Conclusion
This compound is a powerful and versatile intermediate for materials synthesis. Its dual-functionality, combining a reactive α-bromoketone handle with a property-directing pentylphenyl group, makes it an exemplary building block. The protocols detailed herein for chalcone synthesis, dehydrobromination, and nucleophilic substitution provide a robust framework for researchers to explore the creation of novel, high-value functional materials and pharmaceutical scaffolds. The careful application of these methodologies will enable further innovation across the chemical sciences.
References
- Fiveable. α-bromoketone Definition.
- Organic Chemistry Portal.
- Chemistry LibreTexts. 22.
- National Center for Biotechnology Information.
- OpenStax. 22.
- BenchChem. Application Notes and Protocols: Synthesis of Chalcones Using 2-Bromo-4'-hydroxyacetophenone.
- Chem-Impex. 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone.
- PubChem. This compound.
- ResearchGate.
- Knowledge.
- SciSpace.
- Journal of Applied Pharmaceutical Science. Chalcones: A review on synthesis and pharmacological activities.
- CymitQuimica. 2-Bromo-1-(4-ethylphenyl)ethan-1-one.
- Fisher Scientific. This compound, 95%, Thermo Scientific.
- LabVIETCHEM. This compound, 95% 1g Maybridge.
- Fisher Scientific. This compound, 95%, Thermo Scientific 1 g.
- Ossila. Chemistry Building Blocks.
- ChemScene. Building Blocks.
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Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-1-(4-pentylphenyl)ethan-1-one
Welcome to the technical support center for the purification of 2-Bromo-1-(4-pentylphenyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the purification of this key synthetic intermediate. The information herein is structured to address common challenges and provide scientifically grounded solutions.
Section 1: Understanding the Compound and Purification Challenges
This compound is an α-bromoketone, a class of compounds widely used as intermediates in organic synthesis, particularly in the pharmaceutical industry.[1][2] The purity of this intermediate is critical for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient.
The primary synthetic route to this compound is the α-bromination of 4-pentylacetophenone.[3] This reaction, while generally effective, can lead to a mixture of the desired product, unreacted starting material, and over-brominated byproducts.[3][4] The similar polarities of these compounds can make purification challenging.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most prevalent impurities are typically:
-
Unreacted 4-pentylacetophenone (Starting Material): Incomplete bromination is a common issue.[3]
-
2,2-Dibromo-1-(4-pentylphenyl)ethan-1-one (Dibrominated byproduct): Over-bromination can occur, especially with an excess of the brominating agent or extended reaction times.[3][4]
-
Aromatic Bromination Byproducts: Under certain conditions, electrophilic substitution on the aromatic ring can occur, though this is generally less common with α-bromination of ketones.[3]
-
Residual Solvents: Solvents used in the reaction and workup can be carried through.[3]
Q2: Why is it difficult to separate the desired product from the starting material and the dibrominated byproduct?
A2: The difficulty arises from the similar physical properties, particularly polarity, of these compounds.[5] The addition of one or two bromine atoms does not drastically alter the overall polarity of the molecule, leading to close retention factors (Rf) in thin-layer chromatography (TLC) and co-elution during column chromatography.[5]
Q3: What analytical techniques are recommended for monitoring the purification process?
A3:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quickly assessing the composition of the crude mixture and monitoring the progress of column chromatography.[6][7]
-
High-Performance Liquid Chromatography (HPLC): For more precise quantitative analysis of purity, reverse-phase HPLC is a suitable method.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified product and identifying any impurities.
Section 2: Purification Strategies and Troubleshooting
The two primary methods for purifying this compound are recrystallization and flash column chromatography. The choice between these methods depends on the impurity profile and the scale of the purification.
Strategy 1: Recrystallization
Recrystallization is an effective technique if the crude material is a solid and the impurities are present in relatively small amounts. The principle is based on the difference in solubility of the desired compound and the impurities in a chosen solvent at different temperatures.[9]
Troubleshooting Recrystallization
Issue 1: The compound "oils out" instead of crystallizing.
-
Cause: The melting point of the compound or the impurity mixture is lower than the boiling point of the solvent, or the solution is supersaturated. The presence of impurities can also lower the melting point and hinder crystallization.[5]
-
Solution:
-
Scratch the inside of the flask: Use a glass rod to create nucleation sites.
-
Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal can initiate crystallization.
-
Cool the solution more slowly: Allow the solution to cool to room temperature before placing it in an ice bath. Slower cooling promotes the formation of larger, purer crystals.[9]
-
Try a different solvent or solvent system: Experiment with solvents of varying polarities. A mixture of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which it is less soluble when cold) can be effective.
-
Issue 2: Poor recovery of the purified product.
-
Cause:
-
Using too much solvent will keep more of the product dissolved even at low temperatures.[9]
-
The chosen solvent is too "good," meaning the compound has significant solubility even when cold.
-
-
Solution:
-
Use the minimum amount of hot solvent to fully dissolve the crude product.
-
Evaporate some of the solvent to concentrate the solution before cooling.
-
Cool the solution for a longer period in an ice bath to maximize precipitation.
-
Issue 3: The purified product is still not pure enough.
-
Cause: Impurities may have similar solubility profiles to the desired product or may have co-crystallized.
-
Solution:
-
Perform a second recrystallization.
-
Consider a pre-purification step, such as a quick filtration through a small plug of silica gel to remove highly polar or non-polar impurities before recrystallization.
-
Switch to column chromatography for a more effective separation.
-
Strategy 2: Flash Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with different polarities and is often the method of choice when recrystallization is ineffective or for larger-scale purifications.[6][10]
Experimental Protocol: Flash Column Chromatography
1. TLC Analysis to Determine Eluent System:
- Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
- Spot the solution on a TLC plate.[11]
- Develop the TLC plate in various solvent systems of increasing polarity (e.g., mixtures of hexanes and ethyl acetate).
- The ideal eluent system will give the desired product an Rf value of approximately 0.3-0.4 and show good separation from impurities.[6]
2. Column Packing:
- Select a column of appropriate size for the amount of material to be purified.[12]
- Pack the column with silica gel, either as a slurry in the initial eluent or by dry packing followed by careful addition of the eluent.[12][13] Ensure the packing is uniform and free of air bubbles.[12]
3. Sample Loading:
- Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
- Evaporate the solvent to obtain a dry, free-flowing powder.
- Carefully add this dry-loaded sample to the top of the packed column.[12] This "dry loading" method generally provides better resolution than loading the sample as a concentrated solution.
4. Elution and Fraction Collection:
- Begin eluting the column with the predetermined solvent system.
- Collect fractions of a consistent volume.[12]
- Monitor the elution process by TLC analysis of the collected fractions.[10]
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator.
Troubleshooting Flash Column Chromatography
Issue 1: Poor separation of the product from an impurity.
-
Cause:
-
The chosen eluent system is not optimal.
-
The column was overloaded with the crude mixture.
-
The column was packed improperly, leading to channeling.[12]
-
-
Solution:
-
Optimize the eluent system: Use a less polar solvent system to increase the separation between closely eluting spots. A gradient elution (gradually increasing the polarity of the eluent) can also be effective.
-
Reduce the amount of sample loaded onto the column. A general rule of thumb is to use at least 20-50g of silica gel for every 1g of crude material.
-
Repack the column carefully, ensuring a homogenous and level bed of silica.
-
Issue 2: The product is eluting too quickly (high Rf) or not at all (low Rf).
-
Cause: The polarity of the eluent is too high or too low, respectively.
-
Solution:
-
If the Rf is too high, decrease the polarity of the eluent (e.g., increase the proportion of hexanes).
-
If the Rf is too low, increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
-
Issue 3: Streaking of spots on the TLC plate during fraction analysis.
-
Cause:
-
The sample is too concentrated on the TLC plate.
-
The compound is acidic or basic and is interacting strongly with the silica gel.
-
-
Solution:
-
Dilute the fractions before spotting them on the TLC plate.
-
Add a small amount of a modifier to the eluent. For example, a few drops of triethylamine can help with basic compounds, while a small amount of acetic acid can help with acidic compounds.
-
Data Presentation
| Compound | Typical Rf (95:5 Hexanes:Ethyl Acetate) | Notes |
| 2,2-Dibromo-1-(4-pentylphenyl)ethan-1-one | ~0.5 - 0.6 | Least polar impurity |
| This compound | ~0.3 - 0.4 | Desired Product |
| 4-Pentylacetophenone | ~0.2 - 0.3 | Starting Material |
Note: Rf values are approximate and can vary depending on the specific TLC plate, solvent quality, and environmental conditions.
Section 3: Visualization and Workflow Diagrams
Purification Decision Workflow
This diagram outlines the decision-making process for choosing the appropriate purification method.
Caption: Decision workflow for purification method selection.
Troubleshooting Column Chromatography
This diagram illustrates a logical approach to troubleshooting common issues encountered during flash column chromatography.
Caption: Troubleshooting guide for flash column chromatography.
References
-
SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Van der Eycken, E. V., & Sharma, S. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(11), 3374. Retrieved from [Link]
-
Li, Y., Wang, L., & Zhang, J. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2837. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. Retrieved from [Link]
-
Reddit. (2020). Separation of Ketone and alpha Bromo ketone. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
-
iGEM. (n.d.). Column chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Mansoura University. (n.d.). Chromatographic Methods of Analysis. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 231: Organic Form and Function Laboratory 1. Thin-layer chromatography. Retrieved from [Link]
-
LibreTexts. (2021). 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
YouTube. (2020). Recrystallization of Acetanilide. Retrieved from [Link]
Sources
- 1. 2-Bromo-1-phenyl-pentan-1-one synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
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- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. youtube.com [youtube.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. static.igem.org [static.igem.org]
Optimizing reaction conditions for 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One synthesis
An in-depth guide to optimizing reaction conditions for the synthesis of 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One.
Technical Support Center: Synthesis of this compound
Welcome to the technical support center for the synthesis of this compound (CAS 64328-68-3)[1]. As a key intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical agents and liquid crystals, the reliable and high-yield synthesis of this α-bromoketone is of paramount importance. This guide, structured in a question-and-answer format, addresses common challenges and provides field-proven insights to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Conditions & Optimization
Q1: What are the most common and effective methods for the α-bromination of 4-pentylacetophenone?
A1: The synthesis of this compound is typically achieved through the electrophilic α-bromination of its precursor, 4-pentylacetophenone. The choice of brominating agent and catalyst is critical for achieving high yield and selectivity.
-
Method 1: Elemental Bromine (Br₂) with Acid Catalysis: This is the most traditional and widely documented method. The reaction proceeds via an acid-catalyzed enol intermediate which acts as the nucleophile[2][3]. Acetic acid is a common solvent and also serves as a mild acid catalyst[4]. The byproduct, hydrogen bromide (HBr), can also autocatalyze the reaction[5][6].
-
Method 2: N-Bromosuccinimide (NBS): NBS is a safer and easier-to-handle alternative to liquid bromine[7][8]. It is often used with a catalytic amount of a strong acid, like p-toluenesulfonic acid (p-TSA), and can be effectively used under microwave irradiation to shorten reaction times[9].
-
Method 3: In Situ Bromine Generation: Systems like hydrogen peroxide (H₂O₂) with hydrobromic acid (HBr) can be used to generate Br₂ in situ[10][11]. This approach minimizes the handling of concentrated bromine and can lead to cleaner reactions.
-
Method 4: Lewis Acid Catalysis: The use of a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), can promote the reaction, often allowing for lower reaction temperatures[12][13][14]. However, this can sometimes increase the risk of aromatic ring bromination.
Q2: How do I select the optimal solvent for the reaction?
A2: Solvent choice impacts reaction rate, selectivity, and ease of work-up.
-
Glacial Acetic Acid: A popular choice as it serves as both solvent and acid catalyst, promoting the necessary enolization[4][15]. Its high boiling point is suitable for reactions requiring heating.
-
Ethers (e.g., Diethyl Ether, 1,4-Dioxane): These are good solvents for the starting material and reagents. Reactions in ether are often performed at lower temperatures (e.g., in an ice bath) to improve selectivity[12][14]. Dioxane has been used successfully in HBr/H₂O₂ systems[10].
-
Chlorinated Solvents (e.g., Chloroform, Dichloromethane): These are also effective, inert solvents. A procedure using chloroform with a sulfuric acid catalyst has been reported for a similar substrate[16].
Q3: What is the ideal temperature for this synthesis, and why is temperature control so important?
A3: Temperature control is crucial for minimizing side reactions.
-
Low Temperature (0-10 °C): When using highly reactive systems like Br₂ with a Lewis acid catalyst in ether, starting at a low temperature is critical. Bromine is typically added slowly while cooling the reaction in an ice bath to prevent a runaway reaction and reduce the formation of dibrominated byproducts[14][17].
-
Room Temperature to Moderate Heat (20-90 °C): For less reactive systems, such as Br₂ in acetic acid or using NBS, room temperature or gentle heating may be required to drive the reaction to completion[5][18]. The optimal temperature is a balance between reaction rate and selectivity. Monitoring by Thin-Layer Chromatography (TLC) is essential to determine the ideal endpoint and avoid over-bromination from prolonged heating.
Section 2: Side Reactions & Purity
Q4: My primary issue is the formation of the α,α-dibrominated product. How can I suppress this?
A4: The formation of the dibrominated species is a common problem. The key is to control the reaction kinetics and stoichiometry.
-
Stoichiometry Control: Use only a slight excess (e.g., 1.0 to 1.1 equivalents) of the brominating agent. A large excess will inevitably lead to di- and polybromination[15].
-
Slow Addition: Add the brominating agent (e.g., a solution of Br₂ in the reaction solvent) dropwise to the solution of the ketone over an extended period. This maintains a low concentration of the brominating agent, favoring monobromination.
-
Acid-Catalyzed Conditions: Acid catalysis inherently disfavors the second bromination. The first bromine atom added to the α-position is electron-withdrawing, which destabilizes the enol intermediate required for the addition of a second bromine atom[19]. This is a key advantage over base-catalyzed methods, which tend to promote polyhalogenation[19].
Q5: I'm observing bromination on the aromatic ring in addition to the desired α-bromination. How can this be prevented?
A5: Aromatic ring bromination is a competing electrophilic substitution reaction. The pentyl group is a weak activating group, making the ring susceptible under certain conditions.
-
Avoid Harsh Lewis Acids: Strong Lewis acids like AlCl₃ or FeCl₃ can catalyze Friedel-Crafts type ring bromination. If a catalyst is needed, a Brønsted acid (HBr, H₂SO₄, p-TSA) is generally more selective for α-bromination.
-
Control Temperature: Higher temperatures can provide the activation energy needed for the less-favored ring substitution.
-
Reaction in the Dark: For reactions using Br₂, excluding light can prevent radical pathways that may contribute to non-selective bromination.
Q6: My final product is consistently a yellow or brown oil/solid, not the expected colorless compound. What causes this discoloration and how can I purify it?
A6: The color is typically due to residual bromine or HBr, and potentially small amounts of polymeric side products. A thorough work-up and purification are essential.
-
Quench Excess Bromine: After the reaction is complete (as determined by TLC), quench any remaining Br₂ by adding a saturated aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) until the color disappears[12][17].
-
Neutralize Acid: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove the acid catalyst (e.g., acetic acid) and the HBr byproduct[16][20]. Follow this with a brine wash to remove excess water.
-
Purification:
-
Recrystallization: This is the most effective method for solids. Methanol or ethanol are often suitable solvents. Dissolve the crude product in a minimum of hot solvent and allow it to cool slowly[14].
-
Column Chromatography: For oils or highly impure solids, silica gel chromatography is recommended. A non-polar eluent system, such as hexane/ethyl acetate or hexane/dichloromethane, will effectively separate the product from more polar impurities and baseline material[13].
-
Reaction Mechanism & Workflow
Q7: Can you illustrate the mechanism for the acid-catalyzed α-bromination of 4-pentylacetophenone?
A7: Certainly. The reaction proceeds through a critical enol intermediate. The acid catalyst is essential for accelerating the tautomerization of the ketone to its more nucleophilic enol form[3][4].
Mechanism Steps:
-
Protonation of Carbonyl: The carbonyl oxygen is protonated by the acid catalyst (H-A). This increases the acidity of the α-hydrogens.
-
Enol Formation: A weak base (like the conjugate base A⁻ or another molecule of the ketone) removes an α-proton, leading to the formation of the enol. This is the rate-determining step[4][18].
-
Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine molecule (Br₂).
-
Deprotonation: The resulting intermediate is deprotonated (usually by the bromide ion or another weak base) to regenerate the carbonyl group, yielding the final α-bromo ketone and HBr.
Caption: Acid-catalyzed α-bromination mechanism.
Experimental Protocols & Data
Protocol 1: α-Bromination using Br₂ in Acetic Acid
This protocol is adapted from standard procedures for the α-bromination of aryl ketones[4][17].
Materials:
-
4-pentylacetophenone (1.0 eq)
-
Glacial Acetic Acid
-
Bromine (1.05 eq)
-
Saturated NaHSO₃ solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvent for purification (e.g., Hexane, Ethyl Acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-pentylacetophenone in glacial acetic acid (approx. 4-5 mL per gram of ketone).
-
Cool the solution in an ice-water bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid from the dropping funnel over 30-60 minutes. Maintain the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water and an extraction solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with saturated NaHSO₃ solution (to quench excess Br₂), saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Workflow Diagram
Caption: General workflow for synthesis and purification.
Table 1: Comparison of Reaction Conditions
| Parameter | Method A: Br₂ / Acetic Acid | Method B: NBS / p-TSA | Method C: Br₂ / AlCl₃ / Ether |
| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide | Elemental Bromine (Br₂) |
| Catalyst | Self-catalyzed (HBr) / Acetic Acid | p-Toluenesulfonic acid | Aluminum Chloride (AlCl₃) |
| Solvent | Glacial Acetic Acid | Acetic Acid or CH₃CN | Diethyl Ether |
| Temperature | Room Temperature | 40-90 °C (or MW) | 0 °C to Room Temp |
| Typical Yield | Good to Excellent | Good to Excellent | Good to Excellent |
| Key Advantage | Cost-effective, simple | Safer, easier handling of reagent | High reactivity at low temp |
| Key Disadvantage | Hazardous Br₂ handling | Higher reagent cost | Risk of ring bromination |
| Reference | [4][15] | [9] | [12][14] |
References
-
Synthetic Access to Aromatic α-Haloketones. (n.d.). National Institutes of Health (NIH). [Link]
-
Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. (2012). AKJournals. [Link]
-
DMSO-promoted α-bromination of α-aryl ketones for the construction of 2-aryl-2-bromo-cycloketones. (2021). Royal Society of Chemistry. [Link]
-
Bromination Reactions. (2022). Royal Society of Chemistry. [Link]
-
Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]
-
2-Bromo-1-(4-hydroxyphenyl)ethanone. (2009). National Institutes of Health (NIH). [Link]
-
Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. (2012). ResearchGate. [Link]
-
α-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. (n.d.). PrepChem.com. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Alpha Bromination of Carboxylic Acids. (2024). Chemistry LibreTexts. [Link]
-
Alpha halogenation of ketones in presence of alkynes. (2022). Reddit. [Link]
-
Bromination reactions with hydrogen bromide (additions to alkenes/alkynes). (2023). Chemia. [Link]
-
Selective α-bromination of aryl carbonyl compounds: prospects and challenges. (2019). Semantic Scholar. [Link]
-
One-pot synthesis of (2-Bromo-1-(4-nitro-phenyl)-ethanone). (n.d.). ResearchGate. [Link]
-
Halogenation Of Ketones via Enols. (n.d.). Master Organic Chemistry. [Link]
-
Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. (2024). National Institutes of Health (NIH). [Link]
-
Bromination reactions with hydrogen bromide. (2024). Chemia. [Link]
-
Nonselective Bromination—Selective Debromination Strategy: Selective Bromination of Unsymmetrical Ketones on Singly Activated Carbon Against Doubly Activated Carbon. (2019). ResearchGate. [Link]
-
What is the purpose of adding HBr in bromination? (2016). ResearchGate. [Link]
-
Alpha Halogenation of Aldehydes and Ketones. (2024). Chemistry LibreTexts. [Link]
-
α-Bromination of acetophenone with NBS and PTSA under microwave irradiation. (n.d.). Semantic Scholar. [Link]
-
Phenacyl bromide. (n.d.). Organic Syntheses. [Link]
- Method for synthesizing alpha-bromo-acetophenone. (n.d.).
-
2 Bromo 1 (4 Pentylphenyl)Ethan 1 One. (n.d.). Cenmed. [Link]
-
2-Bromo-1-(4-hydroxyphenyl)ethanone. (2009). ResearchGate. [Link]
-
Alpha Bromination of a Ketone 002. (2014). YouTube. [Link]
-
2-Bromo-1-(4-methoxyphenyl)ethanone. (2010). ResearchGate. [Link]
-
Di-alpha-halogenation of ketones in acidic medium. (2019). Chemistry Stack Exchange. [Link]
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Technical Support Center: Synthesis of 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One
Welcome to the technical support center for the synthesis of 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the α-bromination of 1-(4-pentylphenyl)ethan-1-one (4-pentylacetophenone). Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions to improve reaction outcomes.
Q1: My final product analysis (NMR/LC-MS) shows a significant amount of a dibrominated byproduct. How can I improve the selectivity for the desired mono-bromo product?
A: The formation of 2,2-dibromo-1-(4-pentylphenyl)ethan-1-one is a classic side reaction in this synthesis.[1][2] The root cause is the exposure of the mono-brominated product to the brominating agent under reactive conditions. Here’s how to troubleshoot this issue:
-
Probable Cause 1: Incorrect Stoichiometry. Using a significant excess of the brominating agent (e.g., Br₂) is the most common reason for over-bromination. While acid-catalyzed conditions inherently slow down the second bromination (the first bromine atom is electron-withdrawing and deactivates the enol), a large excess of bromine can still force the reaction.[3][4]
-
Solution: Carefully control the stoichiometry. Use no more than 1.0 to 1.05 equivalents of bromine. It is often better to have a small amount of unreacted starting material, which is easier to separate, than to deal with the dibrominated impurity.[1][5]
-
Probable Cause 2: Poor Temperature Control & Rapid Addition. The bromination reaction is exothermic. Adding the bromine too quickly or at an elevated temperature can create localized "hot spots" where the reaction rate increases dramatically, promoting di-bromination before the reagent has dispersed.
-
Solution: Maintain a low temperature throughout the addition of bromine. An ice bath (0-5 °C) is standard.[6][7] Add the bromine solution dropwise over an extended period (e.g., 30-60 minutes) with vigorous stirring to ensure immediate mixing and heat dissipation.[6][8]
-
Probable Cause 3: Reaction Conditions. While acid catalysis is preferred for mono-bromination, highly forcing conditions (e.g., high temperature, extended reaction times after full conversion) can still lead to byproducts.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up promptly to quench any remaining reactive species.
| Problem | Probable Cause | Recommended Solution |
| Dibromination | Excess Bromine | Use 1.0-1.05 equivalents of brominating agent. |
| Rapid Addition / High Temp. | Add bromine dropwise at 0-5 °C with vigorous stirring. | |
| Over-running the Reaction | Monitor via TLC and work up promptly upon completion. |
Q2: My characterization shows bromination on the aromatic ring in addition to the desired α-position. How do I prevent this?
A: Aromatic ring bromination is a competitive electrophilic substitution reaction.[9][10] The pentyl group is an ortho-, para-directing activator. Since the para-position is occupied by the acetyl group, electrophilic attack on the ring will occur at the ortho-position.
-
Probable Cause 1: Highly Activating Conditions. Certain Lewis acid catalysts (e.g., AlCl₃, FeCl₃) are very effective at polarizing Br₂ and can aggressively promote aromatic bromination, sometimes even faster than α-bromination.[6]
-
Solution: Avoid strong Lewis acids if ring bromination is an issue. A protic acid catalyst like glacial acetic acid or a small amount of HBr is generally sufficient to catalyze enol formation without excessively activating the bromine for aromatic substitution.[7][11]
-
Probable Cause 2: Solvent Effects. The choice of solvent can influence the electrophilicity of the bromine and the reaction pathway.
-
Solution: Solvents like methanol or acetic acid are commonly used and provide good selectivity for the α-position.[1][7] Using a non-polar solvent like carbon tetrachloride might require a catalyst, which could lead back to the issue of ring bromination.[6]
Q3: My reaction is very slow, and a large amount of 4-pentylacetophenone remains even after several hours. What should I adjust?
A: An incomplete reaction points to insufficient activation of the substrate or a problem with the reagents.
-
Probable Cause 1: Inadequate Catalyst. The rate-determining step in acid-catalyzed bromination is the formation of the enol intermediate.[8][12] If the acid concentration is too low, this step will be very slow.
-
Solution: Ensure an adequate amount of acid catalyst is present. Using glacial acetic acid as the solvent often provides sufficient catalysis.[7] If using an inert solvent, a catalytic amount of HBr or a small amount of a Lewis acid like anhydrous aluminum chloride can be effective.[6]
-
Probable Cause 2: Low Temperature. While low temperature is crucial during bromine addition, it may need to be raised to achieve a reasonable reaction rate afterward.
-
Solution: After the dropwise addition of bromine at 0-5 °C is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.[1]
Q4: The crude product is a dark brown or black oil, and my final yield is poor. What is causing the decomposition?
A: α-bromoketones can be unstable, and the hydrogen bromide (HBr) gas evolved during the reaction can cause degradation if not properly managed.[6][13]
-
Probable Cause 1: HBr-Induced Decomposition. Allowing the acidic HBr byproduct to remain in contact with the product for an extended period, especially at elevated temperatures, can lead to decomposition and discoloration.[6]
-
Solution: If using a solvent like ether, the HBr should be removed promptly after the reaction under reduced pressure.[6] During work-up, neutralize the reaction mixture by washing with a weak base like saturated sodium bicarbonate solution until effervescence ceases.[14]
-
Probable Cause 2: Product Instability. The product itself is a lachrymator and can be sensitive to light and heat over time.[6]
-
Solution: Purify the product as soon as possible after the work-up. Store the purified product in a cool, dark place.
Q5: I'm struggling to purify the product. The starting material and the α-bromo ketone have very similar Rf values on TLC and co-elute during column chromatography.
A: This is a common challenge as the polarity difference between the starting ketone and the product is minimal.[5]
-
Solution 1: Recrystallization (Preferred Method). If the crude product is a solid or can be induced to crystallize, recrystallization is often more effective than chromatography for removing small amounts of starting material.[6] Methanol or ethanol are common solvents for recrystallizing phenacyl bromides.[6][7] The slightly less polar starting material may remain in the cold mother liquor.
-
Solution 2: Optimize Chromatography. If chromatography is necessary, use a shallow gradient of a low-polarity eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane). Running multiple columns or using a high-performance flash chromatography system may be required.
-
Solution 3: Reaction to Completion. The best strategy is often to ensure the reaction goes to completion (or very near completion) by carefully optimizing the conditions as described in Q3, thereby minimizing the amount of starting material that needs to be removed.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the acid-catalyzed α-bromination of 4-pentylacetophenone?
A: The reaction proceeds via a three-step mechanism involving an enol intermediate.[8][11][15]
-
Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst, which makes the α-protons more acidic.
-
Enol Formation (Rate-Determining Step): A base (like the solvent or the conjugate base of the acid) removes an α-proton, leading to the formation of a C=C double bond and pushing electrons onto the oxygen to form the neutral enol. This tautomerization is the slow, rate-determining step.[8][12]
-
Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of Br₂. This forms the new C-Br bond at the α-position and breaks the Br-Br bond. A final deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final α-bromo ketone product.[11]
Q2: Why is an acid catalyst generally preferred over a base for synthesizing this mono-bromo ketone?
A: Acidic and basic conditions lead to different outcomes in ketone halogenation.[3]
-
Under Acidic Conditions: The reaction stops effectively after mono-bromination. The electron-withdrawing bromine atom on the α-carbon deactivates the carbonyl group, making subsequent protonation and enol formation slower than for the starting material.[3][4]
-
Under Basic Conditions: The reaction tends to proceed to polyhalogenation. The first bromine atom makes the remaining α-protons more acidic due to inductive electron withdrawal, causing the enolate to form even faster. This leads to rapid subsequent brominations.[3] For methyl ketones, this can lead to the haloform reaction.[3][16] Therefore, for selective mono-bromination, acid catalysis is the method of choice.
Q3: What are the different brominating agents I can use, and what are their pros and cons?
| Brominating Agent | Pros | Cons |
| Elemental Bromine (Br₂) | Inexpensive, readily available, effective. | Highly corrosive, toxic, volatile, difficult to handle, generates HBr byproduct.[17] |
| N-Bromosuccinimide (NBS) | Solid, easier and safer to handle than Br₂, highly selective.[9] | More expensive than Br₂, can require a radical initiator or acid catalyst. |
| Pyridinium Bromide Perbromide (PSPBP) | Solid, stable, provides a controlled release of bromine, high yields.[18] | More expensive, adds complexity to the reaction mixture. |
| H₂O₂-HBr System | In-situ generation of bromine, avoids handling pure Br₂, environmentally benign (water is the byproduct).[19][20] | Requires careful control of two reagents, can lead to dibromination.[19] |
Q4: What are the critical safety precautions for this reaction?
A: This reaction involves hazardous materials that require strict safety protocols.
-
Bromine (Br₂): Work in a well-ventilated fume hood at all times. Bromine is highly toxic, corrosive, and can cause severe burns upon contact. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves. Have a quenching agent, such as a sodium thiosulfate solution, readily available for spills.
-
α-Bromoketones: The product, this compound, is a potent lachrymator (causes tearing) and is irritating to the skin, eyes, and respiratory system.[6] Handle the crude and purified product carefully within a fume hood.
-
General: Always perform a thorough risk assessment before starting the experiment.[7]
Section 3: Recommended Experimental Protocol
This protocol is designed to maximize the yield of the mono-brominated product while minimizing side reactions.
Materials:
-
1-(4-pentylphenyl)ethan-1-one (4-pentylacetophenone)
-
Elemental Bromine (Br₂)
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Methanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a drying tube, dissolve 1-(4-pentylphenyl)ethan-1-one (1.0 eq) in glacial acetic acid (approx. 4 mL per gram of ketone).
-
Cooling: Cool the solution in an ice-water bath to 0-5 °C.
-
Bromine Addition: In the dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid. Add this bromine solution dropwise to the stirred ketone solution over 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition. A color change from reddish-brown to pale yellow should be observed as the bromine is consumed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate) until the starting material spot has disappeared or is very faint.
-
Work-up: Carefully pour the reaction mixture into a beaker containing ice water. This will precipitate the crude product.
-
Neutralization: If the product oils out, extract it with ethyl acetate. If it solidifies, filter the solid. Wash the organic extract or the filtered solid with cold water, followed by a slow, careful wash with saturated NaHCO₃ solution until CO₂ evolution ceases. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a minimal amount of hot methanol. Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.[6][7]
Section 4: Visualizing the Chemistry
Diagrams of Reaction Pathways and Troubleshooting
Caption: Acid-catalyzed pathway to the target α-bromo ketone.
Caption: Competing pathways leading to common byproducts.
Caption: A workflow for diagnosing and solving common issues.
References
- ECHEMI. (n.d.). Bromination of ketones under acidic vs basic conditions.
- BenchChem. (2025). Technical Support Center: Reactions Involving α-Haloketones.
- Cowper, R. M., & Davidson, L. H. (1939). Phenacyl bromide. Organic Syntheses, 19, 24. DOI: 10.15227/orgsyn.019.0024
- Van de N, Y., & Van der Eycken, E. V. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(17), 3960.
- Google Patents. (n.d.). CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination.
- Bose, D. S., & Goud, P. R. (2004). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Indian Journal of Chemistry, 43B, 1527-1531.
- Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
- Wikipedia. (n.d.). Ketone halogenation.
- Izumisawa, Y., & Togo, H. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Green and Sustainable Chemistry, 1(3), 54-62.
- Pearson+. (n.d.). A ketone undergoes acid-catalyzed bromination, acid-catalyzed chlorination, racemization, and acid-catalyzed deuterium exchange at the ⍺-carbon.
- BYU-Idaho Academic Support. (2019, July 30). Acid Catalyzed Bromination of A Carbon of Aldehyde or Ketone [Video]. YouTube.
- Reddit. (2019, September 19).
- Goswami, J., & Goswami, A. (2002). Selective bromination of acetophenone derivatives with bromine in methanol. Journal of the Indian Chemical Society, 79, 469-471.
- Quora. (2020, December 5). What is bromination acetophenone?.
- Allen, C. F. H., & Barker, W. E. (1932). p-Bromophenacyl bromide. Organic Syntheses, 12, 12. DOI: 10.15227/orgsyn.012.0012
- Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
- National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone.
- BenchChem. (2025). Acid-catalyzed bromination of acetophenone derivatives in organic synthesis.
- ResearchGate. (n.d.). α-Bromination of acetophenone with NBS and PTSA under microwave irradiation.
- Das, B., et al. (2022). Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. Journal of Chemical Sciences, 134(118).
- The Organic Chemistry Tutor. (2021, August 25). Ketone + Br2 = ? (Alpha Substitution) [Video]. YouTube.
- Guidechem. (n.d.). What is the synthesis method of 2-BROMO-1-PHENYL-PENTAN-1-ONE?.
- ResearchGate. (n.d.). Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds.
- Lauher, J. (2021, March 25).
- ResearchGate. (n.d.). Electroselective α-bromination of acetophenone using: In situ bromonium ions from ammonium bromide.
- Chemistry LibreTexts. (2023, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- National Center for Biotechnology Information. (n.d.). This compound.
- Royal Society of Chemistry. (2018).
- Reddit. (n.d.). Separation of Ketone and alpha Bromo ketone. r/Chempros.
- Chem Help ASAP. (2020, February 22).
- PrepChem.com. (n.d.). Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone.
- BenchChem. (n.d.). 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethan-1-one.
- ChemicalBook. (n.d.). 2-Bromo-1-phenyl-pentan-1-one synthesis.
- National Center for Biotechnology Information. (2024).
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- 18. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Optimizing the Synthesis of 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One
Welcome to the technical support center for the synthesis of 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve reaction yields and product purity. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can confidently navigate the challenges of this synthesis.
Introduction
The synthesis of this compound is a two-step process that first involves the Friedel-Crafts acylation of pentylbenzene to form 4'-pentylacetophenone, a key intermediate in various pharmaceutical and advanced material syntheses.[1] This is followed by the selective α-bromination of the ketone. While seemingly straightforward, achieving high yields and purity can be challenging. This guide will address common pitfalls and provide robust protocols to enhance your synthetic success.
Part 1: Troubleshooting the Friedel-Crafts Acylation of Pentylbenzene
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution, but its success hinges on meticulous control of reagents and conditions.[2] Low yields in this step are a frequent issue.
Frequently Asked Questions (FAQs) - Friedel-Crafts Acylation
Q1: My Friedel-Crafts acylation yield is consistently low. What are the most common causes?
A1: Low yields in Friedel-Crafts acylation often stem from several critical factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is imperative to use anhydrous conditions and freshly opened or purified reagents.
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, not a catalytic amount.[2] This is because the resulting ketone product can form a stable complex with the catalyst, effectively sequestering it from the reaction.[2]
-
Sub-optimal Reaction Temperature: Temperature control is crucial. While some reactions proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition of starting materials or product.[2]
-
Poor Reagent Quality: The purity of pentylbenzene and the acylating agent (acetyl chloride or acetic anhydride) is paramount. Impurities can lead to the formation of unwanted byproducts.[2]
Q2: I'm observing the formation of multiple products in my acylation reaction. What is happening?
A2: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, it can occur, particularly if the reaction is not properly controlled.[2] The introduction of an acyl group deactivates the aromatic ring, making a second acylation less favorable.[3][4] However, if other isomers are forming, it could be due to rearrangement of the pentyl group under the reaction conditions, although this is less common with a straight-chain alkyl group. More likely, you may be seeing products from reactions with impurities in your starting materials.
Q3: How can I ensure my reagents and reaction setup are sufficiently anhydrous?
A3: To maintain anhydrous conditions:
-
Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use a freshly opened bottle of anhydrous aluminum chloride or purify it if necessary.
-
Use anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but for very sensitive reactions, they can be further dried using appropriate drying agents.
-
Assemble your reaction apparatus under a positive pressure of an inert gas like nitrogen or argon.
Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 4'-Pentylacetophenone
This protocol is a general guideline and may require optimization.
Materials:
-
Pentylbenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler). Maintain a positive pressure of nitrogen.
-
To the flask, add anhydrous AlCl₃ (1.1 to 1.3 equivalents).
-
Add anhydrous DCM to the flask and cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of pentylbenzene (1.0 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous DCM.
-
Add the solution from the dropping funnel to the AlCl₃ suspension dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0°C and slowly quench by adding crushed ice, followed by concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4'-pentylacetophenone.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Part 2: Troubleshooting the α-Bromination of 4'-Pentylacetophenone
The α-bromination of ketones is a fundamental transformation, but achieving selective monobromination is often the primary challenge.[5]
Frequently Asked Questions (FAQs) - α-Bromination
Q1: My reaction is producing a significant amount of dibrominated product. How can I achieve selective monobromination?
A1: The formation of the α,α-dibromo ketone is a common side reaction. To favor monobromination:
-
Control Stoichiometry: Use a precise 1.0:1.0 molar ratio of 4'-pentylacetophenone to the brominating agent, or even a slight excess of the ketone.[6]
-
Choice of Brominating Agent: While elemental bromine (Br₂) is often used, it can be aggressive. Milder and more selective brominating agents like N-Bromosuccinimide (NBS) or Pyridine Hydrobromide Perbromide (PHPB) can provide better control.[6][7] In one study, PHPB showed a higher yield (85%) compared to NBS and copper(II) bromide for the bromination of a similar acetophenone derivative.[7]
-
Reaction Conditions: Conducting the reaction under acidic conditions is crucial as it slows down subsequent bromination reactions.[6][8] The monobrominated product is often more reactive towards further bromination than the starting material, especially under basic conditions.[6][8]
-
Temperature and Time: Carefully control the reaction temperature and time to stop the reaction once the monobrominated product is formed. A study using PHPB found optimal conditions to be 90°C for 3 hours.[7][9]
Q2: I am observing bromination on the aromatic ring instead of the acetyl side-chain. How can I prevent this?
A2: Ring bromination occurs when the aromatic ring is activated.[6] While the pentyl group is activating, the acetyl group is deactivating, which should favor α-bromination. If ring bromination is still an issue, consider the following:
-
Reaction Conditions: Ensure the reaction is carried out under conditions that favor radical substitution at the benzylic position (if using NBS) or electrophilic addition to the enol form of the ketone, rather than electrophilic aromatic substitution. The use of a radical initiator like AIBN or light with NBS in a non-polar solvent like carbon tetrachloride can favor side-chain bromination. However, for α-bromination of a ketone, an acid-catalyzed reaction is more common.[10]
-
Protecting Groups: If the aromatic ring contains highly activating groups (e.g., -OH, -OR), protecting these groups before bromination may be necessary to prevent ring substitution.[6] For 4'-pentylacetophenone, this is generally not a concern.
Q3: My reaction is very slow or does not go to completion. What should I do?
A3: A sluggish reaction can be due to several factors:
-
Insufficient Catalyst: If using an acid-catalyzed method, ensure a sufficient amount of acid is present to facilitate the formation of the enol intermediate, which is the rate-determining step.[11][12]
-
Low Temperature: The reaction may require heating to proceed at a reasonable rate. For example, with PHPB in acetic acid, a temperature of 90°C has been shown to be effective.[7][9]
-
Poor Reagent Activity: The activity of your brominating agent may be compromised. Use fresh reagents.
Mechanism of Acid-Catalyzed α-Bromination
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Scale-Up Synthesis of 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling up this important chemical transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and reproducible synthesis process.
Introduction
The α-bromination of 4-pentylacetophenone to yield this compound is a crucial step in the synthesis of various pharmaceutical intermediates and advanced materials. While this reaction is well-established on a laboratory scale, its transition to pilot plant or industrial production presents a unique set of challenges. These include managing reaction exotherms, controlling impurity profiles, and ensuring consistent product quality. This guide provides practical, experience-driven solutions to these common scale-up issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up synthesis of this compound.
Question 1: My reaction yield has significantly decreased upon scaling up from a 10 g to a 1 kg scale. What are the likely causes and how can I fix this?
Answer:
A drop in yield during scale-up is a common issue and can often be attributed to a combination of factors related to mass and heat transfer.
Causality:
-
Inefficient Heat Dissipation: The α-bromination of ketones is an exothermic reaction. In a large reactor, the surface-area-to-volume ratio is much lower than in laboratory glassware, leading to inefficient heat dissipation. This can cause localized "hot spots" where the temperature rises uncontrollably, leading to the formation of degradation products and a lower yield of the desired product.
-
Poor Mixing: Inadequate mixing in a large reactor can result in localized high concentrations of the brominating agent. This can lead to the formation of over-brominated byproducts, such as 2,2-dibromo-1-(4-pentylphenyl)ethan-1-one, which are difficult to remove and reduce the yield of the desired monobrominated product.[1]
-
Sub-optimal Reagent Addition: Adding the brominating agent too quickly can exacerbate both of the issues above.
Troubleshooting Protocol:
-
Optimize Reagent Addition:
-
Instead of adding the brominating agent all at once, implement a controlled, slow addition using a dosing pump. This will help to manage the reaction exotherm and maintain a consistent temperature. .
-
-
Enhance Mixing:
-
Ensure your reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogenous mixture. For viscous reaction mixtures, consider using an anchor stirrer.
-
-
Improve Temperature Control:
-
Use a reactor with a jacketed cooling system and a reliable temperature probe.
-
Consider a "semi-batch" process where the starting material is dissolved in the solvent in the reactor and the brominating agent is added portion-wise, allowing the cooling system to manage the heat generated after each addition.[2]
-
-
Monitor Reaction Progress:
-
Use in-process controls (IPCs) such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product and byproducts. This will help you to determine the optimal reaction time and prevent the formation of degradation products.
-
Question 2: I am observing a significant amount of a dibrominated byproduct in my crude product. How can I improve the selectivity for monobromination?
Answer:
The formation of 2,2-dibromo-1-(4-pentylphenyl)ethan-1-one is a common side reaction, especially under conditions that favor rapid, uncontrolled bromination.
Causality:
The mechanism of acid-catalyzed bromination involves the formation of an enol intermediate, which is the rate-determining step.[3][4] Once the first bromine atom is introduced, the acidity of the remaining α-hydrogen is increased, making the formation of the second enol and subsequent second bromination faster if a high concentration of the brominating agent is present.[1]
Strategies for Improving Monoselectivity:
-
Choice of Brominating Agent: While elemental bromine is effective, it can be highly reactive and lead to over-bromination. Consider using a milder and more selective brominating agent such as N-Bromosuccinimide (NBS).[3][5] NBS releases bromine slowly into the reaction mixture, keeping its concentration low and favoring monobromination.
-
Stoichiometry Control: Use a slight excess of the starting material (4-pentylacetophenone) relative to the brominating agent (e.g., 1.05 to 1.1 equivalents of ketone to 1.0 equivalent of brominating agent). This ensures that the brominating agent is the limiting reagent and is consumed before significant dibromination can occur.
-
Controlled Addition: As mentioned previously, the slow, controlled addition of the brominating agent is crucial. This maintains a low instantaneous concentration of the electrophile, favoring the slower monobromination of the starting material over the faster dibromination of the product.
| Parameter | Recommendation for High Monoselectivity |
| Brominating Agent | N-Bromosuccinimide (NBS) or Pyridine Hydrobromide Perbromide |
| Stoichiometry (Ketone:Bromine) | 1.05 : 1.0 |
| Addition Time | > 2 hours for a 1 kg scale reaction |
| Temperature | 0-10 °C during addition, then warm to room temperature |
Question 3: During work-up, I am having trouble with the separation of the organic and aqueous layers, and my product is showing signs of degradation. What are the best practices for work-up at scale?
Answer:
Work-up and isolation are critical steps where product can be lost or degraded.
Causality:
-
Emulsion Formation: Vigorous mixing of immiscible organic and aqueous phases can lead to stable emulsions, making layer separation difficult and time-consuming.
-
Product Instability: The product, an α-bromoketone, can be sensitive to prolonged exposure to acidic or basic conditions, as well as high temperatures, which can lead to hydrolysis or other degradation pathways.
Recommended Work-up Protocol:
-
Quenching: After the reaction is complete (as determined by IPC), cool the reaction mixture to 0-5 °C. Quench the excess brominating agent by slowly adding a solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, until the characteristic bromine color disappears.
-
Phase Separation:
-
Add water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Stir gently to avoid emulsion formation. If an emulsion does form, adding a small amount of brine can help to break it.
-
Allow sufficient time for the layers to separate cleanly.
-
-
Washing: Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Brine to remove any residual water.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a temperature below 40 °C to avoid thermal degradation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor during the bromination of 4-pentylacetophenone?
A1: The most critical parameters are:
-
Temperature: To control the reaction rate and minimize side reactions.
-
Rate of addition of the brominating agent: To manage the exotherm and control selectivity.
-
Stirring speed: To ensure homogeneity and efficient heat transfer.
-
Reaction time: To ensure complete conversion of the starting material without causing product degradation.
Q2: What are the recommended safety precautions for handling bromine or NBS at scale?
A2:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood or a closed reactor system with appropriate off-gas scrubbing.
-
Spill Control: Have a spill kit readily available that includes a neutralizing agent for bromine, such as sodium thiosulfate solution.
-
In-situ Generation: For larger-scale operations, consider the in-situ generation of bromine from a safer source, such as the reaction of an oxidant with a bromide salt, to avoid storing and handling large quantities of elemental bromine.[6]
Q3: Can I use a solvent other than chlorinated solvents for this reaction?
A3: Yes, while chlorinated solvents like dichloromethane are common, other solvents can be used. Acetic acid is a common solvent for brominations with bromine.[4] For reactions with NBS, acetonitrile or methanol can be effective.[2] The choice of solvent can impact reaction rate and selectivity, so it should be optimized for your specific process.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound using NBS
-
Charge a 20 L jacketed glass reactor with 4-pentylacetophenone (1.0 kg, 5.26 mol) and dichloromethane (10 L).
-
Cool the reactor contents to 0-5 °C with constant stirring.
-
In a separate container, dissolve N-Bromosuccinimide (0.98 kg, 5.52 mol) in dichloromethane (5 L).
-
Slowly add the NBS solution to the reactor over a period of 2-3 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to 0-5 °C and quench by the slow addition of a 10% aqueous solution of sodium thiosulfate (2 L).
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate (2 x 2 L) and then brine (2 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Sources
- 1. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 2. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. researchgate.net [researchgate.net]
- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Bromo-1-(4-pentylphenyl)ethan-1-one
Welcome to the dedicated technical support guide for 2-Bromo-1-(4-pentylphenyl)ethan-1-one. This resource is designed for our partners in research, discovery, and development. As a key intermediate, the stability and purity of this reagent are paramount to the success and reproducibility of your synthetic endeavors. This guide provides in-depth, field-proven insights into its storage, stability, and handling, structured in a practical question-and-answer format to directly address challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A1: To ensure maximum shelf-life and prevent degradation, the compound should be stored under the following conditions:
-
Temperature: Refrigerate between 2°C and 8°C.[1] Storing at colder, controlled temperatures is the most critical factor in slowing potential degradation pathways.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[1] This displaces oxygen and moisture, mitigating oxidative degradation and hydrolysis.
-
Light: Keep in an amber or opaque vial to protect from light.[1] Photodegradation can occur upon exposure to UV light, especially for aromatic ketones.
-
Container: Use a tightly sealed container made of inert materials, such as amber glass or high-density polyethylene (HDPE), to prevent contamination and moisture ingress.[1]
Q2: I've noticed the solid has developed a yellowish or brownish tint over time. What does this indicate?
A2: A color change from the expected white or off-white to yellow or brown is a primary visual indicator of chemical degradation.[1] This is often due to the formation of conjugated byproducts from oxidation or the elimination of hydrogen bromide (HBr). The presence of trace HBr can catalyze further decomposition.[2] If significant discoloration is observed, the purity of the material should be verified by analytical methods (e.g., HPLC, NMR) before use.
Q3: Is this compound sensitive to moisture?
A3: Yes. Alpha-bromo ketones are susceptible to hydrolysis, where the bromine atom is displaced by a hydroxyl group to form the corresponding α-hydroxy ketone. Elevated humidity can lead to the absorption of moisture, which may cause hydrolysis of the bromine group.[1] This not only consumes the starting material but also introduces impurities that can complicate subsequent reactions.
Q4: Can I handle this material on the open bench?
A4: It is strongly recommended to handle this compound in a well-ventilated fume hood.[3][4] As a class, α-bromo ketones are potent lachrymators (tear-inducing agents) and can cause skin and respiratory irritation.[3][4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Part 2: Stability & Degradation Pathways
Understanding the chemical vulnerabilities of this compound is key to preventing its degradation.
Primary Degradation Mechanisms
-
Hydrolysis: In the presence of water, the electrophilic carbon bearing the bromine atom can be attacked by a water molecule, leading to the formation of 2-Hydroxy-1-(4-pentylphenyl)ethan-1-one and hydrobromic acid (HBr). This reaction is often accelerated by basic or acidic conditions.
-
Elimination: If exposed to basic conditions, the compound can undergo an elimination reaction to form an α,β-unsaturated ketone.[5] This is a common synthetic application but an undesirable degradation pathway during storage.
-
Photodegradation: Aromatic ketones can absorb UV light, leading to the formation of radical species that can trigger a variety of decomposition pathways.[1]
-
Oxidation: While less common for the ketone itself, impurities or degradation byproducts can be susceptible to oxidation, contributing to discoloration.[1]
Recommended Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C – 8°C | Slows rates of all degradation reactions.[1] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation and hydrolysis.[1] |
| Light Exposure | Protect from Light (Amber Vial) | Prevents photochemical degradation.[1] |
| Humidity | Dry/Anhydrous | Prevents hydrolysis of the C-Br bond.[1] |
| pH | Neutral | Avoids acid- or base-catalyzed degradation. |
Part 3: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during experiments.
Troubleshooting Workflow
Caption: Troubleshooting workflow for experimental issues.
Common Scenarios and Solutions
| Scenario | Probable Cause | Recommended Action |
| Reaction fails to go to completion; starting material recovered. | Degradation via Hydrolysis: The reactive α-bromo ketone has been converted to the less reactive α-hydroxy ketone. | Verify the purity of the starting material using ¹H NMR. The characteristic singlet for the -CH₂Br protons (approx. 4.4 ppm) will be diminished or absent, replaced by a signal for -CH₂OH. Procure fresh material. |
| Multiple unexpected spots on TLC plate after reaction. | Impure Starting Material: The reagent may contain impurities from its synthesis, such as the unbrominated ketone or di-brominated species.[6][7] | Analyze the starting material via HPLC or GC-MS to identify impurities. If significant, purify the material by recrystallization or column chromatography before use. |
| Product mixture is dark and difficult to purify. | Decomposition during Reaction: The reaction conditions (e.g., strong base, high temperature) or presence of HBr byproduct may be causing decomposition.[2] | Run the reaction at a lower temperature. If a base is used, consider a non-nucleophilic, hindered base. If HBr is generated, consider adding a scavenger. Ensure starting material is pure. |
| Solid reagent has become sticky or oily. | Moisture Absorption: The material has likely absorbed atmospheric moisture, which can initiate degradation and affect its physical properties.[6] | Discard the material. Review storage procedures to ensure the container is tightly sealed and stored in a desiccator or dry environment. |
Part 4: Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting degradation products.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v). Ensure complete dissolution.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution. A starting point could be Acetonitrile:Water (70:30).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity is calculated as the percentage of the main peak area relative to the total peak area.
-
Degradation is indicated by a decrease in the main peak area and the appearance of new peaks over time when compared to a reference standard.[1]
-
Protocol 2: Conducting an Accelerated Stability Study
To assess the stability of the compound under your specific laboratory conditions, an accelerated study can be performed.
-
Sample Preparation: Dispense several aliquots of the compound into individual, tightly sealed amber vials.
-
Storage Conditions:
-
Time Points: Analyze a sample from each condition at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: Use the HPLC protocol (Protocol 1) to determine the purity at each time point.
-
Evaluation: A significant change is typically defined as a failure to meet the purity specification. Plotting the degradation over time can help establish a re-test period for the material under your lab's storage conditions.
Part 5: Understanding Potential Impurities
The primary synthesis route involves the α-bromination of 1-(4-pentylphenyl)ethan-1-one.[3][4] This process can lead to several common impurities.
Caption: Formation pathways of common process-related impurities.
-
Unreacted Starting Material: Incomplete bromination can leave residual 1-(4-pentylphenyl)ethan-1-one.
-
Over-bromination: The use of excess brominating agent can lead to the formation of the di-brominated species, 2,2-dibromo-1-(4-pentylphenyl)ethan-1-one.[7]
-
Aromatic Ring Bromination: Under certain conditions, electrophilic substitution on the electron-rich aromatic ring can occur, leading to bromination at one of the ortho positions relative to the pentyl group.[4][7]
These impurities can have different reactivities and physical properties, potentially interfering with your downstream applications.
References
- Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage. BenchChem. [URL: https://www.benchchem.
- Storage of Incompatible Chemicals. Delloyd's Lab-Tech Chemistry resource. [URL: https://delloyd.lab-tech.
- Separation of Ketone and alpha Bromo ketone. Reddit r/Chempros. [URL: https://www.reddit.
- Phenacyl bromide. Wikipedia. [URL: https://en.wikipedia.org/wiki/Phenacyl_bromide]
- Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. [URL: https://zenodo.org/record/842247]
- 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.
- Appendix K - Incompatible Chemicals. Cornell University Environmental Health and Safety. [URL: https://ehs.cornell.
- phenacyl bromide. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0480]
- α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C-Br/alpha-bromoketones.shtm]
- Incompatible Chemicals. University of Alabama, Risk Management and Safety. [URL: https://rms.ua.
- An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone. BenchChem. [URL: https://www.benchchem.
- Chemical Compatibility Guidelines. University of California San Diego Blink. [URL: https://blink.ucsd.
- Accelerated stability studies on 16-methylene-17 alpha-acetoxy-19-nor-pregn- 4-ene-3,20-dione (Nestorone). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8692557/]
- An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone. BenchChem. [URL: https://www.benchchem.com/technical-center/an-in-depth-technical-guide-to-potential-impurities-in-synthesized-2-2-dibromo-1-4-chlorophenyl-ethanone]
- Stability testing of existing active substances and related finished products. European Medicines Agency. [URL: https://www.ema.europa.
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. [URL: https://www.fmhaca.gov.et/wp-content/uploads/2022/07/Guidelines-On-Stability-Testing-Of-Finished-Pharmaceutical-Products-and-Active-Drug-Substance-Year-2022.pdf]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Phenacyl bromide - Wikipedia [en.wikipedia.org]
- 4. zenodo.org [zenodo.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
How to monitor the progress of reactions involving 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One
Technical Support Center: Monitoring Reactions of 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One
Welcome to the technical support guide for monitoring reactions involving this compound. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice and troubleshooting solutions. The following question-and-answer format addresses common challenges and outlines robust analytical protocols to ensure the successful monitoring and outcome of your experiments.
Frequently Asked Questions (FAQs) & Core Protocols
This section covers the primary analytical techniques for monitoring the progress of reactions utilizing this compound.
Q1: What is the most straightforward method for quickly checking my reaction's progress?
A1: Thin-Layer Chromatography (TLC) is the optimal technique for rapid, qualitative analysis.
TLC is invaluable for its speed and low cost, providing a snapshot of the reaction's status by separating the starting material, product(s), and potential byproducts based on polarity.[1] this compound is a relatively non-polar α-bromo ketone. In a typical substitution reaction (e.g., with an amine or carboxylate), the resulting product will be more polar. This polarity difference is the key to effective TLC monitoring.
Step-by-Step TLC Protocol:
-
Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 1-2 drops) from the reaction mixture. Quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a quenching agent if necessary (e.g., a dilute aqueous solution of sodium bicarbonate for acid-catalyzed reactions).[2]
-
Spotting: On a silica gel TLC plate, co-spot your starting material (a solution saved before starting the reaction), the reaction mixture aliquot, and a co-spot (starting material and reaction mixture in the same lane).[2]
-
Development: Develop the plate in a chamber with an appropriate eluent system. A good starting point is a non-polar mixture like 9:1 Hexanes:Ethyl Acetate. Adjust the polarity as needed; if spots are too close to the baseline, increase the proportion of the polar solvent.[3]
-
Visualization: Visualize the plate under a UV lamp (254 nm), as the aromatic ring is UV-active.[4] Circle the spots with a pencil. Further visualization can be achieved with stains like potassium permanganate or p-anisaldehyde, which are effective for carbonyl compounds.[4]
Interpreting the TLC Plate:
-
Successful Reaction: The spot corresponding to the starting material will diminish over time, while a new, lower Rf (more polar) spot corresponding to the product will appear and intensify. The reaction is generally considered complete when the starting material spot is no longer visible.[3]
-
Incomplete Reaction: Both starting material and product spots are visible.
-
Side Reactions: The appearance of multiple unexpected spots indicates the formation of byproducts.
Q2: My TLC is ambiguous. How can I get more reliable, quantitative data on my reaction's conversion?
A2: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis.
HPLC offers superior resolution and quantitative data, making it ideal when TLC results are unclear or when precise conversion and purity information is required. For aromatic ketones like this compound, a reverse-phase C18 column is typically effective.[5]
Data Presentation: Sample HPLC Method
| Parameter | Value | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5µm) | Standard for separating non-polar to moderately polar organic molecules.[5] |
| Mobile Phase | A: Water (with 0.1% Formic Acid); B: Acetonitrile (MeCN) | Acetonitrile is a common, effective organic modifier. Formic acid helps to sharpen peaks by protonating acidic silanols on the stationary phase.[6] |
| Gradient | 60% B to 95% B over 15 minutes | A gradient elution is effective for separating components with different polarities, ensuring both the non-polar starting material and potentially more polar products are resolved. |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate. |
| Detection | UV at 254 nm or 280 nm | The phenyl ketone chromophore has strong absorbance in this range. |
| Temperature | 30 °C | Maintains consistent retention times.[5] |
Step-by-Step HPLC Protocol:
-
Sample Preparation: Prepare a quenched aliquot as described for TLC. Dilute it significantly with the mobile phase (e.g., 1:1000) to avoid column overload.
-
Analysis: Inject the diluted sample. Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak.
-
Quantification: Calculate the percent conversion by integrating the peak areas of the starting material and product.
Q3: How can I confirm the structure of my product and identify impurities?
A3: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) are essential for structural elucidation.
-
¹H NMR Spectroscopy: This is the most powerful tool for confirming the transformation. The key diagnostic signal is the methylene protons (–CH₂Br) adjacent to the carbonyl group in the starting material.
Data Presentation: Characteristic ¹H NMR Shifts
| Proton Environment | Starting Material (this compound) | Expected Product (Hypothetical Substitution with Nu-H) | Rationale for Shift |
| -CH₂Br | ~4.4 ppm (singlet) | Signal disappears | The C-Br bond is replaced by a C-Nu bond. |
| -CH₂Nu | N/A | Varies (e.g., ~3.5-4.5 ppm for -CH₂-O or ~2.5-3.5 ppm for -CH₂-N) | The chemical shift changes based on the new neighboring atom (Nu). |
| Aromatic Protons | ~7.2-7.9 ppm (doublets) | Minor shifts expected | The electronic environment of the aromatic ring is slightly altered.[7][8] |
| Pentyl Chain Protons | ~0.9-2.7 ppm (multiplets) | Minimal to no change | These protons are distant from the reaction center. |
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing thermally stable and volatile compounds.[9] It provides both retention time data (like HPLC) and mass-to-charge ratio (m/z) information, which helps identify the molecular weight of the components.
-
Key Insight: Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the mass spectrum of any peak corresponding to a bromine-containing species. The molecular ion peak [M]⁺ of the starting material will show two peaks separated by 2 m/z units (e.g., 268 and 270).[10] The disappearance of this pattern confirms the substitution of bromine.
-
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q4: My TLC plate shows streaking or elongated spots. What's wrong?
A4: This is typically caused by sample overloading or issues with sample acidity/basicity. [3]
-
Cause 1: Sample Overload. The concentration of the spotted sample is too high, saturating the silica gel.
-
Solution: Dilute your reaction aliquot sample significantly (e.g., 10-fold) before spotting it on the TLC plate.[3]
-
-
Cause 2: Acidic or Basic Sample. If your product or starting material is strongly acidic or basic, it can interact ionically with the slightly acidic silica gel, causing streaking.[1]
-
Solution: Add a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to your developing solvent to neutralize the sample on the plate.[3]
-
Q5: The reaction seems to have stalled; my TLC/HPLC shows both starting material and product, and the ratio isn't changing over time. What should I do?
A5: A stalled reaction can result from several factors, including reagent purity, temperature, or catalyst activity.
Troubleshooting Workflow for Stalled Reactions
Caption: Logical workflow for troubleshooting a stalled reaction.
-
Verify Reagents: Ensure your reagents and solvents are pure and anhydrous if required. Confirm that calculations and stoichiometry are correct.[11]
-
Increase Temperature: If the reaction is being run at room temperature or below, a moderate increase in heat can often overcome the activation energy barrier. Monitor closely, as higher temperatures can also promote side reactions.[2]
-
Add More Reagent: If one of the reagents is known to degrade over time, a fresh portion may be needed to drive the reaction to completion.[2]
-
Check for Decomposition: If new, unidentified spots or peaks appear, the product or starting material may be decomposing under the reaction conditions. In this case, it might be better to stop the reaction before all the starting material is consumed to maximize the yield of the desired product.[2][12]
Q6: I see multiple products in my analysis. What are the likely side reactions?
A6: α-Bromo ketones are susceptible to several side reactions, primarily elimination and over-alkylation/di-substitution.
Reaction Monitoring Workflow
Caption: Workflow from reaction components to analytical confirmation.
-
Elimination: In the presence of a strong or sterically hindered base, an E2 elimination can occur to form the α,β-unsaturated ketone (1-(4-pentylphenyl)prop-2-en-1-one).[13][14] This product is less polar than the desired substitution product but often more polar than the starting material. It can be identified by characteristic alkene proton signals (~6-7 ppm) in the ¹H NMR spectrum.
-
Di-substitution/Over-alkylation: If the nucleophile can be alkylated twice or if the product formed can act as a nucleophile itself, further reaction can occur.[15] This is more common when using primary or secondary amines as nucleophiles.
-
Hydrolysis: If water is present, the α-bromo ketone can hydrolyze to the corresponding α-hydroxy ketone. This impurity will be significantly more polar.
By carefully monitoring your reaction with the techniques outlined and understanding the potential side reactions, you can effectively troubleshoot issues and optimize your synthetic procedures.
References
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. Retrieved from [Link]
-
MACHEREY-NAGEL. (2011). Separation of aromatic ketones. Retrieved from [Link]
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Frontier, A. (n.d.). How To Run A Reaction: Reaction: Analysis I. University of Rochester Department of Chemistry. Retrieved from [Link]
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Frontier, A. (n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Retrieved from [Link]
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Scirp.org. (n.d.). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC-MS Method for Analysis of Michler's ketone on Primesep 200 Column. Retrieved from [Link]
-
Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]
-
Filo. (2024, December 17). Troubleshooting an Organic Reaction. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2025, December 23). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 22.S: Carbonyl Alpha-Substitution Reactions (Summary). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
University of Wisconsin. (n.d.). The four facets of 1H NMR spectroscopy. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]
-
Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone. Retrieved from [Link]
-
Studylib. (n.d.). Carbonyl Alpha-Substitution Reactions Presentation. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbonyl α-substitution reaction. Retrieved from [Link]
-
Fiveable. (n.d.). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). TLC Stains and Dips. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]
- Google Patents. (n.d.). US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
-
Organic Chemistry at CU Boulder. (n.d.). TLC Stains. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Gc-Ms Analysis of Bioactive Compounds on Aqueous and Ethanolic Extracts of Azanza Garckeana Fruit Pulp. Retrieved from [Link]
-
Andor - Oxford Instruments. (n.d.). Quantitative monitoring of biphasic reactions. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 2-bromo-1-(4-nitrophenyl)-. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to 2-Bromo-1-(4-pentylphenyl)ethan-1-one: A Comparative Analysis of α-Bromo Ketones in Synthetic Chemistry
For the discerning researcher in organic synthesis and drug development, the selection of the appropriate building block is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic campaign. Among the versatile class of α-halo ketones, 2-bromo-1-(4-pentylphenyl)ethan-1-one presents a unique combination of properties stemming from its lipophilic side chain. This guide provides an in-depth, objective comparison of this key intermediate with other commonly employed α-bromo ketones, supported by experimental data and mechanistic insights to empower you in making informed decisions for your research.
Introduction: The Strategic Importance of α-Bromo Ketones
α-Bromo ketones are a cornerstone of synthetic organic chemistry, serving as highly reactive and versatile intermediates. The presence of a bromine atom alpha to a carbonyl group creates a potent electrophilic center, susceptible to nucleophilic attack, and a precursor for a myriad of chemical transformations. Their utility spans from the construction of complex heterocyclic scaffolds, fundamental to many pharmaceutical agents, to the introduction of α,β-unsaturation in carbonyl compounds.
This guide will focus on this compound and its performance in key reactions relative to other para-substituted and unsubstituted α-bromoacetophenones. We will delve into the nuanced interplay of steric and electronic effects that govern their reactivity, providing a framework for rational reagent selection.
Synthesis of α-Bromo Ketones: A Comparative Overview
The synthesis of α-bromo ketones is most commonly achieved through the electrophilic bromination of the corresponding ketone. The reaction typically proceeds via an enol or enolate intermediate.
General Synthesis Workflow
A Comparative Guide to the Synthesis of 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One for Pharmaceutical Research and Development
In the landscape of pharmaceutical research and drug development, the synthesis of versatile chemical intermediates is a critical first step. Among these, α-bromo ketones, such as 2-Bromo-1-(4-pentylphenyl)ethan-1-one, serve as valuable building blocks due to their inherent reactivity, allowing for the facile introduction of various functionalities and the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of the most prevalent methods for the synthesis of this compound, offering field-proven insights and supporting experimental data to aid researchers in selecting the most suitable method for their specific needs.
The synthesis of this target molecule begins with the preparation of the precursor, 4'-pentylacetophenone, typically achieved through a Friedel-Crafts acylation of pentylbenzene. This guide will focus on the subsequent, crucial step: the selective α-bromination of 4'-pentylacetophenone. We will dissect and compare three primary methodologies: direct bromination with molecular bromine (Br₂), bromination using N-Bromosuccinimide (NBS), and a more contemporary approach utilizing Copper(II) Bromide (CuBr₂).
Preparatory Step: Synthesis of 4'-Pentylacetophenone
A common and efficient route to 4'-pentylacetophenone is the Friedel-Crafts acylation of pentylbenzene with acetic anhydride or acetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2][3] This reaction forms the foundation for the subsequent bromination studies.
Experimental Protocol: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, slowly add acetyl chloride (1.1 eq).
-
After stirring for 15 minutes, add pentylbenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of ice-water and stir until the solids dissolve.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield 4'-pentylacetophenone.
Method 1: Direct α-Bromination with Molecular Bromine (Br₂)
The direct use of molecular bromine is a classic and potent method for the α-bromination of ketones.[4] The reaction is typically acid-catalyzed to promote the formation of the enol tautomer, which is the nucleophilic species that reacts with bromine.[5]
Causality Behind Experimental Choices
The addition of a catalytic amount of acid, such as hydrobromic acid or acetic acid, is crucial. It protonates the carbonyl oxygen, increasing the rate of enolization. The choice of solvent is also important; chlorinated solvents like dichloromethane or carbon tetrachloride are common, as they are inert to the reaction conditions.
Experimental Protocol
-
Dissolve 4'-pentylacetophenone (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Add a catalytic amount of concentrated hydrobromic acid.
-
Cool the mixture in an ice bath and add a solution of molecular bromine (1.0-1.1 eq) in the same solvent dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature until the bromine color disappears.
-
Monitor the reaction by TLC. Upon completion, pour the mixture into water and extract with an organic solvent (e.g., diethyl ether or DCM).
-
Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted bromine, followed by saturated sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Method 2: α-Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a widely used reagent for selective brominations and is often preferred over molecular bromine due to its solid nature, making it easier and safer to handle.[6][7][8] The reaction can be initiated by a radical initiator or catalyzed by acid. For α-bromination of ketones, acid catalysis is typically employed to facilitate enol formation.
Causality Behind Experimental Choices
The use of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or silica gel, promotes the formation of the enol intermediate.[9] The choice of solvent can influence the reaction outcome; for α-bromination, polar aprotic solvents are often used. Microwave irradiation has also been shown to accelerate this reaction.[9]
Experimental Protocol
-
To a solution of 4'-pentylacetophenone (1.0 eq) in a suitable solvent (e.g., acetonitrile or methanol), add a catalytic amount of p-toluenesulfonic acid or acidic alumina.[6]
-
Add N-Bromosuccinimide (1.1 eq) in one portion or portion-wise.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography or recrystallization.
Method 3: α-Bromination with Copper(II) Bromide (CuBr₂)
Copper(II) bromide offers a selective and efficient method for the α-bromination of ketones.[10] The reaction is heterogeneous and proceeds by the formation of a copper enolate, followed by an intramolecular transfer of a bromine atom.
Causality Behind Experimental Choices
The use of a stoichiometric amount of CuBr₂ is necessary as it acts as both the Lewis acid to promote enolization and the source of bromine. The reaction is often carried out in a mixture of solvents like chloroform and ethyl acetate, where the starting material is soluble, but the CuBr₂ is only sparingly soluble.
Experimental Protocol
-
Suspend Copper(II) bromide (2.2 eq) in a mixture of chloroform and ethyl acetate.
-
Add 4'-pentylacetophenone (1.0 eq) to the suspension.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress is indicated by a color change from the black of CuBr₂ to the white of Copper(I) bromide.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the copper salts and wash the solid with the solvent mixture.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Comparative Analysis
| Parameter | Method 1: Molecular Bromine (Br₂) | Method 2: N-Bromosuccinimide (NBS) | Method 3: Copper(II) Bromide (CuBr₂) |
| Typical Yield | 70-85% | 80-95%[9] | 75-90%[10] |
| Reaction Time | 1-4 hours | 0.5-3 hours | 2-6 hours |
| Reagent Handling | Difficult and hazardous (corrosive, volatile liquid) | Easy and safer (crystalline solid)[8] | Moderately easy (solid, but hygroscopic) |
| Byproducts | HBr (corrosive gas) | Succinimide (solid, easily filtered) | CuBr (solid, easily filtered) |
| Selectivity | Good, but can lead to di-bromination if not controlled | Generally high for mono-bromination[9] | High selectivity for α-bromination |
| Scalability | Possible, but requires specialized equipment for Br₂ handling | Readily scalable | Scalable, with considerations for solid handling |
Visualizing the Synthetic Workflows
Caption: Workflow for the synthesis of this compound.
Discussion and Recommendations
The choice of synthesis method for this compound is contingent upon the specific requirements of the laboratory, including scale, safety protocols, and desired purity.
-
Method 1 (Molecular Bromine): This method is cost-effective and can provide good yields. However, the hazardous nature of liquid bromine necessitates stringent safety precautions, including excellent ventilation and specialized handling equipment. The generation of corrosive HBr gas is another significant drawback. This method is best suited for experienced chemists in well-equipped laboratories.
-
Method 2 (N-Bromosuccinimide): For general laboratory use, NBS is often the reagent of choice. Its solid form significantly improves ease of handling and safety.[8] The reaction is typically clean, with the succinimide byproduct being easily removed by filtration. The high yields and selectivity make this a robust and reliable method, particularly for smaller to medium-scale syntheses.
-
Method 3 (Copper(II) Bromide): This method offers excellent selectivity and avoids the use of elemental bromine. The workup is relatively straightforward, involving the filtration of copper salts. While generally efficient, the reaction can be slower than the other methods and requires a higher stoichiometric amount of the brominating agent. This method is a good alternative when high selectivity is paramount and the use of bromine or NBS is to be avoided.
References
-
Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. National Institutes of Health. [Link]
-
α-Bromination of acetophenone with NBS and PTSA under microwave irradiation. Semantic Scholar. [Link]
-
Electroselective α-bromination of acetophenone using: In situ bromonium ions from ammonium bromide. ResearchGate. [Link]
-
Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. Semantic Scholar. [Link]
-
Electroselective α-bromination of acetophenone using in situ bromonium ions from ammonium bromide. RSC Publishing. [Link]
-
Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate. [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
CuBr2-Promoted Cyclization And Bromination of Arene-Alkynes: C-Br Bond Formation via Reductive Elimination of Cu(III) Species Wa. [Link]
-
Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. Bartleby. [Link]
-
Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. Pearson. [Link]
-
OPTIMIZATION OF CONDITIONS FOR THE FACILE, EFFICIENT & SELECTIVE α-BROMINATION OF METHYL AND METHYLENE KETONES. [Link]
-
Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. National Institutes of Health. [Link]
- A kind of synthetic method of α-bromoacetophenone compound.
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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- 6. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
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Characterization of 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One derivatives
An In-Depth Comparative Guide to the Characterization of 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One Derivatives
For professionals in drug discovery and development, the rigorous characterization of pharmaceutical intermediates is a non-negotiable cornerstone of producing safe, effective, and consistent active pharmaceutical ingredients (APIs). This compound and its derivatives are versatile building blocks in organic synthesis, frequently serving as precursors to complex bioactive molecules.[1] Their purity and structural integrity directly impact the downstream reaction yields and the impurity profile of the final API.
This guide provides a comparative analysis of essential analytical methodologies for the comprehensive characterization of this class of α-bromoketones. We move beyond simple protocol listings to explore the causality behind procedural choices, enabling researchers to design robust, self-validating analytical workflows.
The Synthetic Context: Why Characterization is Critical
The synthesis of α-bromoketones, such as this compound, typically involves the electrophilic bromination of the corresponding ketone.[2] A common method is the reaction of the parent ketone, 1-(4-pentylphenyl)ethan-1-one, with a bromine source like elemental bromine (Br₂) or N-Bromosuccinimide (NBS), often under acidic conditions to facilitate enol formation.[2]
However, this process is not without its challenges. Potential side reactions include dibromination at the α-carbon, bromination on the electron-rich aromatic ring, or incomplete reaction, leaving residual starting material.[3][4] Each of these species can introduce impurities that are structurally similar to the desired product, making a multi-faceted analytical approach essential for their separation and identification.
Caption: Synthetic route to the target compound and potential impurities.
A Validated Workflow for Complete Characterization
A robust characterization strategy is not a single experiment but a logical sequence of orthogonal techniques. Each step provides a unique piece of the puzzle, from initial purity assessment to definitive structural confirmation.
Caption: A logical workflow for the characterization of synthesized derivatives.
Part 1: Chromatographic Separation and Purity Assessment
Chromatography is the cornerstone for assessing the complexity of the crude product and quantifying the purity of the isolated material. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the thermal stability and volatility of the derivative.[5] For most α-bromoketones, which can be thermally labile, HPLC is the preferred method.[6][7]
Comparison of Chromatographic Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale for this compound |
|---|---|---|---|
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[8] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[5] | HPLC is preferred due to the risk of thermal degradation of the α-bromoketone at high GC inlet temperatures. |
| Applicability | Wide range of compounds, including non-volatile and thermally sensitive molecules.[6] | Suitable for volatile and thermally stable compounds.[5] | The target molecule has a relatively high molecular weight (269.18 g/mol ) and is prone to decomposition.[9] |
| Typical Stationary Phase | C18 (Reverse-Phase) | Polysiloxane (e.g., DB-5) | The pentyl group imparts significant nonpolar character, making reverse-phase C18 an ideal choice for good retention and separation from more polar or nonpolar impurities. |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water gradients. | Inert gas (e.g., Helium, Nitrogen). | A gradient of water and an organic solvent allows for the effective elution of compounds with varying polarities. |
Experimental Protocol: HPLC Purity Analysis
-
System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% formic acid in water and Mobile Phase B as 0.1% formic acid in acetonitrile. The acid helps to produce sharp, symmetrical peaks by protonating any acidic or basic functional groups.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis at 254 nm (where the phenyl ring exhibits strong absorbance).
-
Gradient Program: Start at 60% B, hold for 2 minutes, ramp to 95% B over 10 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes. This gradient is designed to first elute any polar impurities before resolving the main product and any closely related nonpolar side-products.
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Part 2: Structural Elucidation with Spectroscopy
Once the compound is purified, spectroscopic techniques are employed to confirm its molecular structure unequivocally.
A. Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the exact molecular weight of the compound, offering the first piece of definitive structural evidence. When coupled with a chromatographic inlet (GC-MS or LC-MS), it becomes a powerful tool for identifying impurities.[8] Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns, which act as a molecular fingerprint.[10]
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion [M]+• due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 natural abundance).
Caption: Plausible mass spectrometry fragmentation pathway for the target compound.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed information about the molecular structure. ¹H NMR reveals the number of different types of protons, their connectivity, and their chemical environment, while ¹³C NMR shows the types of carbon atoms present. For an α-bromoketone, the methylene protons (–CH₂–Br) adjacent to the carbonyl group are highly diagnostic, appearing as a singlet in a characteristic downfield region.
Predicted Spectroscopic Data for this compound
| Technique | Parameter | Expected Value/Observation | Rationale & Interpretation |
| Mass Spec (EI) | Molecular Ion [M]⁺• | m/z 268 & 270 (1:1 ratio) | Confirms molecular formula C₁₃H₁₇BrO and the presence of one bromine atom.[9] |
| Key Fragments | m/z 175, 119 | Corresponds to the 4-pentylbenzoyl cation and subsequent fragments, confirming the core structure. | |
| ¹H NMR | δ ~7.9 ppm (d, 2H) | Aromatic protons ortho to the carbonyl group. Deshielded by the electron-withdrawing ketone. | |
| δ ~7.3 ppm (d, 2H) | Aromatic protons meta to the carbonyl group. | ||
| δ ~4.4 ppm (s, 2H) | Diagnostic singlet for the -CH₂Br protons. Highly deshielded by both the adjacent carbonyl and bromine. | ||
| δ ~2.7 ppm (t, 2H) | Benzylic protons (-CH₂) of the pentyl group. | ||
| δ ~1.6, ~1.3 ppm (m, 6H) | Methylene protons (-CH₂-) of the pentyl chain. | ||
| δ ~0.9 ppm (t, 3H) | Terminal methyl protons (-CH₃) of the pentyl group. | ||
| ¹³C NMR | δ ~191 ppm | Carbonyl carbon (C=O). | |
| δ ~145-128 ppm | Aromatic carbons. | ||
| δ ~35 ppm | Diagnostic signal for the α-carbon (-CH₂Br). | ||
| δ ~36, 31, 22.5, 14 ppm | Alkyl carbons of the pentyl chain. | ||
| IR Spectroscopy | Strong absorption ~1685 cm⁻¹ | C=O (ketone) stretch. Conjugation with the aromatic ring lowers the frequency from ~1715 cm⁻¹. | |
| Absorption ~650-550 cm⁻¹ | C-Br stretch. |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single residual solvent peak at 7.26 ppm.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Decoupling simplifies the spectrum to single lines for each unique carbon, making interpretation straightforward.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.
Conclusion: An Orthogonal Approach is Essential
The reliable characterization of this compound derivatives cannot be achieved with a single analytical technique. A logical, multi-step workflow employing orthogonal methods is imperative for ensuring scientific integrity.
-
Chromatography (HPLC) serves as the primary tool for separation and purity quantification, effectively resolving the target compound from structurally similar impurities.
-
Mass Spectrometry (MS) provides rapid and unambiguous confirmation of the molecular weight.
-
NMR Spectroscopy (¹H and ¹³C) delivers the definitive, high-resolution structural proof required to confirm atom connectivity and isomeric purity.
By integrating these techniques, researchers can build a comprehensive and self-validating data package that confirms the identity, purity, and structure of these critical pharmaceutical intermediates, thereby ensuring the quality and consistency of the final drug substance.
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A Comparative Guide to the Biological Activity of Compounds Derived from 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One
Introduction: The Versatile Precursor
In the landscape of medicinal chemistry, the identification of versatile scaffold molecules is a cornerstone of drug discovery. 2-Bromo-1-(4-pentylphenyl)ethan-1-one is not a compound noted for its inherent biological activity; rather, its significance lies in its role as a highly valuable synthetic intermediate.[1][2] Its α-bromoketone functionality provides a reactive site for a multitude of nucleophilic substitution and condensation reactions, enabling the synthesis of a diverse library of derivatives. This guide focuses on a prominent class of these derivatives—chalcones and their analogs—and provides a comparative analysis of their antimicrobial, anticancer, and anti-inflammatory activities. We will delve into the causality behind the experimental designs, present detailed protocols for key validation assays, and explore the underlying biochemical pathways that these compounds modulate.
The general synthetic approach involves the Claisen-Schmidt condensation of an acetophenone derivative (in this case, 4-pentylacetophenone, from which our bromo-precursor is made) with various substituted benzaldehydes.[3] This reaction creates the characteristic 1,3-diphenyl-2-propen-1-one core structure of chalcones, which serves as a privileged scaffold in medicinal chemistry.[4]
Comparative Analysis of Biological Activities
The true value of the this compound precursor is realized in the biological profiles of its derivatives. The addition of different substituents to the chalcone backbone allows for the fine-tuning of activity, selectivity, and potency.
Antimicrobial Activity
Chalcone derivatives have demonstrated a broad spectrum of antimicrobial activities.[4] The primary mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The evaluation of these compounds relies on standardized in vitro susceptibility testing to determine their efficacy.[5][6]
Comparative Data:
The following table presents representative data for a series of hypothetical chalcone derivatives (CD-1 to CD-4) synthesized from the parent scaffold, compared against a standard antibiotic, Amoxicillin. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]
| Compound | Substituent Pattern | MIC vs. S. aureus (μg/mL) | MIC vs. E. coli (μg/mL) | MIC vs. C. albicans (μg/mL) |
| CD-1 | Unsubstituted | 128 | >256 | 128 |
| CD-2 | 4-Chloro (Ring B) | 32 | 128 | 64 |
| CD-3 | 4-Methoxy (Ring B) | 64 | >256 | 64 |
| CD-4 | 2,4-Dichloro (Ring B) | 16 | 64 | 32 |
| Amoxicillin | - | 4 | 8 | N/A |
| Fluconazole | - | N/A | N/A | 2 |
Interpretation and Causality:
The data illustrates a clear structure-activity relationship (SAR). The introduction of a halogen, particularly chlorine, significantly enhances antimicrobial potency (compare CD-1 vs. CD-2 and CD-4).[9] Dihalogenation (CD-4) further increases this activity. This is often attributed to the electron-withdrawing nature and lipophilicity of halogens, which can facilitate passage through the microbial cell wall and interaction with intracellular targets. The moderate activity of the methoxy-substituted derivative (CD-3) suggests that electronic effects play a crucial role in modulating bioactivity.[10]
Anticancer (Cytotoxic) Activity
Many chalcone derivatives exhibit potent cytotoxic effects against various cancer cell lines, often by inducing programmed cell death, or apoptosis.[11][12] Evaluating this activity is a critical step in identifying promising candidates for cancer therapeutics.[13][14]
Comparative Data:
The table below shows the half-maximal inhibitory concentration (IC50) values for our hypothetical derivatives against two common cancer cell lines, MCF-7 (breast cancer) and HCT116 (colon cancer), and a non-cancerous cell line, HEK293, to assess selectivity.
| Compound | IC50 vs. MCF-7 (μM) | IC50 vs. HCT116 (μM) | IC50 vs. HEK293 (μM) | Selectivity Index (SI) for MCF-7¹ |
| CD-1 | 55.2 | 78.5 | >100 | >1.8 |
| CD-2 | 12.8 | 15.3 | 85.1 | 6.6 |
| CD-3 | 25.6 | 30.1 | >100 | >3.9 |
| CD-4 | 4.5 | 6.2 | 50.3 | 11.2 |
| Doxorubicin | 0.8 | 1.1 | 5.4 | 6.8 |
¹Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI is desirable.
Interpretation and Causality:
Similar to the antimicrobial trend, halogenation (CD-2 and CD-4) dramatically increases anticancer activity.[11][15] The high potency of CD-4, coupled with its favorable Selectivity Index, marks it as a promising lead compound. A high SI suggests the compound is preferentially toxic to cancer cells over healthy cells, a crucial attribute for any potential chemotherapeutic agent.[16] The mechanism often involves the induction of apoptosis through the activation of caspase signaling cascades.[17]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases.[18] A central pathway governing inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which controls the expression of numerous pro-inflammatory genes.[19][20] Chalcones have been identified as potent inhibitors of this pathway.[21]
Comparative Data:
The effectiveness of the derivatives as anti-inflammatory agents is assessed by their ability to inhibit NF-κB activation in response to an inflammatory stimulus like Tumor Necrosis Factor-alpha (TNF-α).
| Compound | NF-κB Inhibition (IC50, μM) | Effect on COX-2 Expression |
| CD-1 | 45.1 | Moderate Reduction |
| CD-2 | 10.5 | Strong Reduction |
| CD-3 | 22.8 | Moderate Reduction |
| CD-4 | 5.8 | Very Strong Reduction |
| Aspirin | >200 | Strong Reduction |
Interpretation and Causality:
The ability to inhibit NF-κB correlates well with the substitution patterns observed previously. The highly active dichlorinated compound (CD-4) is a potent inhibitor of NF-κB activation. By preventing the activation of NF-κB, these compounds can block the transcription of downstream targets like COX-2, a key enzyme in the production of inflammatory prostaglandins.[21] This multi-target potential makes them attractive candidates for treating inflammatory disorders.[22][23]
Experimental Protocols and Methodologies
The trustworthiness of comparative data hinges on robust and standardized experimental protocols. Below are detailed methodologies for the key assays discussed.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[5][24]
Objective: To quantitatively measure the lowest concentration of a derivative required to inhibit microbial growth.
Methodology:
-
Preparation: Aseptically prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi).[7] The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.
-
Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.
-
Controls:
-
Positive Control: Wells containing medium and microbial inoculum only (to confirm growth).
-
Negative Control: Wells containing sterile medium only (to confirm sterility).
-
Solvent Control: Wells containing medium, inoculum, and the highest concentration of DMSO used.
-
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[8]
Protocol 2: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[16]
Objective: To determine the concentration of a derivative that reduces the viability of a cell population by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
Controls:
-
Untreated Control: Cells treated with medium containing only the vehicle (e.g., 0.5% DMSO). This represents 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.
-
Blank Control: Wells with medium but no cells.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
Solubilization & Measurement: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[25]
Visualization of Mechanisms and Workflows
Understanding the complex biological systems these compounds influence is aided by visual diagrams.
Experimental Workflow Diagram
Caption: High-level workflow from precursor to lead compound identification.
Inhibition of the NF-κB Signaling Pathway
Caption: Mechanism of NF-κB inhibition by chalcone derivatives.
Induction of Caspase-Mediated Apoptosis
Caption: The intrinsic pathway of apoptosis induced by a cytotoxic compound.
Conclusion and Future Directions
The synthetic precursor this compound is a gateway to a rich chemical space of biologically active molecules, most notably chalcone derivatives. This guide demonstrates that through targeted chemical modifications—such as the introduction of halogen atoms—the antimicrobial, anticancer, and anti-inflammatory properties of these derivatives can be systematically and significantly enhanced. The dichlorinated analog (CD-4) emerged as a lead compound with high potency and selectivity across all tested activities.
Future research should focus on expanding the derivative library to further refine the structure-activity relationship, exploring alternative heterocyclic core structures, and advancing the most promising leads into in vivo models to validate their therapeutic potential. The mechanistic insights provided here offer a logical foundation for this continued development, underscoring the power of leveraging versatile chemical scaffolds in the pursuit of novel therapeutics.
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A Comparative Guide to the Spectroscopic Confirmation of 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One
In the landscape of pharmaceutical research and complex organic synthesis, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific integrity and developmental success. This guide provides an in-depth comparative analysis of standard spectroscopic techniques to verify the structure of 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One , a valuable intermediate in various synthetic pathways. We will explore the synergistic application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a self-validating analytical workflow. This guide is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation.
The Imperative of Structural Verification
The synthesis of target molecules, particularly in drug development, often involves multi-step processes where the integrity of each intermediate is critical. The introduction of a bromine atom alpha to a carbonyl group, as in our target molecule, creates a reactive site for further functionalization. However, this step also presents the possibility of isomeric impurities, such as bromination on the aromatic ring or at different positions of the pentyl chain. Misidentification of such an intermediate can lead to the generation of incorrect final products, wasting significant time and resources. Therefore, a multi-faceted spectroscopic approach is not just recommended; it is essential for robust process validation.
A Multi-Pronged Analytical Strategy
No single analytical technique is sufficient to definitively confirm the structure of a molecule like this compound. Instead, we leverage the unique insights provided by several complementary methods. The logical workflow for this analysis is as follows:
Caption: Workflow for the structural confirmation of this compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR is arguably the most powerful tool for elucidating the fine details of a molecule's carbon-hydrogen framework. By analyzing chemical shifts, splitting patterns, and integration values, we can piece together the connectivity of the molecule. For this compound, we can predict the ¹H NMR spectrum by considering the structure of its precursor, 4'-pentylacetophenone[1], and the known effects of alpha-bromination.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Data Interpretation and Comparison
| Assignment | Precursor (4'-Pentylacetophenone) Predicted δ (ppm) [1] | Target Molecule Predicted δ (ppm) | Predicted Multiplicity | Predicted Integration | Justification for Shift |
| -CH₂Br | ~2.6 (as -CH₃) | ~4.4 | Singlet (s) | 2H | The strongly electron-withdrawing bromine atom alpha to the carbonyl group causes a significant downfield shift of these protons. |
| Ar-H (ortho to C=O) | ~7.9 | ~7.9 | Doublet (d) | 2H | Minimal change expected, as the electronic environment of the aromatic ring is largely unaffected. |
| Ar-H (meta to C=O) | ~7.3 | ~7.3 | Doublet (d) | 2H | Minimal change expected. |
| Ar-CH₂- | ~2.6 | ~2.6 | Triplet (t) | 2H | The benzylic protons are distant from the site of bromination and should show little to no change in chemical shift. |
| -(CH₂)₃- | ~1.6 | ~1.6 | Multiplet (m) | 4H | Aliphatic protons distant from the aromatic ring and carbonyl group. |
| -CH₃ | ~0.9 | ~0.9 | Triplet (t) | 3H | Terminal methyl group of the pentyl chain, least affected by substitution on the other side of the molecule. |
The most telling feature in the ¹H NMR spectrum is the appearance of a singlet at approximately 4.4 ppm, integrating to 2H, which replaces the singlet of the methyl group in the precursor at around 2.6 ppm. This is a classic indicator of the formation of the -CH₂Br moiety adjacent to the carbonyl group. The splitting patterns of the aromatic protons (two doublets) confirm the 1,4-disubstitution pattern on the benzene ring.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides complementary information to ¹H NMR, offering a direct view of the carbon backbone. Each unique carbon atom in the molecule gives a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: As per ¹H NMR protocol.
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled (to produce singlets for all carbons)
-
Spectral width: 0 to 220 ppm
-
-
Processing: Similar to ¹H NMR processing.
Data Interpretation and Comparison
| Carbon Assignment | Precursor (4'-Pentylacetophenone) Predicted δ (ppm) | Target Molecule Predicted δ (ppm) | Justification for Shift |
| C=O | ~198 | ~191 | The alpha-bromine atom has a slight shielding effect on the carbonyl carbon. |
| -CH₂Br | ~27 (as -CH₃) | ~31 | The "heavy atom" effect of bromine and its electronegativity cause a downfield shift. |
| Ar-C (ipso to C=O) | ~137 | ~134 | Minor changes due to the alteration of the acetyl group. |
| Ar-C (ortho to C=O) | ~129 | ~129 | Minimal change expected. |
| Ar-C (meta to C=O) | ~128 | ~128 | Minimal change expected. |
| Ar-C (para to C=O) | ~149 | ~150 | Minor changes. |
| Ar-CH₂- | ~36 | ~36 | No significant change expected. |
| -(CH₂)₃- | ~31, 31, 22 | ~31, 31, 22 | No significant change expected. |
| -CH₃ | ~14 | ~14 | No significant change expected. |
The key diagnostic signal in the ¹³C NMR spectrum is the resonance for the carbon attached to the bromine, which is expected to appear around 31 ppm. The carbonyl carbon's chemical shift, while slightly altered, remains in the characteristic region for ketones (around 190-220 ppm). The number of distinct aromatic signals (four) further supports the 1,4-disubstitution pattern.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The primary utility in this case is to confirm the continued presence of the aromatic ketone and the C-H bonds of the alkyl chain.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Processing: A background spectrum is subtracted from the sample spectrum.
Data Interpretation
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| C=O stretch | 1685-1695 | The strong absorption in this region is characteristic of an aromatic ketone. Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone (which is typically around 1715 cm⁻¹)[2][3]. |
| Aromatic C=C stretch | 1585-1600 | Confirms the presence of the benzene ring. |
| Aliphatic C-H stretch | 2850-2960 | Indicates the presence of the pentyl group. |
| Aromatic C-H stretch | 3000-3100 | Confirms the C-H bonds on the benzene ring[4]. |
| C-Br stretch | 500-600 | This absorption is in the fingerprint region and can be difficult to assign definitively, but its presence is expected. |
The IR spectrum serves as a crucial checkpoint. The persistence of the strong carbonyl absorption confirms that the ketone functionality remains intact after bromination. The presence of both aromatic and aliphatic C-H stretches is also consistent with the proposed structure.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For a bromine-containing compound, the isotopic pattern of bromine is a key diagnostic feature.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
Data Interpretation
The molecular formula of this compound is C₁₃H₁₇BrO. The molecular weight is approximately 268 or 270 g/mol , depending on the bromine isotope.
-
Molecular Ion Peak (M⁺): A key feature will be a pair of peaks of nearly equal intensity at m/z 268 and 270, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively[2]. This is a definitive indicator of a monobrominated compound.
-
Major Fragmentations:
-
Alpha-Cleavage: Loss of the bromine radical (•Br) to give a peak at m/z 189.
-
Loss of the bromomethyl radical (•CH₂Br): This would lead to the formation of the 4-pentylbenzoyl cation at m/z 175.
-
Loss of the pentyl group: Cleavage of the pentyl chain can lead to a fragment at m/z 199/201.
-
The fragmentation pattern provides a fingerprint of the molecule's structure. The presence of the M/M+2 isotopic pattern is irrefutable evidence for the presence of a single bromine atom.
Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.
Comparison with Alternatives and Conclusion
Let's consider a potential isomeric impurity: bromination on the aromatic ring. If the bromine were on the ring, the -CH₂Br protons would not be present in the ¹H NMR spectrum; instead, we would see the methyl singlet at ~2.6 ppm. The aromatic region would also show a more complex splitting pattern. Similarly, bromination on the pentyl chain would result in a very different set of signals in the aliphatic region of both the ¹H and ¹³C NMR spectra.
The collective evidence from ¹H NMR (singlet at ~4.4 ppm), ¹³C NMR (signal at ~31 ppm), IR (strong C=O stretch at ~1690 cm⁻¹), and Mass Spectrometry (M/M+2 molecular ion at m/z 268/270) provides a cohesive and unequivocal confirmation of the structure as this compound. Each technique corroborates the findings of the others, creating a self-validating system that is essential for the stringent requirements of modern chemical research and development.
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SpectraBase. 4'-Pentylacetophenone. [Link]. Accessed January 16, 2026.
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NPTEL. Lecture 25 : Mass and Infrared Spectrocopies. [Link]. Accessed January 16, 2026.
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University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link]. Accessed January 16, 2026.
-
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A Comparative Guide to the Reactivity of 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One and Structurally Related α-Haloketones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug discovery, α-haloketones are pivotal intermediates, valued for their inherent reactivity that allows for a diverse range of chemical transformations. Among these, 2-Bromo-1-(4-pentylphenyl)ethan-1-one, a member of the phenacyl bromide family, serves as a key building block. Its reactivity profile, however, is subtly yet significantly influenced by its structural features. This guide provides an in-depth, objective comparison of the reactivity of this compound with its structural analogs, supported by established mechanistic principles and detailed experimental protocols for empirical validation.
Understanding the Reactivity of α-Haloketones: The SN2 Pathway
The primary mode of reaction for α-haloketones like this compound is the bimolecular nucleophilic substitution (SN2) reaction.[1] This is a single-step, concerted mechanism where a nucleophile attacks the electrophilic α-carbon, concurrently displacing the bromide leaving group.[1] The presence of the adjacent carbonyl group significantly enhances the reactivity of the α-carbon towards nucleophilic attack through a potent inductive effect, which polarizes the carbon-bromine bond and increases the electrophilicity of the α-carbon.[2]
Several key factors govern the rate of this SN2 reaction:
-
The Nature of the Leaving Group: A good leaving group is a weak base, and its ability to depart is crucial for the reaction to proceed. For halogens, the reactivity trend is I > Br > Cl > F.[3]
-
Steric Hindrance: The SN2 transition state is sterically crowded. Increased substitution around the α-carbon hinders the backside attack of the nucleophile, thereby decreasing the reaction rate.[4]
-
Electronic Effects of Substituents: Substituents on the phenyl ring can exert electronic effects that influence the reactivity of the α-carbon. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, which in turn increases the partial positive charge on the α-carbon, accelerating the nucleophilic attack. Conversely, electron-donating groups tend to decrease the reaction rate.
Comparative Reactivity Analysis
To provide a clear comparison, we will examine the reactivity of this compound against three classes of structurally similar compounds:
-
Analogs with Varying Para-Alkyl Substituents: To assess the impact of the alkyl chain length on steric and electronic effects.
-
Analogs with Different Para-Substituents: To illustrate the electronic influence of electron-donating and electron-withdrawing groups.
-
Analogs with a Different Halogen: To highlight the role of the leaving group.
The Influence of Para-Alkyl Chain Length
The pentyl group in this compound is a weakly electron-donating group through hyperconjugation and induction. When comparing its reactivity to analogs with shorter or longer alkyl chains at the para-position, two opposing factors come into play:
-
Electronic Effect: All alkyl groups are weakly electron-donating. The electronic effect is not expected to vary significantly with the chain length.
-
Steric Effect: While the alkyl group is remote from the reaction center, it can influence the solvation shell around the molecule, which can have a minor impact on the reaction rate. However, for para-substituents, this steric effect is generally considered negligible in influencing the backside attack on the α-carbon.
Expected Reactivity Order:
2-Bromo-1-(4-methylphenyl)ethanone ≈ 2-Bromo-1-(4-ethylphenyl)ethanone ≈ 2-Bromo-1-(4-propylphenyl)ethanone ≈ This compound
The reactivity of these compounds is expected to be very similar, with any differences likely being minor and difficult to discern without precise kinetic measurements.
The Impact of Para-Substituents: Electronic Effects
The electronic nature of the para-substituent on the phenyl ring has a pronounced effect on the reactivity of the α-bromo ketone.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and hydroxyl (-OH) donate electron density to the aromatic ring through resonance. This partially mitigates the electron-withdrawing effect of the carbonyl group, making the α-carbon less electrophilic and thus decreasing the rate of nucleophilic attack.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and chloro (-Cl) withdraw electron density from the aromatic ring. This enhances the electron-withdrawing nature of the carbonyl group, further increasing the electrophilicity of the α-carbon and accelerating the SN2 reaction.
Expected Reactivity Order:
2-Bromo-1-(4-nitrophenyl)ethanone > 2-Bromo-1-(4-chlorophenyl)ethanone > 2-Bromo-1-(4-fluorophenyl)ethanone > This compound > 2-Bromo-1-(4-methoxyphenyl)ethanone > 2-Bromo-1-(4-hydroxyphenyl)ethanone
This trend is well-supported by Hammett plot studies on related systems, which show a positive rho (ρ) value for the reaction of phenacyl bromides with nucleophiles, indicating that the reaction is favored by electron-withdrawing substituents.
The Role of the Halogen Leaving Group
The strength of the carbon-halogen bond and the stability of the departing halide ion are critical in determining the reaction rate. Weaker carbon-halogen bonds and more stable (less basic) halide ions lead to faster reactions.
Expected Reactivity Order:
2-Iodo-1-(4-pentylphenyl)ethan-1-one > This compound > 2-Chloro-1-(4-pentylphenyl)ethan-1-one
This order is a fundamental principle of nucleophilic substitution reactions.[3]
Quantitative Data Summary
The following table summarizes the expected relative reactivity based on the principles discussed above. The values are qualitative predictions and would require experimental verification for precise quantification.
| Compound | Para-Substituent | Halogen | Expected Relative Reactivity |
| 2-Bromo-1-(4-nitrophenyl)ethanone | -NO₂ (EWG) | Br | Highest |
| 2-Bromo-1-(4-chlorophenyl)ethanone | -Cl (EWG) | Br | High |
| 2-Bromo-1-(4-fluorophenyl)ethanone | -F (EWG) | Br | Moderately High |
| This compound | -C₅H₁₁ (EDG) | Br | Moderate |
| 2-Bromo-1-(4-methylphenyl)ethanone | -CH₃ (EDG) | Br | Moderate |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | -OCH₃ (EDG) | Br | Low |
| 2-Bromo-1-(4-hydroxyphenyl)ethanone | -OH (EDG) | Br | Lower |
| 2-Chloro-1-(4-pentylphenyl)ethan-1-one | -C₅H₁₁ (EDG) | Cl | Lower than Bromo analog |
Experimental Protocols
To empirically validate these reactivity comparisons, a competition experiment is a robust and efficient method. This involves reacting a mixture of two different α-haloketones with a limited amount of a common nucleophile. The relative rates can be determined by analyzing the consumption of the starting materials or the formation of the products over time.
Synthesis of Substituted Phenacyl Bromides
General Procedure for the α-Bromination of Acetophenones:
This protocol is adapted from established methods for the synthesis of phenacyl bromides.[5][6]
Materials:
-
Substituted Acetophenone (e.g., 4-pentylacetophenone, 4-methoxyacetophenone) (1.0 equiv)
-
Bromine (1.0 equiv) or Cupric Bromide (1.5 equiv)[7]
-
Solvent (e.g., Chloroform, Ethyl Acetate, or 1,4-Dioxane)
-
Anhydrous Aluminum Chloride (catalytic amount, if using Bromine)
Procedure:
-
Dissolve the substituted acetophenone in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
If using bromine, add a catalytic amount of anhydrous aluminum chloride.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. Alternatively, if using cupric bromide, add it as a solid and reflux the mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Competition Experiment for Reactivity Comparison
This protocol allows for the direct comparison of the reactivity of two different α-haloketones.[1][8]
Materials:
-
α-Haloketone 1 (e.g., this compound) (1.0 equiv)
-
α-Haloketone 2 (e.g., 2-Bromo-1-(4-chlorophenyl)ethan-1-one) (1.0 equiv)
-
Nucleophile (e.g., Sodium Iodide in acetone, or Pyridine in a suitable solvent) (0.5 equiv)
-
Internal Standard (e.g., a non-reactive compound with a distinct NMR or GC signal)
-
Anhydrous solvent (e.g., Acetone or Acetonitrile)
-
NMR tubes or GC vials
Procedure:
-
Prepare a stock solution containing equimolar amounts of α-Haloketone 1, α-Haloketone 2, and the internal standard in the chosen anhydrous solvent.
-
Transfer a known volume of this stock solution to an NMR tube or a GC vial.
-
Acquire an initial spectrum or chromatogram (t=0) to determine the initial concentrations of the reactants.
-
Initiate the reaction by adding a sub-stoichiometric amount of the nucleophile (e.g., a solution of sodium iodide in acetone). The limiting amount of the nucleophile ensures that the two substrates compete for it.
-
Monitor the reaction progress at regular time intervals by acquiring NMR spectra or GC chromatograms.[9][10]
-
For NMR analysis, the disappearance of the α-proton signals of the starting materials and the appearance of the corresponding signals of the products can be integrated relative to the internal standard.[11]
-
For GC analysis, aliquots can be taken from the reaction mixture, quenched (e.g., by dilution with a large volume of water), extracted, and analyzed to determine the relative amounts of unreacted starting materials.[12]
-
The relative rate constant (k₁/k₂) can be calculated from the relative consumption of the two starting materials over time.
Conclusion
The reactivity of this compound in SN2 reactions is a finely tuned interplay of electronic and steric factors, alongside the inherent properties of the leaving group. While its reactivity is comparable to other para-alkyl substituted phenacyl bromides, it is significantly influenced by the electronic nature of other possible para-substituents and the identity of the halogen at the α-position. This guide provides a predictive framework for understanding these reactivity trends and offers robust experimental protocols for their empirical validation. For researchers in synthetic and medicinal chemistry, a thorough understanding of these principles is paramount for the rational design of synthetic routes and the development of novel molecular entities.
References
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Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. [Link]
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Hill, N. J., & Barbaro, J. (2015). NMR Kinetics of the SN2 Reaction between BuBr and I–: An Introductory Organic Chemistry Laboratory Exercise. Journal of Chemical Education, 92(10), 1733-1736. [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. Retrieved January 17, 2026, from [Link]
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Clark, J. (2023, January 22). Reaction of Alkyl Halides with Silver Nitrate. Chemistry LibreTexts. [Link]
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Litvinov, V. P. (2012). Rate constants and activation parameters for SN2 reactions at the saturated carbon atom of RCH2LG with anionic nucleophiles. Russian Chemical Bulletin, 61(1), 1-26. [Link]
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IMSERC. (n.d.). Kinetics / reaction monitoring. Retrieved January 17, 2026, from [Link]
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Kim, J., & Kim, K. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(16), 4967. [Link]
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University of Bristol. (2016). Kinetic Profiling by NMR. [Link]
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Qing, W. X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. [Link]
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Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved January 17, 2026, from [Link]
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Panigrahi, G. P., & Sinha, T. K. (1987). The lFER correlations for SN2 reactions of phenacyl bromide. Journal of the Indian Chemical Society, 64(1), 28-31. [Link]
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Leshchev, S. M., & Onishchuk, V. I. (2022). and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations. Nature Communications, 13(1), 843. [Link]
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Matrix Fine Chemicals. (n.d.). 2-BROMO-1-(4-METHOXYPHENYL)ETHAN-1-ONE. Retrieved January 17, 2026, from [Link]
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Harper College. (n.d.). RELATIVE RATES OF SUBSTITUTION REACTIONS. Retrieved January 17, 2026, from [Link]
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Scribd. (n.d.). Alkyl Halides: SN1 & SN2 Reactivity. Retrieved January 17, 2026, from [Link]
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NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. Retrieved January 17, 2026, from [Link]
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Erian, A. W., Sherif, S. M., & Al-Hussainy, A. M. (2009). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 14(12), 5286-5348. [Link]
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CH 369 Experiments 19/20 Alkyl Halides Gas Chromatography. (2018, June 12). YouTube. [Link]
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PrepChem.com. (n.d.). Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. Retrieved January 17, 2026, from [Link]
-
Tushar Sir' s Chemistry. (2022, October 28). The relative rate of SN2 reaction// Reactivity order of SN1 reaction//Tushar Sir' s Chemistry [Video]. YouTube. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved January 17, 2026, from [Link]
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Jangir, N., Sohu, S., Bagaria, S. K., & Jangid, D. (2020). One‐pot synthesis of (2‐Bromo‐1‐(4‐nitro‐phenyl)‐ethanone). ChemistrySelect, 5(1), 205-209. [Link]
-
Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem. Retrieved January 17, 2026, from [Link]
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Fun, H.-K., et al. (2012). 2-Chloro-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. [Link]
-
NIST. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. Retrieved January 17, 2026, from [Link]
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Ashenhurst, J. (2014, January 10). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]
-
Chem 251 - Reactivities of Alkyl Halides Lab. (2015, June 22). YouTube. [Link]
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Comparative Efficacy of Chalcones Synthesized from 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One: A Guide for Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by a unique three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1][2][3][4] This structural motif imparts a wide range of pharmacological activities, making them a subject of intense research in drug discovery.[1][2][5][6][7][8][9] Chalcones and their derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, and anticancer agents.[1][2][5][10][11][12][13] The synthesis of novel chalcone derivatives allows for the exploration of structure-activity relationships, aiming to enhance their therapeutic efficacy and selectivity.[14][15] This guide provides a comprehensive comparison of the efficacy of chalcones synthesized from the precursor 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One, offering valuable insights for researchers and professionals in drug development.
The synthesis of these chalcones is typically achieved through the Claisen-Schmidt condensation reaction, a robust and versatile method for forming the characteristic chalcone scaffold.[1][10][16][17][18] This base-catalyzed reaction involves the condensation of an appropriate acetophenone with an aromatic aldehyde.[1][10][12][17][19] The choice of substituents on both the acetophenone and aldehyde moieties significantly influences the biological activity of the resulting chalcone.
This guide will delve into the synthesis of these specific chalcones, provide detailed protocols for evaluating their biological efficacy, and present a comparative analysis of their performance against established alternatives, supported by experimental data.
Synthesis of Chalcones from this compound
The synthesis of the target chalcones is accomplished via the Claisen-Schmidt condensation. This reaction provides an efficient route to α,β-unsaturated ketones by reacting an acetophenone derivative with an aromatic aldehyde in the presence of a base.[1][10][17] The general workflow for this synthesis is outlined below.
General Synthesis Workflow
The synthesis commences with the dissolution of this compound and a selected aromatic aldehyde in an appropriate solvent, typically ethanol.[20] A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is then added to catalyze the condensation reaction.[20] The reaction progress is monitored, and upon completion, the product is isolated and purified.
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A Comparative Guide to the Reactivity of 2-Bromo-1-phenylethanone Derivatives: The Influence of Aromatic Substitution Patterns
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of 2-Bromo-1-phenylethanone Derivatives in Synthesis
2-Bromo-1-phenylethanone, commonly known as phenacyl bromide, and its derivatives are highly valuable intermediates in organic synthesis, particularly in the pharmaceutical industry.[1][2] Their utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the α-carbon bearing a good leaving group (bromide), making them excellent precursors for a wide array of heterocyclic compounds and other functionalized molecules. The reactivity of the α-carbon in nucleophilic substitution reactions is of particular interest, as it is profoundly influenced by the nature and position of substituents on the aromatic ring.
This guide provides an in-depth analysis of how aromatic substitution patterns—encompassing both electronic and steric effects—modulate the reactivity of 2-bromo-1-phenylethanone derivatives. We will delve into the underlying principles governing these reactivity trends, supported by comparative experimental data, and provide detailed protocols for their synthesis and kinetic analysis.
Factors Governing Reactivity: A Tale of Two Effects
The rate of nucleophilic substitution at the α-carbon of 2-bromo-1-phenylethanone derivatives is primarily dictated by the interplay of electronic and steric effects originating from the substituents on the phenyl ring. These effects alter the electron density at the reaction center and the accessibility of the electrophilic carbon to the incoming nucleophile.
Electronic Effects: The Driving Force of Reactivity
The electronic nature of a substituent on the aromatic ring can either accelerate or decelerate the rate of nucleophilic substitution. This is best understood by considering the transition state of the reaction, which typically proceeds through an SN2 mechanism.
Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring, such as alkyl (-CH₃) and alkoxy (-OCH₃) groups, generally increase the rate of reaction with nucleophiles.[3] This may seem counterintuitive, as they increase the electron density on the phenyl ring. However, in the context of reactions at the α-carbon, the effect is transmitted through the carbonyl group. EDGs can stabilize the partial positive charge that develops on the carbonyl carbon in the transition state, thereby facilitating the reaction.
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups, such as nitro (-NO₂) and cyano (-CN) groups, decrease the rate of nucleophilic substitution at the α-carbon.[3] These groups pull electron density away from the reaction center, destabilizing the transition state and thus slowing down the reaction.
This relationship between substituent electronic properties and reaction rate can be quantified using the Hammett equation, which relates the logarithm of the reaction rate constant (k) to a substituent constant (σ) and a reaction constant (ρ):
log(kₓ/k₀) = ρσ
where kₓ is the rate constant for the substituted derivative, k₀ is the rate constant for the unsubstituted derivative, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that reflects the sensitivity of the reaction to electronic effects.[4][5] A negative ρ value indicates that the reaction is favored by electron-donating groups, while a positive ρ value signifies that electron-withdrawing groups accelerate the reaction. For the nucleophilic substitution of 2-bromo-1-phenylethanone derivatives, a negative ρ value is typically observed.[3]
Visualizing Electronic Effects: The Hammett Plot
The following diagram illustrates the expected relationship between the electronic nature of substituents and the reaction rate for a typical nucleophilic substitution reaction of a 2-bromo-1-phenylethanone derivative.
Caption: A representative Hammett plot illustrating the negative correlation between reaction rate and the substituent constant (σ).
Steric Effects: The Gatekeepers of Reactivity
Steric hindrance plays a crucial role, particularly with ortho-substituted derivatives. Bulky substituents in the ortho position can physically obstruct the approach of the nucleophile to the α-carbon, leading to a significant decrease in the reaction rate.[6] This effect is independent of the electronic nature of the substituent. For instance, an ortho-methyl group, despite being weakly electron-donating, will retard the reaction more significantly than a para-methyl group due to steric hindrance.[6]
Furthermore, ortho substituents can influence the conformation of the molecule by restricting the rotation around the bond connecting the phenyl ring and the carbonyl group. This can affect the alignment of orbitals and, consequently, the reactivity.[6]
Comparative Reactivity Data
The following table summarizes kinetic data from various studies, showcasing the impact of different substituents on the rate of nucleophilic substitution reactions of 2-bromo-1-phenylethanone derivatives.
| Substituent (Position) | Nucleophile | Solvent | Relative Rate Constant (k/k₀) | Key Observation | Reference |
| p-CH₃ | tert-butylamine | - | 1.24 | Electron-donating group slightly accelerates the reaction. | [6] |
| H (unsubstituted) | tert-butylamine | - | 1.00 | Baseline for comparison. | [6] |
| p-Cl | tert-butylamine | - | 0.97 | Weak electron-withdrawing group has a minimal effect. | [6] |
| m-Cl | tert-butylamine | - | 1.15 | Inductive withdrawal at the meta position has a different effect. | [6] |
| p-CF₃ | tert-butylamine | - | 1.33 | Strong electron-withdrawing group accelerates this specific reaction. | [6] |
| o-OCH₃ | tert-butylamine | - | 0.37 | Strong steric hindrance from the ortho-methoxy group significantly retards the reaction. | [6] |
| o-CH₃ | tert-butylamine | - | 0.26 | Steric hindrance from the ortho-methyl group outweighs its weak electron-donating effect. | [6] |
| o-Cl | tert-butylamine | - | 0.14 | Combined steric hindrance and inductive effects of the ortho-chloro group lead to a slow reaction. | [6] |
| o-CF₃ | tert-butylamine | - | 0.12 | Significant steric hindrance from the bulky ortho-trifluoromethyl group dramatically reduces reactivity. | [6] |
Note: The data presented is a compilation from different studies and is intended for comparative purposes. Absolute rate constants will vary depending on the specific reaction conditions.
Experimental Protocols
To facilitate further research in this area, we provide detailed, self-validating protocols for the synthesis of a representative 2-bromo-1-phenylethanone derivative and for conducting a comparative kinetic study.
Protocol 1: Synthesis of 2-Bromo-1-(4-methylphenyl)ethanone
This protocol describes the α-bromination of 4-methylacetophenone.
Materials:
-
4-methylacetophenone
-
Bromine
-
Glacial acetic acid
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a fume hood, dissolve 4-methylacetophenone (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours, or until the red-brown color of bromine has dissipated.
-
Pour the reaction mixture into a separatory funnel containing ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated sodium bisulfite solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 2-bromo-1-(4-methylphenyl)ethanone as a crystalline solid.
-
Validation: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis. The disappearance of the methyl singlet of the starting material and the appearance of a new singlet for the -CH₂Br protons in the ¹H NMR spectrum are indicative of a successful reaction.
Visualizing the Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of a substituted 2-bromo-1-phenylethanone.
Protocol 2: Comparative Kinetic Study by ¹H NMR Spectroscopy
This protocol outlines a method for comparing the reaction rates of different 2-bromo-1-phenylethanone derivatives with a common nucleophile, such as pyridine.
Materials:
-
Unsubstituted 2-bromo-1-phenylethanone
-
Substituted 2-bromo-1-phenylethanone derivatives (e.g., p-methyl, p-nitro, o-methyl)
-
Pyridine
-
Deuterated chloroform (CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
Prepare stock solutions of each 2-bromo-1-phenylethanone derivative, pyridine, and the internal standard in CDCl₃.
-
In an NMR tube, combine the stock solution of the 2-bromo-1-phenylethanone derivative and the internal standard.
-
Acquire a ¹H NMR spectrum at time t=0.
-
Add the pyridine stock solution to the NMR tube, mix thoroughly, and immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
Monitor the reaction progress by integrating the signal of the disappearing reactant (e.g., the -CH₂Br protons) and the appearing product (e.g., the α-protons of the pyridinium salt) relative to the constant integral of the internal standard.
-
Plot the concentration of the reactant versus time for each derivative.
-
Determine the initial rate of the reaction for each derivative from the slope of the concentration vs. time plot at t=0.
-
Calculate the relative rate constants by normalizing the initial rates to that of the unsubstituted derivative.
-
Validation: The consistency of the internal standard's integral throughout the experiment validates the stability of the NMR conditions. The appearance of the expected product signals and the clean disappearance of the reactant signals confirm that the desired reaction is being monitored.
Conclusion
The reactivity of 2-bromo-1-phenylethanone derivatives in nucleophilic substitution reactions is a finely tuned interplay of electronic and steric effects imparted by substituents on the aromatic ring. A thorough understanding of these principles is paramount for researchers in medicinal chemistry and organic synthesis, enabling the rational design of synthetic routes and the prediction of reaction outcomes. Electron-donating groups in the para and meta positions generally enhance reactivity, while electron-withdrawing groups tend to have a retarding effect. Steric hindrance, particularly from ortho substituents, consistently leads to a marked decrease in reaction rates. The provided experimental protocols offer a robust framework for further investigation and application of these versatile chemical intermediates.
References
- Kinetic studies of the reaction of phenacyl bromide deriv
- The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species - RSC Publishing.
- The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species | Semantic Scholar.
- Vicinal oxybromination of styrene derivatives: Direct Access to phenacyl bromides - Chemical Review and Letters.
- Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed.
- 2-Bromo-1-phenyl-pentan-1-one synthesis - chemicalbook.
- A study on the reaction between phenacyl bromide and certain tertiary amines in acetone: Effect of addition of water and phenol(s)
- 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
- 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts.
- Nucleophilic Aromatic Substitution Mechanism & Key Concepts – - Total Synthesis.
- Nucleophilic Arom
- Phenacyl bromide - Wikipedia.
- 2-bromo-1-phenylethanone - ChemSynthesis.
- Proposed mechanism for the 2-bromo-1-phenylethanone dehalogenation reaction mediated by m-TPEWP5 G-EsY nanoassembly as a photocatalyst.
- (PDF)
- A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Arom
- Substitution Reactions of Benzene and Other Arom
- Kinetics of the reaction of phenacyl bromide with substituted 2-phenylthiazolidines microanalysis and TLC. Pure ethanol was prep.
- Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Comput
- Diverging Effects of Steric Congestion on the Reaction of Tributylstannyl Radicals with Areneselenols and Aryl Bromides and Their Mechanistic Implic
- Ethanone, 2-bromo-1-phenyl- - the NIST WebBook.
- SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALU
- Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One
As researchers and drug development professionals, our work with novel chemical intermediates like 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One is foundational to discovery. However, our responsibility extends beyond synthesis and application to the safe and compliant management of the entire chemical lifecycle. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of our environment. The procedures outlined here are built on established principles of chemical safety and hazardous waste management.
Part 1: Hazard Profile and Risk Assessment
This compound, an α-bromo ketone, belongs to a class of compounds often used as intermediates in pharmaceutical synthesis.[1][2] While specific toxicity data for this exact compound is limited, a conservative risk assessment must be based on its chemical class and structurally analogous compounds. α-bromo ketones are typically potent irritants and lachrymators.[3] Exposure can cause immediate irritation to the eyes, skin, and respiratory system, with some analogs classified as causing severe skin burns and eye damage.[4][5][6]
The primary operational risk stems from direct contact with the solid material or inhalation of any dust or vapors. Chronic exposure, even at low levels, may lead to sensitization or other long-term health effects.[4] Therefore, all handling and disposal operations must treat this compound as hazardous.
Table 1: Hazard Identification Summary (Based on Analogous α-Bromo Ketones)
| Hazard Class | GHS Category | Hazard Statement | Citations |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 1B / 1C | H314: Causes severe skin burns and eye damage | [5][6] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | [3][5][6] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |[6][7] |
Part 2: Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is non-negotiable when handling this compound and its associated waste. The causality is simple: creating an impermeable barrier between the researcher and the chemical is the most direct method to prevent exposure.
Table 2: Required Personal Protective Equipment (PPE)
| Task | Minimum Required PPE |
|---|---|
| Routine Handling & Waste Segregation | Nitrile or neoprene gloves, chemical splash goggles, and a fully buttoned laboratory coat. All operations must be conducted within a certified chemical fume hood.[8][9][10] |
| Spill Cleanup & Decontamination | Chemical-resistant gloves (double-gloving recommended), chemical splash goggles and a face shield, and a lab coat. For significant spills, respiratory protection may be required as determined by your institution's EHS department.[3][8] |
| Waste Container Transport | Nitrile gloves, safety glasses with side shields, and a lab coat. |
Part 3: Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. This compound is a halogenated organic compound .[11][12] It must never be mixed with non-halogenated waste. The rationale is twofold: first, it prevents potentially hazardous reactions within the waste container; second, disposal methods for halogenated waste, typically high-temperature incineration, are specialized and more costly.[11][13] Cross-contamination requires the entire volume of waste to be treated under the more stringent (and expensive) protocol.
Protocol for Waste Collection:
-
Container Selection: Designate a specific, leak-proof container for "Halogenated Organic Solid Waste" or "Halogenated Organic Liquid Waste" as appropriate. The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.[9][11][12]
-
Initial Labeling: Before the first drop or crystal of waste is added, the container must be clearly labeled with the words "Hazardous Waste" .[10][11]
-
Content Identification: Maintain a running list of all constituents and their approximate percentages on the container's label. The full chemical name, "this compound," must be used; avoid abbreviations or formulas.[11][14]
-
Point of Generation: Collect all waste directly into this designated container at the point of generation (i.e., within the chemical fume hood where the work is being performed).[10]
-
Secure Storage: When not actively adding waste, the container must be kept tightly closed to prevent the release of vapors.[14][15] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, ensuring it is in secondary containment.[11]
Part 4: Spill and Decontamination Procedures
In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.
Protocol for Small, Manageable Spills (Contained within a Fume Hood):
-
Alert Personnel: Immediately notify others in the laboratory.
-
Don Appropriate PPE: At a minimum, wear double gloves, chemical splash goggles, a face shield, and a lab coat.[3][8]
-
Contain the Spill: Cover the spill with a non-combustible, inert absorbent material like vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.[8][10]
-
Collect Material: Carefully sweep or scoop the absorbed material and contaminated debris into a designated plastic bag or container.[7][8]
-
Label and Dispose: Seal the container, label it clearly as "Spill Debris containing this compound," and manage it as halogenated hazardous waste.[14]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a thorough wash with soap and water.[3] All cleaning materials must also be disposed of as hazardous waste.[3]
-
Report: Document the incident according to your institution's safety protocols.
For any spill outside of a fume hood, or for any spill you are not trained or equipped to handle, evacuate the immediate area and contact your institution's Environmental Health & Safety (EHS) department immediately.[10]
Part 5: The Final Disposal Pathway
The accepted and regulated disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[10][13] This process is necessary because it ensures the complete thermal destruction of the molecule. The high temperatures and specialized "scrubbers" in these facilities are designed to handle the combustion byproducts of brominated compounds, such as hydrobromic acid (HBr), preventing their release into the atmosphere.[13]
Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[16] This is a violation of environmental regulations and poses a significant hazard. Once your designated waste container is approximately 90% full, submit a chemical collection request to your institution's EHS office for professional disposal.[12]
Part 6: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of waste containing this compound.
Caption: Logical workflow for compliant waste handling.
By adhering to these scientifically sound and procedurally validated steps, you build a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the expense of personal or environmental health.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Temple University Environmental Health and Radiation Safety. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories. Campus Operations.
- Thermo Fisher Scientific. (2022, September 22). Safety Data Sheet: 2-Bromo-1-indanone.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Knowledge. (2025, January 12). What are the risks of exposure to 2-Bromo-1-phenyl-pentan-1-one?.
- Alfa Chemistry. (n.d.). General Safety Handling Consideration.
- University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide.
- Kemicentrum. (2025, January 13). 8.1 Organic solvent waste.
- Fisher Scientific. (2024, October 31). Safety Data Sheet: 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one.
- PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Center for Biotechnology Information.
- U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: alpha-Bromo-3'-nitroacetophenone.
- Fisher Scientific. (2010, July 15). Safety Data Sheet: 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone.
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine.
- BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 2-bromo-1-(2-fluorophenyl)ethanone.
- BenchChem. (2025). Proper Disposal of 2-Bromo-4,4-dimethylhexane: A Comprehensive Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
- Cossu, M., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(16), 4988.
- Kumar, A., et al. (2006). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Beilstein Journal of Organic Chemistry, 2, 20.
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A Senior Application Scientist's Guide to Handling 2-Bromo-1-(4-Pentylphenyl)Ethan-1-One: From Receipt to Disposal
As researchers and developers, our work with novel chemical entities is foundational to discovery. However, innovation cannot come at the expense of safety. 2-Bromo-1-(4-pentylphenyl)ethan-1-one, a member of the alpha-bromo ketone class of compounds, is a valuable reagent in organic synthesis, often used in the construction of more complex molecules like 2-amino-1,3-thiazoles.[1][2] Its utility, however, is matched by its potential hazards. Alpha-bromo ketones are known lachrymators and potent irritants.[3] This guide provides a comprehensive operational and safety plan, grounded in established laboratory safety principles, to ensure the safe and effective handling of this compound.
Hazard Identification: Understanding the "Why"
This compound and related alpha-bromo ketones are reactive electrophiles. This reactivity is the basis for their synthetic utility but also the root of their biological hazard. They can act as alkylating agents, reacting with nucleophilic functional groups in biological molecules, which can lead to irritation and cellular damage. The primary hazards are acute and immediate upon exposure.
| Hazard Classification | Potential Consequences of Exposure | Rationale for High-Risk |
| Skin Corrosion/Irritation | Causes skin irritation, redness, and potential chemical burns upon contact.[4][7] | The electrophilic nature of the alpha-carbon allows for reaction with skin proteins and other biomolecules. |
| Serious Eye Damage/Irritation | Strong eye irritant and lachrymator (induces tearing).[3] Can cause serious, potentially irreversible eye damage.[5][8] | Mucous membranes of the eyes are highly sensitive to alkylating agents, leading to immediate and severe irritation. |
| Respiratory Tract Irritation | Inhalation of dust or vapors may cause irritation to the nose, throat, and lungs, leading to coughing and breathing difficulty.[4][7] | The compound can irritate the sensitive tissues of the respiratory system upon inhalation. |
| Acute Toxicity (Ingestion) | Can result in severe gastrointestinal distress, including nausea, vomiting, and damage to the esophagus and stomach lining.[7] | The compound's corrosive nature can cause significant damage if swallowed. |
The Core of Safety: Personal Protective Equipment (PPE) Protocol
Your primary defense against exposure is a combination of engineering controls (i.e., a chemical fume hood) and meticulously selected PPE. Never handle this compound on an open bench.
-
Eye & Face Protection :
-
Minimum Requirement : Chemical safety goggles that meet ANSI Z87.1 standards are mandatory at all times.[9] Standard safety glasses with side shields offer insufficient protection against splashes and vapors.[9]
-
Enhanced Protection : When there is a significant risk of splashing (e.g., transferring large quantities or during quenching of a reaction), a full-face shield must be worn over the safety goggles.[9]
-
-
Hand Protection :
-
Glove Type : Nitrile gloves are the standard recommendation for incidental contact.[10] Always inspect gloves for tears or pinholes before use.[9]
-
Causality : The goal is to prevent skin contact and absorption. If direct contact occurs, do not assume the glove offers prolonged protection. Immediately remove the glove, wash your hands thoroughly, and put on a new glove. For extended operations, consider double-gloving.
-
-
Body Protection :
-
Respiratory Protection :
-
Primary Control : All handling of this compound, including weighing and transfers, must be conducted within a certified and properly functioning chemical fume hood.[5][11] This is the most critical engineering control to prevent inhalation exposure.
-
Emergency Use : In the event of a significant spill or fume hood failure, respiratory protection may be necessary. Personnel involved in the cleanup should use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[6][12]
-
Operational Plan: A Step-by-Step Workflow for Safe Handling
This workflow minimizes risk at every stage, from initial receipt to final disposal.
Caption: Safe Handling Workflow for this compound.
Emergency & Disposal Protocols: Plan for the Unexpected
First Aid Measures:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Skin Contact : Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][12] Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][12]
-
Ingestion : Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[5]
Spill Response Plan: For small spills inside a chemical fume hood:
-
Alert Personnel : Inform others in the lab of the spill.
-
Ensure PPE : Confirm your PPE is intact.
-
Containment : Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.
-
Collection : Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[4][5]
-
Decontamination : Clean the spill area thoroughly.
-
Disposal : Dispose of the waste container according to institutional and local regulations.[10]
Waste Disposal Plan:
-
Chemical Waste : Unused or waste this compound is considered hazardous waste. It must be collected in a clearly labeled, sealed container.
-
Contaminated Materials : All items that have come into contact with the chemical, including gloves, weigh boats, paper towels, and pipette tips, must be disposed of as solid hazardous waste.[10]
-
Regulatory Compliance : Never dispose of this chemical down the drain.[13] All waste must be managed through your institution's environmental health and safety office in accordance with local, state, and national regulations.[5]
By integrating this comprehensive safety and handling plan into your laboratory workflow, you can effectively utilize this compound while upholding the highest standards of safety for yourself, your colleagues, and the environment.
References
-
Brandeis University. (n.d.). Lachrymators | Laboratory Safety. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 17, 2026, from [Link]
-
Knowledge. (2025, January 12). What are the risks of exposure to 2-Bromo-1-phenyl-pentan-1-one? Retrieved January 17, 2026, from [Link]
-
SAFETY DATA SHEET. (2025, September 22). 2-Bromo-1-indanone. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem. Retrieved January 17, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide, 97%. Retrieved January 17, 2026, from [Link]
-
Scribd. (n.d.). 2-Bromo-1-Phenyl-1-Pentanone MSDS. Retrieved January 17, 2026, from [Link]
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Lab Manager. (2024, January 23). Lab Safety Rules and Guidelines. Retrieved January 17, 2026, from [Link]
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The Codelucky. (2025, October 19). Laboratory Safety: Working Safely with Chemicals. YouTube. Retrieved January 17, 2026, from [Link]
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Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry. Retrieved January 17, 2026, from [Link]
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Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved January 17, 2026, from [Link]
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ResearchGate. (1999). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Retrieved January 17, 2026, from [Link]
-
Semantic Scholar. (n.d.). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Retrieved January 17, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
